molecular formula C5H13ClN2 B051598 Pivalamidine hydrochloride CAS No. 18202-73-8

Pivalamidine hydrochloride

Cat. No.: B051598
CAS No.: 18202-73-8
M. Wt: 136.62 g/mol
InChI Key: ARDGQYVTLGUJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivalamidine hydrochloride is a valuable, sterically hindered amidine reagent extensively utilized in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a versatile building block for the construction of nitrogen-containing heterocycles and functionalized molecules. The amidine functional group acts as a potent nucleophile and chelating agent, enabling its use in the synthesis of various pharmacologically relevant scaffolds, including imidazolines, pyrimidines, and other fused heterocyclic systems. The tert-butyl (pivaloyl) group confers significant steric bulk, which can be exploited by researchers to modulate the kinetics of reactions, influence the regioselectivity of cyclizations, and impart enhanced metabolic stability to novel compounds in drug discovery programs. This makes this compound particularly useful for investigating structure-activity relationships (SAR) and for the development of potential protease inhibitors, agonists, and antagonists. It is supplied as a stable hydrochloride salt to ensure consistent handling and solubility in various reaction solvents. Researchers are provided with high-purity material, characterized by NMR and LC-MS, to guarantee reliable and reproducible results in their synthetic and exploratory chemistry applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDGQYVTLGUJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939518
Record name 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-73-8
Record name Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18202-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18202-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylpropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivalamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pinner Reaction: A Comprehensive Mechanistic Guide to the Synthesis of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the Pinner reaction, with a specific focus on the synthesis of pivalamidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core reaction mechanism, offers detailed experimental insights, and underscores the critical parameters for successful synthesis.

Introduction: The Significance of the Pinner Reaction in Amidine Synthesis

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of organic synthesis for converting nitriles into valuable derivatives.[1][2] The reaction proceeds via an acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt.[1][3][4] These Pinner salts are highly reactive intermediates that can be readily converted to a variety of functional groups, including amidines, esters, and orthoesters, by reacting with appropriate nucleophiles.[1][5][6]

Amidines, in particular, are a critical structural motif in numerous pharmaceuticals and agrochemicals due to their ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[2][7] The Pinner reaction remains a highly utilized and reliable method for the synthesis of amidines from readily available nitriles.[6][8] This guide will dissect the mechanism of this transformation for the specific synthesis of this compound from pivalonitrile.

Core Reaction Mechanism: A Stepwise Elucidation

The synthesis of this compound via the Pinner reaction is a two-stage process:

  • Formation of the Pinner Salt: The acid-catalyzed reaction of pivalonitrile with an alcohol (e.g., ethanol) to form the corresponding alkyl pivalimidate hydrochloride.

  • Ammonolysis: The subsequent reaction of the Pinner salt with ammonia to yield this compound.

Stage 1: Formation of the Alkyl Pivalimidate Hydrochloride (Pinner Salt)

This initial stage involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), followed by nucleophilic attack of an alcohol.

Step 1: Protonation of the Nitrile The reaction is initiated by the protonation of the nitrogen atom of the pivalonitrile by HCl.[3] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2][3]

Step 2: Nucleophilic Attack by Alcohol The lone pair of electrons on the oxygen atom of the alcohol (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated pivalonitrile.[3] This results in the formation of a protonated imidate intermediate.

Step 3: Deprotonation and Formation of the Pinner Salt A base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol.[3] The resulting imidate is then protonated on the nitrogen atom under the acidic conditions to form the stable alkyl pivalimidate hydrochloride salt, the Pinner salt.[3]

Pinner_Salt_Formation Pivalonitrile Pivalonitrile ProtonatedNitrile Protonated Pivalonitrile (Nitrilium Ion) Pivalonitrile->ProtonatedNitrile Protonation HCl + HCl Ethanol + Ethanol ProtonatedImidate Protonated Imidate ProtonatedNitrile->ProtonatedImidate Nucleophilic Attack by Ethanol PinnerSalt Ethyl Pivalimidate HCl (Pinner Salt) ProtonatedImidate->PinnerSalt Deprotonation

Caption: Formation of the Pinner Salt from Pivalonitrile.

Stage 2: Conversion of the Pinner Salt to this compound

The isolated or in-situ generated Pinner salt is then treated with ammonia to form the final amidine product.

Step 1: Nucleophilic Attack by Ammonia Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the Pinner salt. This leads to a tetrahedral intermediate.

Step 2: Elimination of Alcohol The tetrahedral intermediate collapses, eliminating a molecule of alcohol (ethanol) to form the protonated amidine.

Step 3: Deprotonation A base, such as another molecule of ammonia, deprotonates the protonated amidine to yield the free base of pivalamidine.

Step 4: Salt Formation Under the reaction conditions where excess HCl is often present, or upon workup, the pivalamidine free base is protonated to form the final, stable this compound salt.

Amidine_Formation PinnerSalt Ethyl Pivalimidate HCl TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate Nucleophilic Attack by Ammonia Ammonia + NH₃ ProtonatedAmidine Protonated Pivalamidine TetrahedralIntermediate->ProtonatedAmidine Elimination of Ethanol Pivalamidine Pivalamidine (Free Base) ProtonatedAmidine->Pivalamidine Deprotonation FinalProduct Pivalamidine HCl Pivalamidine->FinalProduct Protonation (HCl)

Caption: Conversion of the Pinner Salt to this compound.

Experimental Protocol and Causality

A successful Pinner reaction for the synthesis of this compound hinges on meticulous control of reaction conditions. The following protocol outlines the key steps and the scientific rationale behind them.

Reagents and Equipment
Reagent/EquipmentPurpose/Rationale
PivalonitrileStarting nitrile
Anhydrous EthanolReactant and solvent
Anhydrous Hydrogen Chloride (gas)Acid catalyst; anhydrous conditions are crucial to prevent hydrolysis of the Pinner salt to an ester.[3][5]
Anhydrous Diethyl EtherSolvent for precipitation of the Pinner salt.
Ammonia (gas or solution in alcohol)Nucleophile for the conversion of the Pinner salt to the amidine.
Reaction vessel with gas inlet and drying tubeTo maintain anhydrous conditions and allow for the introduction of gaseous reagents.
Low-temperature cooling bath (ice-salt or dry ice-acetone)To control the exothermic reaction and prevent decomposition of the thermally unstable Pinner salt.[1][6]
Step-by-Step Methodology

Part 1: Synthesis of Ethyl Pivalimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: A solution of pivalonitrile in anhydrous ethanol is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled to 0°C.

    • Rationale: Anhydrous conditions are paramount to prevent the formation of the corresponding ester as a byproduct.[3][5] Low temperatures help to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[6]

  • Introduction of HCl: Dry hydrogen chloride gas is bubbled through the cooled solution.

    • Rationale: Gaseous HCl ensures the maintenance of anhydrous conditions.[4][5] The acid protonates the nitrile, activating it for nucleophilic attack.

  • Reaction and Isolation: The reaction mixture is stirred at low temperature for several hours. The Pinner salt often precipitates from the solution, and its formation can be facilitated by the addition of anhydrous diethyl ether. The solid is then collected by filtration under anhydrous conditions.

    • Rationale: The Pinner salt is typically a stable, isolable solid. Using a non-polar solvent like diethyl ether reduces the solubility of the salt, promoting its precipitation.

Part 2: Synthesis of this compound

  • Ammonolysis: The isolated Pinner salt is suspended in an anhydrous solvent (e.g., ethanol) and cooled. Ammonia gas is then bubbled through the suspension, or a solution of ammonia in ethanol is added.

    • Rationale: Ammonia acts as the nucleophile to displace the ethoxy group of the Pinner salt.

  • Reaction Completion and Isolation: The reaction mixture is stirred, often at room temperature, until the reaction is complete. The byproduct, ammonium chloride, may precipitate. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.

    • Rationale: The final product is a salt, which can often be purified by recrystallization from a suitable solvent system.

Experimental_Workflow cluster_PinnerSalt Part 1: Pinner Salt Synthesis cluster_Amidine Part 2: Amidine Synthesis A 1. Prepare solution of Pivalonitrile in Anhydrous Ethanol B 2. Cool to 0°C A->B C 3. Bubble dry HCl gas B->C D 4. Stir at low temperature C->D E 5. Precipitate with Anhydrous Ether D->E F 6. Isolate Pinner Salt by Filtration E->F G 7. Suspend Pinner Salt in Anhydrous Ethanol F->G Proceed with isolated salt H 8. Add Ammonia G->H I 9. Stir to complete reaction H->I J 10. Isolate and Purify Pivalamidine HCl I->J

Caption: Experimental workflow for the synthesis of this compound.

Critical Considerations and Troubleshooting

  • Moisture Control: The presence of water is the most significant factor leading to side reactions, primarily the hydrolysis of the Pinner salt to the corresponding ester.[3] All glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

  • Temperature Management: The formation of the Pinner salt is often exothermic. Maintaining low temperatures is crucial to prevent the decomposition of the thermally sensitive imidate hydrochloride.[1][6]

  • Steric Hindrance: While a wide range of nitriles can be used in the Pinner reaction, sterically hindered nitriles, such as pivalonitrile, may exhibit lower reactivity.[5] This may necessitate longer reaction times or slightly elevated temperatures, but careful optimization is required to avoid decomposition.

Conclusion

The Pinner reaction provides a robust and versatile method for the synthesis of this compound from pivalonitrile. A thorough understanding of the reaction mechanism, coupled with stringent control over experimental conditions, particularly the exclusion of moisture and management of temperature, is essential for achieving high yields and purity. This guide serves as a foundational resource for researchers and drug development professionals seeking to employ this classic transformation in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Pinner reaction.
  • NROChemistry. (n.d.). Pinner Reaction.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Grokipedia. (n.d.). Pinner reaction.
  • Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid....
  • ResearchGate. (n.d.). Three‐component, Pinner‐like amidine syntheses.
  • YouTube. (2021, June 12). Pinner Reaction.
  • Chemistry Steps. (n.d.). Alcohols to Nitriles.
  • Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid forms an N-substituted amide....
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • ResearchGate. (n.d.). The Chemistry of the Amidines.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis.
  • ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts.

Sources

An In-Depth Technical Guide to the Synthesis of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Pivalamidine Hydrochloride

This compound, also known as 2,2-dimethylpropionamidine hydrochloride, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its sterically hindered tertiary butyl group imparts unique properties to molecules, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the selection of starting materials, explore detailed synthetic routes with mechanistic insights, and provide protocols for purification and characterization, ensuring scientific integrity and practical utility.

Strategic Selection of Starting Materials

The successful synthesis of this compound hinges on the judicious choice of starting materials. The most common and industrially viable precursor is pivalonitrile (also known as trimethylacetonitrile or tert-butyl cyanide).

Pivalonitrile: The Primary Precursor

Pivalonitrile is a clear, colorless liquid that serves as a versatile intermediate.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 630-18-2[1]
Molecular Formula C₅H₉N[1]
Molecular Weight 83.13 g/mol [1]
Boiling Point 105-106 °C[1]
Density 0.752 g/mL at 25 °C[1]

Synthesis of Pivalonitrile: For a truly comprehensive approach, understanding the synthesis of the starting material itself is crucial. A common industrial method involves the gas-phase reaction of pivalic acid with ammonia over an aluminum oxide catalyst at elevated temperatures (300-500 °C).[3] This process is often carried out continuously and offers high yields and purity.[3]

Alternative Precursors: A Path Less Traveled

While pivalonitrile is the dominant starting material, alternative routes utilizing thioamides can also be envisioned. This would involve the synthesis of pivalthioamide , which can then be converted to pivalamidine. However, this route is less common and generally involves more steps.

Synthetic Methodologies: A Tale of Two Pathways

The transformation of pivalonitrile to this compound is most effectively achieved through the venerable Pinner reaction . An alternative, though less direct, route proceeds through a thioamide intermediate.

The Pinner Reaction: The Gold Standard for Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[4][5] This intermediate is then reacted with ammonia or an amine to yield the corresponding amidine.[4][5]

Mechanism of the Pinner Reaction:

The reaction proceeds through the following key steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack.[6]

  • Nucleophilic Attack by Alcohol: An alcohol, such as ethanol, acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.[6]

  • Formation of the Pinner Salt: The resulting intermediate rearranges to form a stable imino ester hydrochloride, the Pinner salt.[4][5]

  • Ammonolysis: The Pinner salt is then treated with ammonia to displace the alkoxy group and form the amidine hydrochloride.[4][5]

graph Pinner_Reaction_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pivalonitrile [label="Pivalonitrile"]; Protonated_Nitrile [label="Protonated Nitrile"]; Imino_Ester_Intermediate [label="Imino Ester Intermediate"]; Pinner_Salt [label="Pinner Salt\n(Imino Ester Hydrochloride)"]; Pivalamidine_HCl [label="this compound"];

Pivalonitrile -> Protonated_Nitrile [label="+ HCl"]; Protonated_Nitrile -> Imino_Ester_Intermediate [label="+ EtOH"]; Imino_Ester_Intermediate -> Pinner_Salt [label="- H+"]; Pinner_Salt -> Pivalamidine_HCl [label="+ NH3\n- EtOH"]; }

Caption: Mechanism of the Pinner Reaction for Pivalamidine Synthesis.

Experimental Protocol for this compound Synthesis via the Pinner Reaction:

This protocol is a representative procedure adapted from general Pinner reaction methodologies.[4]

Materials:

  • Pivalonitrile (trimethylacetonitrile)

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or solution in ethanol)

Procedure:

  • Formation of the Pinner Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve pivalonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • Continue the introduction of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form.

    • Allow the reaction mixture to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

    • The Pinner salt can be isolated by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and used directly in the next step.

  • Ammonolysis to this compound:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol.

    • Continue the addition of ammonia until the reaction is complete (monitoring by TLC or GC is recommended).

    • The reaction mixture will contain this compound and ammonium chloride as a byproduct.

    • Filter the reaction mixture to remove ammonium chloride.

    • The filtrate containing the this compound can be concentrated under reduced pressure.

The Thioamide Route: An Alternative Approach

An alternative synthesis of pivalamidine involves the preparation of pivalthioamide, followed by its conversion to the amidine.

Synthesis of Pivalthioamide:

Pivalthioamide can be prepared from the corresponding amide, pivalamide. Pivalamide itself can be synthesized from pivaloyl chloride and ammonia. The thionation of pivalamide can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide.

Conversion of Pivalthioamide to Pivalamidine:

The conversion of a thioamide to an amidine can be accomplished by various methods, including S-alkylation followed by treatment with ammonia or by using mercury(II) salts to activate the thioamide for nucleophilic attack by ammonia.

graph Thioamide_Route { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pivaloyl_Chloride [label="Pivaloyl Chloride"]; Pivalamide [label="Pivalamide"]; Pivalthioamide [label="Pivalthioamide"]; Pivalamidine [label="Pivalamidine"];

Pivaloyl_Chloride -> Pivalamide [label="+ NH3"]; Pivalamide -> Pivalthioamide [label="+ Lawesson's Reagent"]; Pivalthioamide -> Pivalamidine [label="1. S-Alkylation\n2. + NH3"]; }

Caption: Alternative Synthesis of Pivalamidine via a Thioamide Intermediate.

While this route is feasible, it is generally less efficient and involves more hazardous reagents compared to the Pinner reaction.

Purification and Characterization: Ensuring Product Integrity

Purification by Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization.[7] The choice of solvent is critical for obtaining a high purity product with good yield.

Solvent Selection for Recrystallization:

A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] For amidine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective.[3]

Recommended Recrystallization Solvents:

  • Ethanol/Diethyl Ether

  • Methanol/Diethyl Ether

  • Isopropanol

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent (e.g., ethanol).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Characterization by Spectroscopic Methods

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The protons of the amidinium group will appear as broad signals due to exchange with the solvent and quadrupole broadening from the nitrogen atoms. The chemical shifts will be dependent on the solvent used.[9][10]

  • ¹³C NMR: The carbon NMR spectrum should show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the amidinium carbon.[11][12]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands.[13][14]

  • N-H stretching: Broad bands in the region of 3400-3100 cm⁻¹ corresponding to the N-H bonds of the amidinium group.

  • C=N stretching: A strong absorption band around 1680-1650 cm⁻¹ characteristic of the C=N double bond in the amidinium ion.

  • C-H stretching and bending: Absorptions in the regions of 2970-2870 cm⁻¹ and 1470-1365 cm⁻¹ corresponding to the tert-butyl group.

Physico-chemical Properties of this compound:

PropertyValueReference(s)
CAS Number 18202-73-8[15]
Molecular Formula C₅H₁₃ClN₂[15]
Molecular Weight 136.62 g/mol [16]
Appearance White to almost white powder or crystals[16]
Melting Point 191-195 °C[16]

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Pinner reaction of pivalonitrile being the most efficient and widely used method. This guide has provided a detailed overview of the starting materials, synthetic routes, and purification and characterization techniques. For researchers and drug development professionals, a thorough understanding of these processes is essential for the successful and efficient production of this important chemical intermediate. Future research may focus on developing even more sustainable and atom-economical synthetic routes, potentially exploring catalytic methods that avoid the use of stoichiometric reagents.

References

  • Process for the prepar
  • This compound. PubChem. [Link].
  • Pinner Reaction. NROChemistry. [Link].
  • Pinner Reaction. Organic Chemistry Portal. [Link].
  • Pinner reaction. Wikipedia. [Link].
  • A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem.2013, 9, 1620–1626.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link].
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link].
  • Purifying method of high-purity amidine hydrochloride. CN100528836C.
  • Interpreting Infrared Spectra. Specac. [Link].
  • 13C NMR Chemical Shifts.
  • Pivalonitrile. Wikipedia. [Link].
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545).
  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link].
  • IR Absorption Table. University of Colorado Boulder. [Link].
  • 13-C NMR Chemical Shift Table.pdf.
  • Pivalonitrile. Alzchem Group. [Link].
  • Purification by Recrystalliz
  • Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI2016, 11, 1-10.
  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)...

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pivalamidine hydrochloride, also known as 2,2-dimethylpropionamidine hydrochloride, is a valuable building block in synthetic and medicinal chemistry. Its proper identification and the confirmation of its purity are paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies pertinent to this and similar chemical entities.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure and purity is a foundational requirement. Spectroscopic techniques provide a non-destructive and highly informative means to probe the chemical nature of a substance at the molecular level. For a compound like this compound, which possesses a distinct arrangement of atoms including a tert-butyl group and an amidinium moiety, each spectroscopic method offers a unique fingerprint, contributing to a holistic and definitive characterization.

The hydrochloride salt form of pivalamidine introduces specific considerations for its analysis, particularly in NMR and FT-IR spectroscopy, due to the presence of the protonated amidinium group. This guide will address these nuances, providing field-proven insights into experimental design and data interpretation.

Chemical Identity of this compound
PropertyValue
Chemical Name 2,2-Dimethylpropionamidine hydrochloride
Synonyms Pivalamidine HCl
CAS Number 18202-73-8[1]
Molecular Formula C₅H₁₃ClN₂
Molecular Weight 136.62 g/mol [2]
Chemical Structure

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique signature for each type of proton.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred as they can dissolve the salt and are less likely to exchange with the N-H protons compared to D₂O[3].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The structure of the pivalamidinium ion suggests two distinct proton environments: the tert-butyl group and the amidinium protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2 - 1.4Singlet (s)9H-(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bond and are shielded, thus appearing as a sharp singlet in the aliphatic region.
~8.0 - 9.5Broad Singlet (br s)4H-C(NH₂)₂⁺The protons on the nitrogen atoms of the amidinium group are expected to be significantly deshielded due to the positive charge and the electronegativity of the nitrogen atoms. Their signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.
¹³C NMR Spectroscopy

Core Principle: ¹³C NMR spectroscopy detects the carbon nuclei within a molecule. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a distinct signal for each unique carbon atom, offering a clear picture of the carbon skeleton.

Experimental Protocol: ¹³C NMR of this compound

  • Sample Preparation:

    • Weigh approximately 20-50 mg of this compound.

    • Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters (for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Process the FID as with ¹H NMR.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The pivalamidinium ion has three unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~27 - 30-C (CH₃)₃The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region.
~35 - 40-C (CH₃)₃The quaternary carbon of the tert-butyl group is also in the aliphatic region but is shifted slightly downfield compared to the methyl carbons.
~165 - 175C (NH₂)₂⁺The amidinium carbon is significantly deshielded due to its bonding to two electronegative nitrogen atoms and the delocalized positive charge, causing it to resonate at a much lower field.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Core Principle: Different chemical bonds vibrate at specific, characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional groups like N-H, C-H, and C=N.

Experimental Protocol: ATR-FT-IR of this compound

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

  • Sample Preparation: No extensive preparation is needed. A small amount of the solid this compound powder is sufficient.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound will be dominated by vibrations of the amidinium and tert-butyl groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3300 - 3000 (broad)N-H stretchAmidinium N-HThe N-H stretching vibrations in the protonated amidine group will appear as a broad band due to hydrogen bonding in the solid state.
2970 - 2870C-H stretchtert-butyl C-HCharacteristic stretching vibrations of the methyl groups.
~1680 - 1650C=N⁺ stretchAmidinium C=NThe carbon-nitrogen double bond stretch of the amidinium ion is a key diagnostic peak and is expected in this region.
~1470C-H bendtert-butyl C-HAsymmetric and symmetric bending vibrations of the methyl groups.
~1100C-N stretchAmidinium C-NThe carbon-nitrogen single bond stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Core Principle: A molecule is ionized, and the resulting ions are separated based on their m/z ratio and detected. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion with minimal fragmentation.

Experimental Protocol: ESI-MS of this compound

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Parameters (for a typical ESI-MS system):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted for a stable spray.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions.

    • Mass Range: Scan from m/z 50 to 200.

  • Data Analysis:

    • Identify the base peak and the molecular ion peak.

    • If fragmentation is observed (e.g., through in-source fragmentation or MS/MS), analyze the fragment ions to deduce structural information.

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, this compound is expected to be detected as the protonated free base (the pivalamidinium cation).

m/z ValueIonRationale
101.11[C₅H₁₃N₂]⁺This corresponds to the exact mass of the pivalamidinium cation (the free base, C₅H₁₂N₂, plus a proton). This will likely be the base peak in the spectrum.

Fragmentation Analysis (MS/MS): If collision-induced dissociation (CID) is performed on the parent ion (m/z 101.11), a likely fragmentation pathway would be the loss of ammonia (NH₃), resulting in a fragment ion at m/z 84.09. Another possible fragmentation is the loss of isobutene, leading to a fragment at m/z 45.04.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.

Core Principle: This technique is most informative for molecules containing chromophores, which are typically systems of conjugated double bonds. Simple, non-conjugated aliphatic amines and amidines do not possess chromophores that absorb strongly in the standard UV-Vis range (200-800 nm).

Experimental Protocol: UV-Vis of this compound

  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent, such as water or ethanol, at a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

  • Sample Analysis:

    • Record the absorbance spectrum from 190 to 800 nm.

Predicted UV-Vis Spectrum and Interpretation

This compound is not expected to show any significant absorbance maxima (λₘₐₓ) in the 200-800 nm range. Any observed absorbance is likely to be end absorption at the lower wavelength limit of the instrument, which is not characteristic. This lack of significant absorbance is, in itself, a piece of characterizing information, confirming the absence of conjugated systems.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a definitive identification.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Pivalamidine Hydrochloride Sample NMR NMR (¹H, ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spectrometry Compound->MS UVVis UV-Vis Compound->UVVis NMR_Data C-H Framework Connectivity NMR->NMR_Data FTIR_Data Functional Groups (Amidinium, t-Butyl) FTIR->FTIR_Data MS_Data Molecular Weight (m/z 101.11) MS->MS_Data UVVis_Data Absence of Conjugation UVVis->UVVis_Data Structure_Confirmed Structure Confirmed NMR_Data->Structure_Confirmed FTIR_Data->Structure_Confirmed MS_Data->Structure_Confirmed UVVis_Data->Structure_Confirmed

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. Through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural confirmation can be achieved. While UV-Vis spectroscopy is less informative for this particular molecule, its results are consistent with the proposed structure. The protocols and predicted spectral data presented in this guide provide a robust framework for the analysis of this compound, ensuring its identity and purity for downstream applications.

References

  • PubChem. (n.d.). This compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements.
  • Barrow, G. M. (1962). Introduction to Molecular Spectroscopy. McGraw-Hill.

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 2,2-Dimethylpropionamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylpropionamidine hydrochloride is a salt containing a protonated amidine functional group, which presents unique characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy. As a structural analogue to biologically relevant guanidinium groups found in molecules like arginine, its characterization is crucial for researchers in medicinal chemistry and materials science. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2,2-Dimethylpropionamidine hydrochloride. We will move beyond simple data reporting to explore the causal relationships between molecular structure, experimental conditions, and the resulting spectral features. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret NMR data for cationic, exchange-prone molecules.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the 2,2-Dimethylpropionamidine hydrochloride molecule. The structure consists of two primary regions: a sterically bulky tert-butyl group and a cationic amidinium headgroup where the positive charge is delocalized across the N-C-N system.

The key proton environments are:

  • The tert-Butyl Protons (9H): The nine equivalent protons of the three methyl groups attached to a quaternary carbon.

  • The Amidinium Protons (4H): The four protons attached to the two nitrogen atoms of the protonated amidine group.

The logical relationship between the structure and its proton environments is visualized below.

G cluster_0 2,2-Dimethylpropionamidine Hydrochloride cluster_1 tert-Butyl Group cluster_2 Amidinium Headgroup cluster_protons Proton Environments & Signals C_quat Quaternary Carbon Amidinium_C Amidinium Carbon C_quat->Amidinium_C Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 N1 NH₂ Amidinium_C->N1 N2 NH₂ Amidinium_C->N2 Protons_tBu 9 Equivalent Protons Me1->Protons_tBu Environment A Protons_NH 4 Exchangeable Protons N1->Protons_NH Environment B Signal_tBu Singlet (9H) Protons_tBu->Signal_tBu Yields Signal_NH Broad Singlet(s) (4H) Protons_NH->Signal_NH Yields

Caption: Molecular structure breakdown of 2,2-Dimethylpropionamidine hydrochloride.

Experimental Methodology: A Self-Validating Approach

The quality and interpretability of an NMR spectrum are fundamentally dependent on meticulous sample preparation and the strategic selection of an appropriate solvent. For a hydrochloride salt with exchangeable protons, these choices are paramount.

Rationale for Solvent Selection

The behavior of the amidinium (N-H) protons is highly sensitive to the solvent environment.[1]

  • Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Expertise & Experience: DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for dissolving ionic salts.[2][3] Crucially, it is a poor proton donor/acceptor, which significantly slows down the rate of chemical exchange of the N-H protons.[1] This reduction in exchange rate allows for the observation of these protons as distinct, albeit often broad, signals in the ¹H NMR spectrum.

    • Trustworthiness: Observing the N-H protons is essential for complete structural verification. Using DMSO-d₆ provides the highest probability of detecting and quantifying all protons in the molecule.

  • Confirmatory Solvent: Deuterium Oxide (D₂O)

    • Expertise & Experience: D₂O is a polar protic solvent that readily dissolves the hydrochloride salt. However, the deuterium atoms in D₂O will rapidly exchange with the amidinium protons, rendering them "invisible" in the ¹H NMR spectrum.

    • Trustworthiness: This phenomenon provides a powerful self-validating mechanism. An experiment can be run in DMSO-d₆ to observe all protons. Subsequently, adding a drop of D₂O to the same NMR tube (an experiment often called a "D₂O shake") and re-acquiring the spectrum should result in the complete disappearance of the N-H signals. This confirms their identity as exchangeable protons.

Step-by-Step Sample Preparation Protocol

This protocol is designed to yield a high-quality, reproducible spectrum.

  • Glassware Preparation: Ensure all glassware, including the vial and spatula, are scrupulously clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dimethylpropionamidine hydrochloride into a clean, dry vial.[4][5]

  • Solvent Addition: Using a calibrated pipette, add 0.6 mL of high-purity DMSO-d₆ to the vial.[6]

  • Dissolution: Cap the vial and gently agitate or vortex the mixture until the solid is completely dissolved. The resulting solution must be transparent and free of any particulate matter.[4][5] Incomplete dissolution will lead to poor magnetic field homogeneity and result in broadened spectral lines.

  • Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[4][7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm (0.5-0.6 mL) to position the sample correctly within the NMR probe's coil.[6][7]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]

Spectral Interpretation and Analysis

The ¹H NMR spectrum of 2,2-Dimethylpropionamidine hydrochloride in DMSO-d₆ is expected to show two distinct signals corresponding to the two proton environments.

Predicted ¹H NMR Data Summary
Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₃ (tert-Butyl)1.0 – 1.5Singlet (s)9H
-C(=NH₂ ⁺)NH₂ (Amidinium)7.0 – 9.0Broad Singlet (br s)4H
Detailed Peak-by-Peak Analysis
  • The tert-Butyl Singlet (δ ≈ 1.2 ppm, 9H)

    • Chemical Shift: This signal appears in the upfield aliphatic region, typically between 1.0 and 1.5 ppm. The nine protons are shielded by the electron-donating nature of the alkyl group.[8]

    • Multiplicity: The signal is a sharp singlet. This is because the adjacent carbon is a quaternary carbon with no attached protons, meaning there are no neighboring protons to cause spin-spin coupling.[9]

    • Integration: As all nine protons are chemically and magnetically equivalent due to free rotation around the C-C bonds, the signal integrates reliably to 9 protons. This high-intensity signal often serves as a convenient internal reference for integration.[8][10]

  • The Amidinium Protons (δ ≈ 7.0 - 9.0 ppm, 4H)

    • Chemical Shift: These protons are significantly deshielded and appear far downfield. This is due to two primary factors: (1) the electron-withdrawing effect of the adjacent positively charged nitrogen atoms, and (2) extensive hydrogen bonding with the DMSO solvent.[11][12] The precise chemical shift is highly sensitive to concentration, temperature, and the presence of trace amounts of water.[1]

    • Multiplicity & Peak Shape: This signal typically appears as a broad singlet. The broadening is a result of several factors: (1) intermediate-rate chemical exchange between the four N-H protons, (2) quadrupolar broadening from the adjacent ¹⁴N nuclei, and (3) unresolved coupling.[12][13] In some cases, depending on the exchange rate, more than one broad signal may be observed.

    • Integration: Despite its broadness, this signal should integrate to 4 protons, accounting for all the exchangeable protons on the amidinium headgroup.

The Confirmatory D₂O Exchange Workflow

To unequivocally validate the assignment of the amidinium protons, the D₂O exchange experiment is the gold standard.

G start Prepare Sample in DMSO-d₆ acquire1 Acquire ¹H NMR Spectrum start->acquire1 observe1 Observe Signals for -C(CH₃)₃ (9H) and -NH₂⁺NH₂ (4H) acquire1->observe1 add_d2o Add 1-2 Drops of D₂O to the NMR Tube observe1->add_d2o mix Gently Mix Sample add_d2o->mix acquire2 Re-acquire ¹H NMR Spectrum mix->acquire2 observe2 Observe Disappearance of -NH₂⁺NH₂ Signal acquire2->observe2 confirm Assignment Confirmed observe2->confirm

Caption: Workflow for the confirmatory D₂O exchange experiment.

Potential Challenges and Advanced Considerations

  • Hygroscopic Nature: As a hydrochloride salt, the compound can be hygroscopic. Absorbed water will appear as a broad peak in the NMR spectrum (typically ~3.3 ppm in DMSO-d₆) and can increase the rate of proton exchange, further broadening the amidinium proton signal.[11]

  • Concentration Effects: The chemical shift of the N-H protons, which are involved in intermolecular hydrogen bonding, can vary with sample concentration. For comparative studies, it is essential to maintain consistent sample concentrations.

  • Temperature Dependence: Lowering the temperature of the NMR experiment can further slow the rate of proton exchange. This may result in sharper N-H signals and could potentially resolve distinct signals for the non-equivalent protons on the two nitrogens, providing deeper structural insight.[1]

Conclusion

The ¹H NMR analysis of 2,2-Dimethylpropionamidine hydrochloride is a straightforward yet illustrative example of characterizing a molecule with both stable and exchangeable protons. A successful analysis hinges on the logical selection of an aprotic polar solvent like DMSO-d₆ to slow proton exchange. The resulting spectrum is characterized by a sharp, high-intensity 9H singlet for the tert-butyl group in the upfield region and a broad, deshielded 4H signal for the amidinium protons downfield. The identity of the amidinium signal should always be confirmed through a D₂O exchange experiment, a critical step that embodies the principle of a self-validating protocol. By following the methodologies outlined in this guide, researchers can confidently obtain and interpret high-quality, reliable ¹H NMR data for this and similar cationic compounds.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
  • Dwyer, T. J. (1988). NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion. University of California, San Diego, Department of Chemistry.
  • Kurauskas, V., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]
  • UCHEM. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. UCHEM. [Link]
  • Brainly. (2023).
  • Mesbah Energy. (2020). What are the solvents used in NMR?
  • UCL. Sample Preparation.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2014). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of....
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • NMR Wiki. (2012). Amide Hydrogen Exchange (HX). NMR Wiki. [Link]
  • ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • Chemguides. (2020).
  • Iowa State University. NMR Sample Preparation.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
  • Abraham, R. J., et al. (2013). 1 H NMR spectra. Part 30 : 1 H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
  • Wüthrich, K., et al. (1993). NMR measurements of proton exchange between solvent and peptides and proteins. Acta Chimica Hungarica. [Link]
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pivalamidine hydrochloride (2,2-Dimethylpropanimidamide hydrochloride) is a valuable reagent and building block in synthetic and medicinal chemistry. Its unique structural features, dominated by a sterically hindered tert-butyl group and a basic amidine moiety, dictate its reactivity, stability, and spectroscopic characteristics. This guide provides a comprehensive technical overview of this compound, synthesizing data from established chemical literature and supplier specifications. We will explore its synthesis via the classical Pinner reaction, delve into its key physicochemical and spectroscopic properties, analyze its reactivity and stability profile with a focus on hydrolysis, and provide detailed, field-tested protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for effective application in their work.

Introduction and Molecular Overview

Pivalamidine, in its hydrochloride salt form, is a stable, crystalline solid that serves as a key intermediate in the synthesis of various nitrogen-containing compounds, including pyrimidines and triazines.[1] The core structure features a central carbon double-bonded to one nitrogen and single-bonded to another, a functional group known as an amidine. This group is isosteric to the guanidinium group of arginine and is strongly basic, readily protonating to form a resonance-stabilized amidinium cation.

The presence of the bulky tert-butyl group adjacent to the amidine functionality imparts significant steric hindrance. This influences the molecule's reactivity, shielding the electrophilic carbon from certain nucleophilic attacks and affecting its solid-state packing and solubility.

Molecular Structure:

  • IUPAC Name: 2,2-dimethylpropanimidamide hydrochloride[2]

  • Synonyms: 2,2-Dimethylpropionamidine Hydrochloride, Pivalimidamide HCl[2]

  • CAS Number: 18202-73-8[2]

  • Molecular Formula: C₅H₁₂N₂·HCl[1]

Synthesis and Purification

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction .[3] This two-step process first involves the acid-catalyzed reaction of a nitrile (pivalonitrile) with an alcohol (e.g., ethanol) to form a stable intermediate called a Pinner salt (an alkyl imidate hydrochloride).[4] This intermediate is then treated with ammonia or an ammonium salt to yield the final amidine hydrochloride.[5]

Synthesis Workflow

The overall workflow involves the formation of the Pinner salt followed by ammonolysis. Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile or the imidate intermediate into an unwanted ester or pivalamide.[3][6]

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification Pivalonitrile Pivalonitrile Pinner_Salt Ethyl Pivalimidate HCl (Pinner Salt) Pivalonitrile->Pinner_Salt 1. Anhydrous EtOH 2. Dry HCl (g), 0°C Anhydrous_EtOH Anhydrous Ethanol Dry_HCl Dry HCl Gas Pivalamidine_HCl Pivalamidine HCl Pinner_Salt->Pivalamidine_HCl Ammonolysis Ammonia Ammonia or Ammonium Carbonate Crude_Product Crude Pivalamidine HCl Pivalamidine_HCl->Crude_Product Workup Pure_Product Pure Crystalline Product Crude_Product->Pure_Product Recrystallization (e.g., Ethanol/Ethyl Acetate)

Caption: Workflow for Pivalamidine HCl Synthesis.

Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol is designed to maintain anhydrous conditions and control temperature, which are critical factors for maximizing yield and preventing side reactions. Low temperatures (0-5 °C) are essential during HCl gas addition to prevent the exothermic reaction from degrading the thermally unstable Pinner salt intermediate.[3]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube (e.g., CaCl₂) to protect from atmospheric moisture.

  • Reagent Charging: Charge the flask with pivalonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Pinner Salt Formation: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction's progress (e.g., by TLC). Maintain the temperature below 5 °C throughout the addition. The Pinner salt will often precipitate as a white solid.

  • Isolation of Intermediate (Optional but Recommended): Once the reaction is complete, the precipitated ethyl pivalimidate hydrochloride can be filtered under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis: The isolated Pinner salt is added portion-wise to a solution of ethanolic ammonia at 0 °C. Alternatively, the crude reaction mixture can be basified and treated with an ammonium salt like ammonium carbonate.[5]

  • Reaction & Workup: Stir the mixture for 10-12 hours, allowing it to warm to room temperature.[5] The reaction mixture is then filtered to remove any inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude this compound is purified by recrystallization, typically from a solvent system like ethanol/ethyl acetate, to yield a white crystalline solid.[5]

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and analysis, as well as for understanding its drug-like properties.[7]

PropertyValueSource(s)
Molecular Weight 136.62 g/mol [1]
Appearance White to off-white crystalline solid/powder
Melting Point 191.0 to 195.0 °C
Purity >98.0% (by Titration)[1]
Storage Conditions Room temperature, store under inert gas
Key Condition to Avoid Hygroscopic; sensitive to moisture

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Statement: Deuterated methanol (CD₃OD) or DMSO-d₆ are suitable NMR solvents. The choice of solvent can affect the chemical shift and appearance of the labile N-H protons due to hydrogen-deuterium exchange. The presence of the positive charge on the amidinium group causes a downfield shift of adjacent protons compared to the free base.[8]

  • ¹H NMR (Expected):

    • δ ~1.2-1.4 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.

    • δ ~8.5-9.5 ppm (broad singlet, 3H or 4H): These are the labile protons on the nitrogen atoms (NH₂ and =NH₂⁺). Their integration and chemical shift can vary depending on the solvent, concentration, and water content.

  • ¹³C NMR (Expected):

    • δ ~27-29 ppm: Methyl carbons of the tert-butyl group.

    • δ ~35-37 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~170-175 ppm: The amidinium carbon (C=N). This downfield shift is characteristic of a sp²-hybridized carbon bonded to two electronegative nitrogen atoms.

Infrared (IR) Spectroscopy

Causality Statement: IR spectroscopy is useful for identifying key functional groups. The spectrum of the hydrochloride salt will differ from the free base, notably in the N-H stretching region due to the formation of the amidinium ion.

  • ~3400-3100 cm⁻¹ (broad, strong): N-H stretching vibrations of the NH₂⁺ group. This region is often broad due to extensive hydrogen bonding in the solid state.

  • ~2970 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1680 cm⁻¹ (strong): C=N stretching vibration of the amidinium group. This is a key diagnostic peak.

  • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

Mass Spectrometry (MS)

Causality Statement: Electrospray ionization (ESI) in positive ion mode is the ideal technique for analyzing the salt. The analysis will detect the cationic form of the molecule (the free base protonated).

  • Expected [M+H]⁺: The mass spectrometer will detect the free base, pivalamidine.

    • Molecular Formula of Free Base: C₅H₁₂N₂[2]

    • Exact Mass: 100.10 Da[2]

    • Expected m/z: 101.11 ([M+H]⁺)

Chemical Reactivity and Stability

Basicity and Acidity

The defining chemical characteristic of pivalamidine is its basicity. The amidine functional group is one of the strongest organic bases. Upon protonation, the positive charge is delocalized across the N-C-N system, resulting in a highly stable conjugate acid (the amidinium ion). This high basicity means it will exist in its protonated hydrochloride form under neutral or acidic conditions.

Hydrolysis

The primary pathway for the degradation of this compound is hydrolysis, which converts the amidine back to the corresponding amide (pivalamide).[9] This reaction is analogous to amide hydrolysis and can be catalyzed by both acid and base, although the conditions required are generally more forcing than for esters.[10][11]

Causality Statement: The stability of the compound is compromised by moisture. The electrophilic carbon of the protonated amidinium ion is susceptible to nucleophilic attack by water. This underscores the necessity of storing the compound in a dry, inert atmosphere.

Hydrolysis Pivalamidine Pivalamidine Cation Intermediate Tetrahedral Intermediate Pivalamidine->Intermediate + H₂O (Nucleophilic Attack) Pivalamide Pivalamide Intermediate->Pivalamide - NH₃ (Proton Transfer & Elimination) Ammonia Ammonia/Ammonium

Caption: Simplified Hydrolysis Pathway of Pivalamidine.

Handling and Storage
  • Handling: this compound is an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle in a well-ventilated area or chemical fume hood.

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound is a foundational building block whose utility is derived from its distinct chemical properties. Its synthesis is readily achieved through the robust Pinner reaction, and its structure is easily confirmed by standard spectroscopic methods. The compound's high basicity and susceptibility to hydrolysis are its most critical reactive characteristics, dictating its handling, storage, and application in synthetic protocols. A thorough understanding of these properties, as detailed in this guide, is paramount for any researcher intending to use this versatile reagent effectively.

References

  • Wikipedia. Pinner reaction. [Link]
  • NROChemistry. Pinner Reaction. [Link]
  • Allen, A.
  • SynArchive. Pinner Reaction. [Link]
  • PubChem. This compound | C5H12N2 | CID 431752. [Link]
  • Chemistry Steps.
  • OpenStax. 21.7 Chemistry of Amides. [Link]
  • ResearchGate. The Chemistry of the Amidines. [Link]
  • PubChem. N-(Piperidine-4-yl)pivalamide hydrochloride | C10H21ClN2O | CID 53255519. [Link]
  • YouTube. mechanism of amide hydrolysis. [Link]
  • Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • NIST WebBook. Pyridine hydrochloride. [Link]
  • PubMed. Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. [Link]
  • Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
  • PubMed.
  • Bulletin de L'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
  • ResearchGate.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
  • PMC - NIH. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. [Link]
  • Googleapis.com.
  • DTIC. Piperidine Synthesis. [Link]
  • MDPI. The Physico-Chemical Properties of Glipizide: New Findings. [Link]
  • PubMed. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. [Link]
  • PMC - PubMed Central.
  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]
  • PubMed. Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt®. [Link]
  • PubMed. Stability of Alprazolam, Atropine Sulfate, Glutamine, Levofloxacin, Metoprolol Tartrate, Nitrofurantoin, Ondansetron Hydrochloride, Oxandrolone, Pregabaline, and Riboflavin in SyrSpend SF pH4 Oral Suspensions. [Link]

Sources

Pivalamidine Hydrochloride: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of pivalamidine hydrochloride in organic solvents. Recognizing the critical role of solubility data in drug development, chemical synthesis, and formulation, this document moves beyond a simple data sheet. It equips researchers, scientists, and drug development professionals with the foundational theory, a robust experimental protocol for solubility determination, and the framework for interpreting results. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for any laboratory working with this and similar amidinium salts.

Introduction to this compound

This compound is the salt form of 2,2-dimethylpropanimidamide.[1][2] As a member of the amidine class of organic compounds, it possesses a protonated, positively charged functional group at physiological pH, which dictates much of its chemical behavior. The hydrochloride salt is typically a white to off-white crystalline solid.[2][3][4]

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a cornerstone of chemical and pharmaceutical development. It directly influences:

  • Reaction Kinetics: The choice of solvent can determine the rate and outcome of a chemical synthesis.

  • Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.

  • Formulation: For drug development, solubility is a key determinant of bioavailability and the selection of appropriate delivery vehicles.

This guide provides the necessary framework for systematically characterizing the solubility of this compound to accelerate research and development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by its ionic nature and the principle of "like dissolves like."[5] In any solvent, the salt exists in equilibrium with its dissociated ions: the pivalamidinium cation and the chloride anion.

C₅H₁₂N₂·HCl (solid) ⇌ C₅H₁₃N₂⁺ (solvated) + Cl⁻ (solvated)

For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid salt by forming stable solvation shells around these ions. The effectiveness of this process depends on the solvent's properties.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capability, which allows us to predict solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a dipole moment and have a hydrogen atom bonded to an electronegative atom (like oxygen). They are excellent candidates for dissolving this compound.

    • Causality: They can effectively solvate both the cation and the anion. The lone pairs on the solvent's oxygen can interact with the pivalamidinium cation, while the solvent's acidic protons can form strong hydrogen bonds with the chloride anion.[6][7] High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack an acidic proton.

    • Causality: They are effective at solvating the pivalamidinium cation through dipole-ion interactions. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, as they lack hydrogen bond donor capability. Moderate to good solubility is expected, likely lower than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have a low dielectric constant and no significant dipole moment.

    • Causality: They are incapable of effectively solvating charged ions. The energy required to break the ionic lattice of the salt is not compensated by favorable solvent-ion interactions. Therefore, this compound is expected to be insoluble or very sparingly soluble in these solvents.[8]

The following diagram illustrates the key intermolecular forces at play between this compound ions and different solvent classes.

G cluster_ions This compound Ions cluster_solvents Organic Solvent Classes Piv Pivalamidinium Cation (Piv-NH₂⁺) Protic Polar Protic (e.g., Methanol) Piv->Protic Strong Ion-Dipole & H-Bonding Aprotic Polar Aprotic (e.g., DMSO) Piv->Aprotic Good Ion-Dipole Nonpolar Nonpolar (e.g., Hexane) Piv->Nonpolar Very Weak / Ineffective Cl Chloride Anion (Cl⁻) Cl->Protic Strong H-Bonding Cl->Aprotic Weak Dipole-Anion Cl->Nonpolar Very Weak / Ineffective

Caption: Predicted interactions between ions and solvent classes.

Experimental Protocol: Isothermal Equilibrium Solubility Method

To obtain reliable and reproducible solubility data, the isothermal equilibrium (or saturation) method is the gold standard.[9][10][11] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid solute at a constant temperature.[12]

Self-Validating Experimental Workflow

The protocol below is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

G start Start prep 1. Preparation Add excess solid Pivalamidine HCl to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate vial at constant temperature (e.g., 25°C) for ≥ 24 hours. prep->equil check_equil Is equilibrium likely reached? (e.g., visual stability) equil->check_equil check_equil->equil No, extend time phase_sep 3. Phase Separation Stop agitation. Allow solid to settle. Alternatively, centrifuge the vial. check_equil->phase_sep Yes sampling 4. Sampling Carefully withdraw an aliquot of the clear supernatant. Filter with a 0.22 µm syringe filter compatible with the solvent. phase_sep->sampling analysis 5. Analysis Accurately dilute the sample and analyze concentration via a validated method (e.g., HPLC, Gravimetric). sampling->analysis calc 6. Calculation Calculate solubility (e.g., in mg/mL) accounting for dilution factors. analysis->calc end End calc->end

Sources

Stability of Pivalamidine hydrochloride under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of Pivalamidine Hydrochloride: A Forced Degradation Approach

Introduction

This compound, a compound characterized by a sterically hindered neopentyl group attached to an amidine functional core, presents unique challenges and considerations in pharmaceutical development. The amidine group, being a highly basic and polar moiety, is often a key pharmacophore but is also susceptible to hydrolytic degradation. Understanding the stability of the active pharmaceutical ingredient (API) under various environmental conditions is a non-negotiable prerequisite for the development of a safe, effective, and robust drug product.[1][2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the stability of this compound. We will move beyond rote protocols to explore the underlying chemical principles, explain the causality behind experimental design, and present a self-validating system for stability assessment. The focus is on forced degradation studies, a cornerstone of demonstrating the stability-indicating power of analytical methods and elucidating potential degradation pathways as mandated by regulatory bodies like the ICH.[1][4]

Physicochemical Properties of this compound

This compound is the salt form of 2,2-dimethylpropanimidamide.[5] The presence of the tert-butyl group introduces significant steric hindrance around the amidine carbon, which can be expected to influence its reactivity and degradation kinetics compared to less substituted amidines. The hydrochloride salt form enhances aqueous solubility and is common for basic drug substances.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂PubChem
Molecular Weight 136.62 g/mol PubChem
Structure CC(C)(C)C(=N)N.Cl[5]
Key Functional Group Amidine[6]

Fundamental Principles of Amidine Stability: Hydrolytic Degradation

The primary degradation pathway for amidines in aqueous solution is hydrolysis, which cleaves the carbon-nitrogen double bond to yield the corresponding amide (pivalamide) and ammonia. This reaction can be catalyzed by both acid and base, though the mechanisms and rates differ significantly.[7][8][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the imino nitrogen. This enhances the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent steps involve proton transfer and elimination of ammonia to form the more stable pivalamide.[9][10]

The key steps are:

  • Protonation: The imine nitrogen is protonated, creating a resonance-stabilized amidinium ion.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

  • Proton Transfer: A proton is transferred from the oxygen to one of the nitrogen atoms, making it a better leaving group (ammonia).

  • Elimination: The C=O bond of the amide is formed with the expulsion of an ammonia molecule.

  • Deprotonation: The protonated amide loses a proton to yield the final pivalamide product.

Base-Catalyzed Hydrolysis

In basic media, the mechanism proceeds via direct nucleophilic attack of a hydroxide ion on the amidine carbon. This is generally a more facile process for amidines compared to acid hydrolysis. The reaction forms a tetrahedral intermediate, which then collapses to expel an amide anion, a very poor leaving group.[11] However, a rapid, irreversible acid-base reaction between the carboxylic acid product and the amide anion drives the reaction to completion. For amidine hydrolysis, the leaving group would be ammonia.[9][11]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion directly attacks the amidine carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating ammonia as the leaving group to form pivalic acid.

  • Deprotonation: The pivalic acid is deprotonated by the basic conditions to form the pivalate salt.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Pivalamidine_H_plus Pivalamidine + H₃O⁺ Protonated_Amidine Protonated Amidinium Ion Pivalamidine_H_plus->Protonated_Amidine Protonation Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Amidine->Tetrahedral_Intermediate_H + H₂O (Attack) Pivalamide_H Protonated Pivalamide + NH₄⁺ Tetrahedral_Intermediate_H->Pivalamide_H Proton Transfer & Elimination Pivalamide Pivalamide Pivalamide_H->Pivalamide Deprotonation Pivalamidine_OH Pivalamidine + OH⁻ Tetrahedral_Intermediate_OH Tetrahedral Intermediate Pivalamidine_OH->Tetrahedral_Intermediate_OH Nucleophilic Attack Pivalic_Acid Pivalic Acid + NH₃ Tetrahedral_Intermediate_OH->Pivalic_Acid Elimination Pivalate Pivalate Salt Pivalic_Acid->Pivalate Deprotonation

Figure 1: General degradation pathways for Pivalamidine.

A Framework for Comprehensive Stability Assessment

A forced degradation or stress testing study is the cornerstone of a robust stability program.[2] Its purpose is to intentionally degrade the API to identify likely degradation products and validate that the chosen analytical methods can effectively separate and quantify these degradants from the parent compound.[4][12] The typical extent of degradation sought is between 5-20%.[12]

Our study design will encompass the following stress conditions as recommended by ICH guidelines:

  • Acidic Hydrolysis: To assess stability at low pH.

  • Basic Hydrolysis: To assess stability at high pH.

  • Oxidative Degradation: To evaluate susceptibility to oxidation.

  • Thermal Stress: To determine the effect of heat.

  • Photolytic Stress: To assess stability in the presence of light.

Detailed Experimental Protocols

As a self-validating system, each protocol requires a control sample. The control is prepared identically but stored under ambient, protected conditions to provide a baseline for comparison.

Protocol 4.1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Causality: This solvent mixture is common in reverse-phase HPLC and ensures solubility of both the polar API and potentially less polar degradants.

  • Working Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the appropriate stress medium (e.g., 0.1 N HCl, water, etc.).

Protocol 4.2: Acidic and Basic Forced Degradation
  • Acid Degradation:

    • Prepare a working solution using 0.1 N HCl as the diluent.

    • Transfer the solution to a sealed, light-protected vial.

    • Place the vial in a water bath set at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize each aliquot with an equivalent volume of 0.1 N NaOH. Causality: Neutralization is critical to quench the degradation reaction, ensuring the analytical result reflects the specific time point.

    • Dilute with mobile phase to the target analytical concentration and analyze via HPLC.

  • Base Degradation:

    • Prepare a working solution using 0.1 N NaOH as the diluent.

    • Transfer the solution to a sealed, light-protected vial.

    • Maintain the vial at room temperature (25°C). Causality: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis; elevated temperatures may cause complete degradation almost instantly.[13][14] Starting at room temperature allows for better control.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

    • Immediately neutralize each aliquot with an equivalent volume of 0.1 N HCl.

    • Dilute with mobile phase and analyze via HPLC.

Protocol 4.3: Oxidative, Thermal, and Photolytic Stress
  • Oxidative Degradation:

    • Prepare a working solution using a 3% solution of hydrogen peroxide (H₂O₂) as the diluent.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze via HPLC.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound powder in a glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, prepare a solution at the target analytical concentration and analyze.

  • Photolytic Degradation:

    • Prepare a working solution in water.

    • Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both the exposed and control samples.[15]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Workflow Stock Prepare 1 mg/mL Stock Solution Work Dilute to 100 µg/mL Working Solution in Stress Medium Stock->Work Acid Acidic (0.1N HCl, 60°C) Work->Acid Base Basic (0.1N NaOH, 25°C) Work->Base Oxid Oxidative (3% H₂O₂, 25°C) Work->Oxid Photo Photolytic (ICH Q1B) Work->Photo Sample Withdraw Aliquot at Time Point Acid->Sample Base->Sample Oxid->Sample Therm Thermal (Solid) (80°C) Dilute Dilute to Analytical Concentration Therm->Dilute Dissolve & Dilute Photo->Sample Quench Neutralize/Quench Reaction Sample->Quench Quench->Dilute Inject Inject into HPLC-PDA/MS Dilute->Inject

Figure 2: Experimental workflow for forced degradation studies.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is essential for this work. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the workhorse technique.[16][17] Coupling with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products.[15][18]

Example HPLC Method Parameters:
  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Causality: A gradient elution is necessary to separate the polar parent compound from potentially non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA at 210 nm. Causality: Amidines lack a strong chromophore, so detection at a low UV wavelength is often required.

  • Column Temperature: 30°C

Method validation would proceed according to ICH Q2(R1) guidelines, with specificity being the most critical parameter demonstrated by the forced degradation study itself.

Anticipated Stability Profile and Data Interpretation

Based on fundamental chemical principles of amidine hydrolysis, a clear stability profile can be predicted. This compound is expected to be most stable under neutral to slightly acidic conditions and degrade significantly faster under basic conditions.[14] The steric hindrance from the tert-butyl group may slow the rate of hydrolysis compared to less hindered amidines, but the overall pH-rate profile should remain consistent.

Table 1: Anticipated Quantitative Degradation Data
Stress ConditionReagent/TempDurationExpected % DegradationPrimary Degradant(s)
Acidic Hydrolysis 0.1 N HCl / 60°C24 hrs5 - 15%Pivalamide
Basic Hydrolysis 0.1 N NaOH / 25°C4 hrs> 20%Pivalate, Pivalamide
Oxidative 3% H₂O₂ / 25°C24 hrs< 5%N-oxide species (minor)
Thermal (Solid) 80°C48 hrs< 2%No significant degradation
Photolytic ICH Q1BN/A< 2%No significant degradation

Interpretation:

  • Peak Purity: The PDA detector is crucial for assessing peak purity of the parent Pivalamidine peak at each time point. A non-homogenous peak indicates co-elution and an inadequate analytical method.

  • Mass Balance: A key aspect of a trustworthy study is achieving mass balance. The sum of the increase in the area of all degradation peaks should approximately equal the decrease in the area of the parent peak. A poor mass balance (>5% discrepancy) may suggest the formation of non-UV active degradants or precipitation.

Conclusion

This guide provides a robust, scientifically-grounded framework for assessing the stability of this compound. By understanding the mechanistic underpinnings of amidine hydrolysis, researchers can design logical forced degradation studies that not only fulfill regulatory requirements but also provide profound insights into the molecule's intrinsic stability. The protocols herein are designed to be self-validating, ensuring that the resulting data is trustworthy and directly applicable to the development of a stable and reliable drug product. The anticipated results suggest that pH, particularly in the alkaline range, is the critical factor governing the stability of this compound.

References

  • BYJU'S. Types of Amide Hydrolysis.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides.
  • LibreTexts Chemistry. Chemistry of Amides. (2022-09-24).
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Clark, J. The Hydrolysis of Amides. Chemguide.
  • Boccardi, G. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Singh, S., et al. Forced Degradation Studies. MedCrave online. (2016-12-14).
  • Harris, J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18).
  • Shabir, G. A., et al. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Scientific Reports.
  • Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Wang, W., et al. Stability of alkoxycarbonylamidine prodrugs. PubMed.
  • Kumar, V., et al. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Magalhães, J., et al. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa.
  • Shriner, R. L., & Neumann, F. W. The Chemistry of the Amidines. Chemical Reviews. ACS Publications.
  • Thomas, S. Analytical Techniques In Stability Testing. Separation Science. (2025-03-24).
  • Oszczapowicz, I., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.
  • Stanković, M., et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. (2024-11-02).
  • Grzonka, Z., et al. Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. (2022-11-18).
  • Zoppi, A., et al. Evaluation of degradation mechanism of chlorhexidine by means of Density Functional Theory calculations. ReCIPP.
  • Aggarwal, A., et al. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed.
  • Singh, R., et al. Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis.
  • Bercovici, D. A., et al. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. PubMed.
  • ResearchGate. SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. (2023-11-22).
  • Walker, S. E., et al. Procaine Hydrochloride Stability in St Thomas. Canadian Journal of Hospital Pharmacy.
  • Patel, Y., et al. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022-11-08).
  • Allen, L. V., & Erickson, M. A. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. PubMed. (1998-09-01).
  • Al-Maaieh, A., & Gutterman, B. Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt®. PubMed.

Sources

The Unseen Influence: A Technical Guide to the Hygroscopic Nature and Handling of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivalamidine hydrochloride is a valuable building block in pharmaceutical synthesis. However, its inherent hygroscopicity—the tendency to attract and retain atmospheric moisture—presents significant challenges that can impact everything from accurate weighing and formulation to chemical stability and analytical results. Mismanagement of this property can lead to out-of-specification results, failed batches, and misleading data. This guide provides a comprehensive framework for understanding and mitigating the risks associated with the hygroscopic nature of this compound, ensuring the compound's physical and chemical integrity throughout the development lifecycle.

The Physicochemical Landscape of this compound

Before delving into its interaction with water, it is crucial to understand the fundamental properties of this compound.

PropertyValueSource
Chemical Name 2,2-dimethylpropanimidamide hydrochloride[1]
Synonyms Pivalamidine HCl, 2,2-Dimethylpropionamidine Hydrochloride[2]
CAS Number 18202-73-8[2]
Molecular Formula C₅H₁₂N₂·HCl[3]
Molecular Weight 136.62 g/mol [3]
Appearance White to almost white powder or crystal[2][3]
Melting Point 191.0 to 195.0 °C[2]

Caption: Core physicochemical properties of this compound.

The presence of the hydrochloride salt and the amine functionalities in the molecule are key contributors to its affinity for water molecules.

Deconstructing Hygroscopicity: More Than Just "Sticky"

Hygroscopicity is not a simple binary property but a spectrum of behaviors. For a compound like this compound, moisture uptake can lead to several undesirable physical and chemical changes.

Physical Consequences:

  • Caking and Agglomeration: Adsorbed water acts as a plasticizer, leading to particle fusion and poor flowability. This directly impacts accurate weighing and dose uniformity in formulations.

  • Deliquescence: At a critical relative humidity (RH), the compound can adsorb enough water to dissolve, transitioning from a solid to a saturated solution.

  • Polymorphic Transformation: The presence of water can induce changes in the crystal lattice structure, potentially altering solubility, bioavailability, and stability.

Chemical Consequences:

  • Hydrolysis: The amidine functional group can be susceptible to hydrolysis, leading to the formation of degradation products and a decrease in purity and potency.

  • Accelerated Degradation: The presence of water can facilitate other degradation pathways, such as oxidation.

Quantifying Water Interaction: The Moisture Sorption Isotherm

The most powerful tool for characterizing a compound's hygroscopic behavior is the Moisture Sorption-Desorption Isotherm . This analysis, typically performed using Dynamic Vapor Sorption (DVS), exposes a sample to incrementally increasing and then decreasing levels of relative humidity at a constant temperature, while precisely measuring the change in mass.

While specific DVS data for this compound is not publicly available, a typical isotherm for a moderately hygroscopic pharmaceutical salt would resemble the following illustrative data:

Relative Humidity (%)% Water Uptake (Adsorption)% Water Uptake (Desorption)
00.000.05
100.150.20
200.300.38
300.550.65
400.901.05
501.401.60
602.102.35
703.503.80
805.806.20
909.509.80

Caption: Illustrative Moisture Sorption Isotherm data for a hygroscopic compound like this compound.

This data allows for the determination of the compound's hygroscopicity classification according to European Pharmacopoeia standards.[2] For instance, a weight gain of ≥2% but <15% at 80% RH would classify the material as "hygroscopic."[2]

A Shield Against Instability: Handling and Storage Protocols

The causality behind stringent handling protocols is to create a microenvironment for the compound that is independent of ambient atmospheric fluctuations.

The Controlled Environment: Your First Line of Defense

All handling of this compound, from initial aliquoting to formulation, should ideally be performed in an environment with controlled low relative humidity.

  • Glove Boxes/Bags: For small-scale laboratory work, a nitrogen-purged glove box or bag provides an excellent inert and dry environment.

  • Low-Humidity Rooms (Dry Rooms): In a manufacturing or process development setting, dedicated rooms with controlled humidity (e.g., <20% RH) are essential for protecting the material during larger-scale operations.[3]

Storage: A Multi-Barrier Approach

Proper storage is critical to maintaining the long-term integrity of this compound. A multi-barrier strategy is the most effective approach.

Caption: Multi-barrier storage strategy for this compound.

Causality: The primary container provides the immediate seal. The secondary foil bag offers a superior barrier to water vapor transmission, with the desiccant adsorbing any moisture that permeates the seal or was introduced during packaging. The tertiary environment provides a final layer of protection against ambient conditions.

Analytical Control: Hitting a Moving Target

Analyzing a hygroscopic compound requires methodologies that are not only accurate and precise for the analyte but also account for the variable water content.

Accurate Quantification of Water: The Karl Fischer Titration Protocol

The gold standard for determining water content in pharmaceuticals is Karl Fischer (KF) titration.[4] It is a specific and highly sensitive method.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation: Set up the volumetric KF titrator according to the manufacturer's instructions. The titration vessel should be pre-conditioned with the KF reagent to a dry, stable endpoint.

  • Reagent Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint to determine the water equivalence factor (F) of the reagent in mg/mL.

  • Sample Preparation (in a controlled environment):

    • Accurately weigh approximately 100-200 mg of this compound into a dry, tared vial. The exact mass should be chosen based on the expected water content to ensure an adequate titration volume.

    • Promptly and securely seal the vial.

  • Sample Analysis:

    • Quickly introduce the weighed sample into the pre-conditioned titration vessel.

    • Initiate the titration and record the volume of KF reagent consumed at the endpoint.

  • Calculation:

    • % Water = (Volume of KF Reagent (mL) * F (mg/mL)) / (Sample Weight (mg)) * 100

Self-Validation: The precision of the method should be confirmed by analyzing multiple preparations of the same sample lot. The relative standard deviation (RSD) should typically be less than 2%.

Purity and Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products. For this compound, this is crucial for assessing the impact of hydrolysis and other degradation pathways.

Illustrative Workflow for Method Development

HPLC_Workflow Start Define Method Goals: - Separate API from potential impurities - Quantify API and degradants Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Deg Screening Column & Mobile Phase Screening (e.g., C18, C8; ACN, MeOH; pH) Forced_Deg->Screening generates samples for Optimization Method Optimization (Gradient, Flow Rate, Temperature) Screening->Optimization Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation: The key to a stability-indicating method is challenging the API under harsh conditions to generate potential degradation products.

  • Acid/Base Hydrolysis: Refluxing with 0.1N HCl and 0.1N NaOH.

  • Oxidation: Treatment with 3% hydrogen peroxide.

  • Thermal: Exposure to high heat (e.g., 80°C).

  • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

The resulting chromatograms from these stressed samples are used to ensure that all degradation peaks are fully resolved from the main this compound peak, thus proving the method's specificity.

Conclusion: Proactive Management for Reliable Science

The hygroscopic nature of this compound is a critical material attribute that demands a proactive and scientifically grounded management strategy. By understanding the mechanisms of water interaction, implementing robust environmental controls, and employing analytical methods that account for variable water content, researchers can ensure the quality, integrity, and reliability of their work. Treating hygroscopicity not as an inconvenience, but as a fundamental physicochemical property is the cornerstone of achieving reproducible and trustworthy scientific outcomes.

References

  • Vertex AI Search, Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
  • PubChem, this compound | C5H12N2 | CID 431752.
  • Labscoop, this compound, 5G.
  • Pharma Excipients, Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Manufacturing Chemist, An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Tokyo Chemical Industry Co., Ltd., this compound | 18202-73-8.
  • Pacific BioLabs, Karl Fischer Moisture Analysis.
  • American Pharmaceutical Review, The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
  • Pharma Growth Hub, Classification of Hygroscopicity.
  • Taylor & Francis Online, Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
  • Sigma-Aldrich, Karl Fischer Titration Tips: Water Content Measurement.
  • TA Instruments, Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • Pharmaguideline, Water Content Determination by Karl Fischer.
  • SK pharmteco, Dynamic Vapor Sorption.
  • Wikipedia, Dynamic vapor sorption.
  • AZoM, Moisture Sorption Characteristics in Pharmaceutical Materials.
  • SciSpace, 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Tokyo Chemical Industry Co., Ltd., this compound 18202-73-8.
  • PubChemLite, Pivalamidine hcl (C5H12N2).

Sources

Pivalamidine Hydrochloride: A Sterically Influential Building Block for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Pivalamidine hydrochloride, distinguished by its sterically demanding tert-butyl group, has emerged as a uniquely valuable building block in heterocyclic chemistry. This guide provides a comprehensive overview of its application, focusing on the synthesis of key heterocyclic scaffolds such as pyrimidines, imidazoles, and triazoles. We delve into the mechanistic rationale behind its reactivity, offering field-proven insights into experimental design and protocol optimization. Detailed, step-by-step methodologies, quantitative data summaries, and mechanistic diagrams are provided to empower researchers to leverage the distinct properties of this reagent in the pursuit of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound, with the chemical name 2,2-dimethylpropanimidamide hydrochloride, is an amidine salt characterized by a bulky tert-butyl substituent adjacent to the reactive amidine core.[1] This structural feature is not a trivial modification; it imparts significant steric influence that can dictate regioselectivity and reaction kinetics in cyclocondensation reactions. In the landscape of drug discovery, heterocyclic compounds are paramount, forming the core of a vast majority of FDA-approved drugs.[2][3][4] The ability to precisely construct these rings with specific substitution patterns is therefore a cornerstone of medicinal chemistry.

The strategic importance of this compound lies in two key areas:

  • Steric Control: The tert-butyl group can direct the course of a reaction, preventing unwanted side reactions and favoring the formation of a specific regioisomer, a common challenge in heterocyclic synthesis.[5]

  • Bioisosterism: The amidine functional group is a well-established bioisostere for guanidine.[6][7] This allows medicinal chemists to replace the highly basic guanidinium group found in many biologically active molecules with a pivalamidine-derived moiety, potentially modulating physicochemical properties like pKa, lipophilicity, and metabolic stability while preserving key hydrogen bonding interactions with biological targets.

This guide will explore the practical synthesis of key heterocycles using this compound, moving from foundational principles to detailed, actionable protocols.

Core Reactivity: The Cyclocondensation Engine

The primary utility of this compound stems from the nucleophilic character of the amidine nitrogen atoms. The most common and powerful application is its use as a synthon in cyclocondensation reactions.[8][9][10] This typically involves the reaction of the N-C-N amidine unit with a C-C-C 1,3-dielectrophile, a cornerstone strategy for forming six-membered rings like pyrimidines.[11][12]

G cluster_0 Reactants cluster_1 Process cluster_2 Product Pivalamidine Pivalamidine (N-C-N Synthon) Reaction Cyclocondensation (Base or Acid Catalysis) Pivalamidine->Reaction Dielectrophile 1,3-Dielectrophile (e.g., β-Diketone) Dielectrophile->Reaction Heterocycle Substituted Heterocycle (e.g., Pyrimidine) Reaction->Heterocycle

Figure 1: General workflow for heterocycle synthesis.

The choice of reaction conditions, particularly the catalyst (acidic or basic), is critical.[13] Basic conditions deprotonate the hydrochloride salt, liberating the free amidine for nucleophilic attack. Acidic conditions can activate the electrophilic partner, facilitating the reaction cascade. The specific substrate dictates the optimal conditions.

Synthesis of Pyrimidines: The Workhorse Reaction

The synthesis of substituted pyrimidines is arguably the most well-established application of this compound. The reaction involves a [3+3] cycloaddition strategy where the pivalamidine provides three atoms (N-C-N) to the final ring.[11][12]

Reaction with 1,3-Diketones and β-Keto Esters

The condensation of amidines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing the pyrimidine core.[14][15] When this compound reacts with a symmetric 1,3-diketone like acetylacetone, a single product is formed. However, with an unsymmetrical partner, such as a β-keto ester, the regioselectivity of the cyclization becomes a critical consideration.

The reaction mechanism typically proceeds through an initial nucleophilic attack of an amidine nitrogen onto one of the carbonyl carbons, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G A Pivalamidine + β-Diketone B Initial Adduct (Michael Addition) A->B Step 1: Nucleophilic Attack C Cyclized Intermediate (Hemiaminal) B->C Step 2: Intramolecular Cyclization D Dehydration C->D Step 3: Elimination of H2O E t-Bu-Substituted Pyrimidine D->E Step 4: Aromatization

Figure 2: Mechanistic pathway for pyrimidine synthesis.
Data Summary: Pyrimidine Synthesis

The following table summarizes representative conditions for the synthesis of pyrimidines using amidines with various 1,3-dielectrophiles.

1,3-Dielectrophile PartnerCatalyst/SolventTemperature (°C)Yield (%)Reference
α,β-Unsaturated KetonesCholine Hydroxide60Excellent[12]
Trifluoromethyl ChromonesN/A (DMF)N/AHigh[12]
β-Keto EstersBase (e.g., NaOEt)RefluxGood-High[16][17]
1,3-DiketonesAcid or BaseRefluxGood-High[15]

Synthesis of Imidazoles

Imidazoles are another class of heterocycles readily accessible using this compound.[18][19][20] The most common approach is analogous to the Debus imidazole synthesis, involving the reaction of the amidine with a 1,2-dicarbonyl compound (like glyoxal) or, more frequently, an α-haloketone.[20][21]

In the reaction with an α-haloketone, the pivalamidine acts as a dinucleophile. The first nitrogen atom displaces the halide in an SN2 reaction. The second nitrogen then condenses with the ketone carbonyl, followed by dehydration to form the imidazole ring. The steric bulk of the tert-butyl group at the 2-position of the resulting imidazole can be advantageous for tuning ligand-receptor interactions or improving metabolic stability.

G Start Pivalamidine + α-Haloketone Step1 SN2 Displacement of Halide Start->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (Condensation with Carbonyl) Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4 End 2-t-Bu-Imidazole Product Step4->End

Figure 3: Logical workflow for imidazole synthesis.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles using this compound involves its reaction with hydrazine derivatives.[22][23][24][25] A common strategy is the condensation of the amidine with an acyl hydrazide or a similar precursor.

For instance, the reaction of pivalamidine with a hydrazonoyl hydrochloride can proceed via a 1,3-dipolar cycloaddition mechanism after the in-situ generation of a nitrilimine, leading to the formation of a 1,2,4-triazole ring.[25] The versatility of this approach allows for the introduction of a wide variety of substituents on the resulting triazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities.[24][26]

Experimental Protocols

The following protocols are presented as self-validating systems, including expected outcomes and characterization data where available from cited literature.

Protocol 1: General Synthesis of a 2-(tert-Butyl)-pyrimidine Derivative

This protocol is adapted from the general principle of pyrimidine synthesis by condensing an amidine with a 1,3-dielectrophile.[11][12]

  • Materials:

    • This compound (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous Ethanol

    • Standard glassware for reflux

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.

    • Add sodium ethoxide to the ethanol and stir until dissolved.

    • Add this compound to the solution and stir for 15 minutes at room temperature to form the free base.

    • Add the 1,3-dicarbonyl compound dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Validation:

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

    • The final product structure is confirmed using standard analytical techniques (1H NMR, 13C NMR, MS). For example, in a related synthesis of a substituted pyrimidine, characteristic proton NMR signals were observed at δ 8.64 (s, pyrimidine-C6-H) and for the amino group protons between δ 8.30-7.91.[27] Carbon signals for the pyrimidine ring typically appear in the δ 150-165 ppm range.[27]

Protocol 2: Synthesis of a 2-(tert-Butyl)-imidazole Derivative

This protocol is based on the established synthesis of imidazoles from α-haloketones and amidines.[21][28]

  • Materials:

    • This compound (1.0 eq)

    • α-Bromoacetophenone (or other α-haloketone) (1.0 eq)

    • Sodium bicarbonate (2.0 eq)

    • Acetonitrile or DMF

    • Standard glassware

  • Procedure:

    • Combine this compound, the α-haloketone, and sodium bicarbonate in a round-bottom flask.

    • Add the solvent (e.g., acetonitrile) and stir the suspension.

    • Heat the mixture to 80 °C and maintain for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts.

    • Dry the organic layer, filter, and concentrate to yield the crude imidazole.

  • Purification & Validation:

    • Purify the product via flash column chromatography.

    • Characterize by NMR and Mass Spectrometry. The tert-butyl group will present as a characteristic singlet at ~1.3-1.4 ppm in the 1H NMR spectrum. Aromatic protons will appear in the δ 7-8 ppm region.

Conclusion and Future Outlook

This compound serves as a robust and versatile building block for the synthesis of medicinally relevant heterocycles. Its defining tert-butyl group provides a powerful tool for exerting steric control over reactions and for introducing a metabolically stable, lipophilic group into target molecules. The straightforward cyclocondensation reactions to form pyrimidines, imidazoles, and triazoles are efficient and highly adaptable. As the demand for novel, structurally diverse small molecules continues to grow in the pharmaceutical industry, the strategic application of unique building blocks like this compound will remain a key enabler of innovation in drug discovery.

References

  • El-Maksoud, M. S. A. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Bravo, J., & Díaz, I. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Frizzo, C. P., Rosa, F. A., Scheide, M. R., Rodrigues, O. E. D., & Martins, M. A. P. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • Uddin, M. J., Morshed, M. N., Islam, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate.
  • Uddin, M. J., Morshed, M. N., Islam, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
  • Kar, A., & Smith, N. D. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Li, M., Fan, M., & Li, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
  • (n.d.). Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar.
  • Zhang, X., Wang, Y., Zhang, Y., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society.
  • (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Baklanov, M., Maricheva, Y., & Zaikov, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • (n.d.). This compound. PubChem.
  • Sanderson, P. E., Cutrona, K. J., Dorsey, B. D., et al. (2000). Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chen, J., & Ready, J. M. (2010). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. PubMed Central.
  • Frizzo, C. P., Rosa, F. A., Scheide, M. R., Rodrigues, O. E. D., & Martins, M. A. P. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed Central.
  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Kumar, A., Sharma, G., & Kumar, D. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Ley, S. V., & Baxendale, I. R. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity.
  • Kamal, A., Reddy, M. K., & Devaiah, V. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry.
  • Zotova, T. A., Lesogorova, E. A., Zotov, D. S., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org.
  • Sareda, M. A., & Van Leusen, A. M. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Frizzo, C. P., & Martins, M. A. P. (2018). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry.
  • Scott, K. A., & Wakenhut, F. (2020). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm.
  • (n.d.). Scheme 1. Reagents and reaction conditions: (i) NH 2 OH.HCl, pyridine,.... ResearchGate.
  • Ohmatsu, K., Imagawa, N., & Ooi, T. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications.
  • (n.d.). Proposed mechanism for the cyclocondensation reaction between.... ResearchGate.
  • Zotova, T. A., Lesogorova, E. A., Zotov, D. S., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI.
  • (n.d.). Isosteres of the substituted guanidine fragment.. ResearchGate.
  • (n.d.). Three-component reactions of OPD with 1,3-diketones and aldehydes for.... ResearchGate.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Update. PubMed Central.
  • Szymański, P., Hauer, B., & Szaleniec, M. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central.
  • (n.d.). Pyridine hydrochloride in organic synthesis. ResearchGate.
  • Zotova, T. A., Lesogorova, E. A., Zotov, D. S., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate.
  • Chordia, M. D., Smith, P. L., Meiere, S. H., Sabat, M., & Harman, W. D. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. Journal of the American Chemical Society.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
  • (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. ResearchGate.
  • (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.

Sources

Theoretical Investigations into the Reactivity of Pivalamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for investigating the reactivity of pivalamidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry to understand and predict the chemical behavior of this important synthetic building block. By leveraging modern computational techniques, we can gain deep insights into reaction mechanisms, transition states, and kinetic parameters, thereby accelerating drug discovery and development processes.[1][2][3]

Introduction to this compound

Pivalamidine, or 2,2-dimethylpropanimidamide, is a member of the amidine family of organic compounds, characterized by the RC(NR)NR₂ functional group.[4] The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in organic synthesis.[5][6] this compound serves as a crucial precursor in the synthesis of various heterocyclic compounds, including pyrimidines and triazines, which are prevalent scaffolds in many pharmaceutical agents.[4][7]

PropertyValueSource
Molecular Formula C₅H₁₂N₂·HCl[6]
Molecular Weight 136.62 g/mol [6]
IUPAC Name 2,2-dimethylpropanimidamide;hydrochloride[8]
CAS Number 18202-73-8[8]
Appearance White to almost white powder or crystals[6]

Understanding the reactivity of this compound is paramount for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes.[3] Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective approach to elucidating the intricate details of its chemical transformations.[1][2]

Theoretical Framework for Reactivity Analysis

The reactivity of this compound can be systematically investigated using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for studying reaction mechanisms in organic chemistry due to its favorable balance between accuracy and computational cost.[9][10][11]

Foundational Concepts in Amidine Reactivity

Amidines exhibit a rich and diverse reactivity profile, primarily governed by the nucleophilic character of the nitrogen atoms and the electrophilic nature of the central carbon atom. Key reaction classes for amidines include:

  • Hydrolysis: The hydrolytic deamination of amidines is a fundamental reaction. Computational studies on various amidine derivatives suggest that this process likely proceeds through a 3-step mechanism.[12][13]

  • Nucleophilic Attack: The amidine nitrogen can act as a nucleophile, attacking electrophilic centers. This is a key step in many cyclization and addition reactions.[7][9][14][15]

  • Cycloaddition Reactions: Amidines can participate in cycloaddition reactions, for instance, with azadienes, to form heterocyclic systems.[7]

A proposed general workflow for the theoretical investigation of this compound reactivity is outlined below.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Reaction Pathway Exploration cluster_2 Phase 3: Energetics and Analysis A Model this compound (and relevant reactants) B Geometry Optimization & Frequency Calculation A->B C Identify Potential Reaction Mechanisms (e.g., Hydrolysis, Nucleophilic Attack) B->C D Transition State (TS) Search C->D E Intrinsic Reaction Coordinate (IRC) Calculation D->E F Calculate Reaction Energy Profile E->F G Analyze Electronic Structure (NBO, Fukui functions) F->G H Incorporate Solvent Effects (PCM, SMD) F->H

Caption: A generalized workflow for the theoretical study of chemical reactivity.

Proposed Theoretical Studies on this compound

This section outlines a series of proposed theoretical investigations to comprehensively characterize the reactivity of this compound.

Study 1: Hydrolytic Stability and Degradation Pathway

Objective: To elucidate the mechanism of hydrolysis of this compound and to determine the rate-limiting step and activation energy barriers.

Rationale: Understanding the hydrolytic stability is crucial for determining the shelf-life and handling conditions of this compound and any drug candidates derived from it. Based on existing literature for other amidines, a water-assisted mechanism is anticipated.[12][13]

Methodology:

  • Model System: this compound in the presence of explicit water molecules (a microsolvation approach) will be modeled.

  • Computational Level: Geometry optimizations and frequency calculations will be performed using the B3LYP functional with the 6-31+G(d,p) basis set.[10]

  • Reaction Coordinate: The potential energy surface will be scanned along the reaction coordinate corresponding to the nucleophilic attack of a water molecule on the amidine carbon.

  • Transition State Search: The transition state (TS) for each step will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

  • Verification: The located transition states will be confirmed by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations will be performed to ensure the TS connects the correct reactants and products.

  • Solvent Effects: Bulk solvent effects will be incorporated using a polarizable continuum model (PCM) to simulate an aqueous environment.[12][13]

G Reactants Pivalamidine + H₂O TS1 TS1 Reactants->TS1 Intermediate1 Tetrahedral Intermediate TS2 TS2 Intermediate1->TS2 TS1->Intermediate1 Products Pivalamide + NH₃ TS2->Products

Caption: A simplified proposed reaction pathway for the hydrolysis of pivalamidine.

Study 2: Reactivity with Electrophiles - A Case Study of Acylation

Objective: To model the reaction of this compound with a model electrophile, such as acetyl chloride, to understand its N-acylation reactivity.

Rationale: Acylation is a common reaction in drug synthesis. Understanding the regioselectivity and the factors governing the reactivity of the two nitrogen atoms in pivalamidine is essential for synthetic planning.

Methodology:

  • Model System: The reaction between pivalamidine (in its neutral form, assuming deprotonation under basic conditions) and acetyl chloride will be modeled.

  • Computational Level: The M06-2X density functional, known for its good performance with main-group chemistry, will be employed with the def2-TZVP basis set.[9][14][15]

  • Reactivity Descriptors: To rationalize the regioselectivity, local reactivity descriptors such as Fukui functions and dual descriptors will be calculated from the ground-state electronic structure.

  • Mechanism Exploration: A similar approach to the hydrolysis study will be used to locate the transition state for the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of acetyl chloride.

  • Energetics: The activation energy barrier and the overall reaction energy will be calculated to assess the thermodynamic and kinetic feasibility of the reaction.

Self-Validating Protocols and Trustworthiness

The integrity of these theoretical studies relies on a self-validating system. This is achieved through:

  • Convergence Checks: Ensuring that the chosen computational level (functional and basis set) provides results that are converged with respect to further increases in theoretical sophistication.

  • Benchmarking: When experimental data is available for related systems, the chosen computational protocol should be benchmarked to ensure it can reproduce known experimental trends.

  • Vibrational Analysis: The nature of all stationary points (minima and transition states) on the potential energy surface must be confirmed through vibrational frequency calculations.[10]

  • IRC Calculations: As a final validation of the reaction pathway, IRC calculations are essential to confirm that the located transition state smoothly connects the intended reactants and products.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for gaining a deep and predictive understanding of the reactivity of this compound. The insights derived from these computational models can significantly aid in the rational design of new synthetic methodologies and in the development of novel drug candidates.[1][2][16] Future work could extend these studies to investigate the role of this compound in organocatalysis or as a ligand in transition metal catalysis, further broadening its synthetic utility.

References

  • Yuan, L., et al. (2012). Hydrolytic deamination reactions of amidine and nucleobase derivatives. Journal of Computational Chemistry.
  • Yuan, L., et al. (2012). Hydrolytic deamination reactions of amidine and nucleobase derivatives. ResearchGate.
  • Yu, J., & May, E. (2018). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. PMC.
  • Major, D. T. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega.
  • Chemistry For Everyone. (2023). What Role Do Reaction Mechanisms Play In Drug Design? YouTube.
  • van der Vliet, Q. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society.
  • van der Vliet, Q. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3- Triazines and 1,2,3,5-Tetrazines. eScholarship.org.
  • Major, D. T. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ResearchGate.
  • van der Vliet, Q. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health.
  • Zhang, Y., et al. (2007). Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides. PubMed Central.
  • Hoffmann, U., et al. (2014). Computational modeling of drug response with applications to neuroscience. PMC.
  • van der Vliet, Q. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. PubMed.
  • AMI Scientific. This compound TCI Analytical reagent. AMI Scientific.
  • El-Faham, A., et al. (2017). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Li, Y., et al. (2020). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions.

Sources

Methodological & Application

Application Notes & Protocols: Pivalamidine Hydrochloride in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Consequently, the efficient and versatile synthesis of substituted pyrimidines is a paramount objective in drug discovery and development.

A classic and highly effective method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] This [3+3] cycloaddition strategy offers a direct route to the pyrimidine core. The choice of amidine is critical as it dictates the nature of the substituent at the 2-position of the resulting pyrimidine ring, a position often crucial for modulating biological activity.

This guide focuses on the application of pivalamidine hydrochloride , a sterically hindered amidine, in modern pyrimidine synthesis. We will explore the mechanistic rationale for its use, the practical advantages conferred by its bulky tert-butyl group, and provide detailed, field-proven protocols for its application.

This compound: A Reagent Profile

Pivalamidine, as its stable hydrochloride salt, is a valuable reagent in heterocyclic synthesis. Its key feature is the sterically demanding tert-butyl group attached to the amidine carbon.

Chemical Structure:

  • Name: 2,2-Dimethylpropanimidamide hydrochloride

  • Synonyms: Pivalamidine HCl

  • Formula: C₅H₁₃ClN₂

  • Molecular Weight: 136.62 g/mol

The Advantage of Steric Hindrance

In organic synthesis, steric effects can be powerful tools to control reactivity and selectivity.[6][7] The bulky tert-butyl group of pivalamidine offers several distinct advantages in pyrimidine synthesis:

  • Metabolic Stability: The tert-butyl group can act as a "metabolic shield," protecting the adjacent pyrimidine ring from enzymatic degradation (e.g., oxidation) in vivo. This can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Reactivity: While highly reactive, the steric bulk can prevent unwanted side reactions, leading to cleaner reaction profiles and higher yields of the desired product.[8]

  • Unique Physicochemical Properties: The lipophilic nature of the tert-butyl group can significantly influence the solubility, crystal packing, and receptor-binding properties of the final pyrimidine molecule.

Synthesis of this compound

While commercially available, understanding the synthesis of the reagent itself provides valuable context. This compound is typically prepared from pivalonitrile via the Pinner reaction .[9][10] This classic method involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas to form an intermediate Pinner salt (an imidate), which is then treated with ammonia to yield the amidine.

Caption: Synthesis of Pivalamidine HCl via the Pinner Reaction.

The Pinner Pyrimidine Synthesis: Core Mechanism

The reaction proceeds by the condensation of an amidine with a 1,3-dicarbonyl compound, such as acetylacetone. The mechanism, typically base-catalyzed to generate the free amidine from its hydrochloride salt, involves nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.[5][11]

Pinner_Pyrimidine_Mechanism AmidineHCl Pivalamidine HCl FreeAmidine Free Pivalamidine AmidineHCl->FreeAmidine + Base - Salt, - H₂O Base Base (e.g., NaOEt) Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Enolate Enolate Intermediate Dicarbonyl->Enolate + Base Addition Initial Adduct FreeAmidine->Addition Nucleophilic Attack Enolate->Addition Cyclized Cyclized Intermediate (Dihydroxypyrimidine) Addition->Cyclized Intramolecular Cyclization Pyrimidine 2-tert-Butyl-pyrimidine Product Cyclized->Pyrimidine Dehydration (-2 H₂O) Aromatization

Caption: General mechanism of the Pinner Pyrimidine Synthesis.

Detailed Application Protocol: Synthesis of 2-tert-Butyl-4,6-dimethylpyrimidine

This protocol describes the reliable synthesis of a model pyrimidine from this compound and acetylacetone.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Mass/VolumeEquivalents
Pivalamidine HClC₅H₁₃ClN₂136.62-10.01.37 g1.0
AcetylacetoneC₅H₈O₂100.120.975 g/mL10.01.02 mL1.0
Sodium EthoxideC₂H₅NaO68.0521% w/w in EtOH22.07.2 mL2.2
Ethanol (Anhydrous)C₂H₅OH46.070.789 g/mL-50 mL-
Diethyl Ether(C₂H₅)₂O74.120.713 g/mL-~150 mL-
Saturated NaCl (aq)NaCl58.44--~50 mL-
Anhydrous MgSO₄MgSO₄120.37--~5 g-
Step-by-Step Experimental Procedure

Caption: Experimental workflow for pyrimidine synthesis.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.37 g, 10.0 mmol) and 50 mL of anhydrous ethanol. Stir until the solid is mostly dissolved.

  • Dicarbonyl Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the mixture via syringe. Cool the flask in an ice-water bath to 0°C.

  • Base Addition (Causality): Slowly add the 21% sodium ethoxide solution (7.2 mL, 22.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expertise Note: Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt to generate the reactive free amidine in situ. The second equivalent promotes the condensation by deprotonating the acetylacetone and catalyzing the cyclization/dehydration steps.[12] Slow, cold addition prevents exothermic side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of diethyl ether. Transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic extracts and wash with 50 mL of saturated NaCl solution (brine) to remove residual water and base. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil. The product can be purified by vacuum distillation or silica gel column chromatography.

Self-Validating System: Expected Results & Troubleshooting
  • Expected Product: 2-tert-Butyl-4,6-dimethylpyrimidine

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical yields range from 75-90%.

  • Characterization (¹H NMR, CDCl₃): δ ~7.05 (s, 1H, Ar-H), δ ~2.50 (s, 6H, 2x Ar-CH₃), δ ~1.40 (s, 9H, C(CH₃)₃).

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive or insufficient base.Use fresh sodium ethoxide or a stronger base like sodium hydride (use with caution). Ensure 2.2 equivalents are used.
Wet reagents/solvent.Use anhydrous ethanol and ensure all glassware is thoroughly dried. Water can interfere with the base and condensation steps.
Incomplete Reaction Insufficient reflux time or temperature.Extend reflux time to 6-8 hours. Ensure the reaction reaches the boiling point of ethanol.
Formation of Side Products Reaction run at too high a temperature during base addition.Maintain temperature below 10°C during the addition of sodium ethoxide to prevent undesired self-condensation of acetylacetone.
Impure starting materials.Use freshly distilled acetylacetone if purity is in doubt.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of 2-tert-butyl-substituted pyrimidines via the Pinner condensation. The steric bulk of the tert-butyl group provides a powerful handle for medicinal chemists to enhance metabolic stability and fine-tune the physicochemical properties of the target molecules. The protocol provided herein is robust, high-yielding, and serves as a reliable template for the synthesis of a wide array of pyrimidine-based compounds for research and drug development.

References

  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. (n.d.). PMC. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
  • Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]
  • Synthesis of tert-butyl 2-(4-bromo-1,10-dioxo-1H-pyrimido[6,1-b]quinazolin-2(10H)-yl)acetate. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIV
  • A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLIC
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.).
  • New Reaction Products of Acetylacetone with Semicarbazide Deriv
  • Process for the preparation of pivalonitrile. (n.d.).
  • Pressure-Induced Polymerization: Addition and Condens
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. [Link]
  • Steric Effects In Organic Chemistry. (n.d.). Semantic Scholar. [Link]
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PMC. [Link]
  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (n.d.).
  • Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. (n.d.).
  • Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. (n.d.).
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (2021).
  • Steric Effects in High Pressure Knoevenagel Reactions. (n.d.).
  • Acetone and the precursor ligand acetylacetone: distinctly different electron beam induced decomposition?. (2014). RSC Publishing. [Link]
  • What reaction occurred between acetylacetone and pyridine. (n.d.). Filo. [Link]
  • Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. (n.d.). RSC Publishing. [Link]

Sources

Application Notes & Protocols for the Synthesis of 2-tert-Butylpyrimidines using Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-tert-Butylpyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a privileged motif in medicinal chemistry.[1] The strategic functionalization of the pyrimidine ring, particularly at the 2-position, is a cornerstone of modern drug discovery, profoundly influencing the pharmacological profile of the resulting molecules. The introduction of a sterically demanding tert-butyl group at this position can impart unique properties, including enhanced metabolic stability, increased lipophilicity, and specific steric interactions with biological targets. Consequently, robust and scalable synthetic routes to 2-tert-butylpyrimidine derivatives are of high interest to researchers in pharmaceuticals and agrochemicals.

This document provides a comprehensive guide to a reliable and widely applicable method for the synthesis of 2-tert-butylpyrimidines, centered on the condensation of pivalamidine hydrochloride with a suitable three-carbon building block. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and discuss critical experimental parameters and safety considerations.

Reaction Principle: The [3+3] Cyclocondensation Pathway

The synthesis of the pyrimidine ring from an amidine and a three-carbon electrophilic partner is a classic and highly effective strategy.[2][3] This transformation proceeds via a [3+3] cyclocondensation reaction, where the N-C-N unit of the amidine combines with a C-C-C fragment of a 1,3-dielectrophile.[4] In the context of this protocol, pivalamidine serves as the N-C-N synthon, providing the nitrogen atoms at positions 1 and 3 and the tert-butyl-substituted carbon at position 2 of the resulting pyrimidine ring.

The choice of the 1,3-dicarbonyl compound or its synthetic equivalent is critical as it dictates the substitution pattern at positions 4, 5, and 6 of the pyrimidine core. Common choices include β-diketones, β-ketoesters, and α,β-unsaturated ketones.[4][5] The reaction is typically promoted by a base, which facilitates the initial nucleophilic attack and subsequent cyclization and dehydration steps.

Visualizing the General Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed condensation of pivalamidine with a generic 1,3-dicarbonyl compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Pivalamidine Pivalamidine (from Hydrochloride salt + Base) Initial_Adduct Initial Adduct (Michael Addition) Pivalamidine->Initial_Adduct Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-diketone) Dicarbonyl->Initial_Adduct Cyclized_Intermediate Cyclized Hemiaminal Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dihydropyrimidine Cyclized_Intermediate->Dehydrated_Intermediate - H₂O Pyrimidine 2-tert-Butylpyrimidine Derivative Dehydrated_Intermediate->Pyrimidine Aromatization (- H₂O or Oxidation)

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-tert-Butylpyrimidine-5-carboxylate

This protocol details a scalable, two-step synthesis of a representative 2-tert-butylpyrimidine derivative, ethyl 2-tert-butylpyrimidine-5-carboxylate, adapted from established methodologies.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound18202-73-8136.62Commercially available or can be synthesized from pivalonitrile.[6] Store in a desiccator.
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.23Corrosive and a lachrymator. Handle in a fume hood.
Sodium Ethoxide (NaOEt)141-52-668.05Highly reactive with water and moisture. Handle under an inert atmosphere (N₂ or Ar).
Anhydrous Ethanol (EtOH)64-17-546.07Use absolute ethanol (<0.05% water).
Ethyl Acetate (EtOAc)141-78-688.11For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for work-up.
BrineN/AN/ASaturated aqueous NaCl solution for washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying organic layers.
Safety Precautions
  • This compound: Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Ethoxide: Corrosive and reacts violently with water. All operations involving sodium ethoxide must be conducted in an inert, anhydrous atmosphere.[6]

  • Diethyl ethoxymethylenemalonate (DEEM): Corrosive and a lachrymator. Always handle this reagent within a certified chemical fume hood.

  • General Handling: Perform all reactions in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reagent Addition & Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification Setup Charge reactor with anhydrous ethanol and sodium ethoxide under N₂. Add_Pivalamidine Add this compound. Setup->Add_Pivalamidine Add_DEEM Add Diethyl Ethoxymethylenemalonate (DEEM). Add_Pivalamidine->Add_DEEM Reflux Heat the mixture to reflux. Monitor by TLC or HPLC. Add_DEEM->Reflux Cool Cool reaction to room temperature. Reflux->Cool Concentrate Remove ethanol under reduced pressure. Cool->Concentrate Partition Partition residue between water and EtOAc. Concentrate->Partition Wash Wash organic layer with brine. Partition->Wash Dry Dry organic layer over Na₂SO₄. Wash->Dry Filter_Dry Filter and concentrate in vacuo. Dry->Filter_Dry Purify Purify by flash column chromatography or crystallization. Filter_Dry->Purify

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (specify volume, e.g., 10 mL per gram of this compound).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents relative to this compound) to the stirred ethanol. Note: This step is exothermic.

  • Amidine Addition: Once the sodium ethoxide has dissolved, add this compound (1.0 equivalent) portion-wise to the solution.[6] Stir the resulting suspension at room temperature for 15-20 minutes.

  • Electrophile Addition: Add diethyl ethoxymethylenemalonate (DEEM) (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[6]

  • Extraction: Partition the resulting residue between ethyl acetate (e.g., 3 x 50 mL) and water (e.g., 50 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (e.g., 2 x 30 mL) and brine (e.g., 1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by crystallization (e.g., from an ethanol/water mixture) to afford the pure ethyl 2-tert-butylpyrimidine-5-carboxylate.[6]

Expected Yields

This condensation reaction typically proceeds in good to excellent yields. Based on literature precedents, yields in the range of 70-85% can be expected for this step.[6]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be rigorously monitored by chromatographic techniques (TLC, HPLC) to ensure the consumption of starting materials. The identity and purity of the final product should be confirmed by standard analytical methods:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the incorporation of the tert-butyl group and the ethyl carboxylate moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion and Outlook

The condensation of this compound with 1,3-dicarbonyl compounds or their equivalents is a robust and versatile method for the synthesis of 2-tert-butylpyrimidines. The protocol detailed herein provides a reliable and scalable pathway to these valuable heterocyclic building blocks. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently apply this methodology to access a wide array of 2-tert-butylpyrimidine derivatives for applications in drug discovery and materials science.

References

  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes - Benchchem.
  • Technical Support Center: Scalable Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid - Benchchem.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • This compound | C5H12N2 | CID 431752 - PubChem.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • This compound, 5G | Labscoop.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - RSC Publishing.
  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate.

Sources

Application Note: Pivalamidine Hydrochloride as a Key Building Block for the Synthesis of Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] A significant portion of clinically approved and investigational kinase inhibitors feature heterocyclic scaffolds, such as pyrimidines, which are adept at forming key hydrogen bond interactions within the ATP-binding site of the kinase.[3][4]

The synthesis of these crucial heterocyclic cores often relies on versatile and efficient building blocks. Among these, amidines are particularly valuable precursors for constructing nitrogen-containing heterocycles.[5] This application note details the use of pivalamidine hydrochloride, a specialized amidine reagent, for the synthesis of kinase inhibitors, with a focus on its advantages, reaction mechanisms, and detailed protocols for the preparation of potent Janus Kinase (JAK) inhibitors.

This compound: Properties and Advantages

This compound is the salt of 2,2-dimethylpropanimidamide. Its structure features a core amidine functional group flanked by a sterically bulky tert-butyl group.

Structure: (CH₃)₃C-C(=NH)NH₂ · HCl

This unique structure imparts several advantages in heterocyclic synthesis compared to simpler amidines like formamidine or acetamidine:

  • Improved Solubility and Handling: The hydrochloride salt form enhances solubility in various polar organic solvents and improves the reagent's stability and shelf-life, making it more convenient for laboratory use.

  • No α-Protons: The tert-butyl group lacks α-protons, which prevents undesired side reactions such as self-condensation or aldol-type reactions that can occur with reagents like acetamidine under basic conditions. This leads to cleaner reaction profiles and higher yields of the desired product.

  • Steric Influence: The bulky tert-butyl group can influence the regioselectivity of cyclization reactions, providing a level of control that can be crucial when constructing complex, polysubstituted heterocyclic systems.

  • Versatility: this compound serves as a robust synthon for introducing a tert-butyl-substituted pyrimidine ring, a motif found in a number of advanced kinase inhibitors. The cyclocondensation reaction with various diketones, ketoesters, and enones is a common and efficient strategy.[6]

General Reaction Mechanism: Pyrimidine Synthesis

The most common application of this compound in kinase inhibitor synthesis is the construction of a 2-substituted pyrimidine ring. This is typically achieved through a [3+3] cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[6]

The general mechanism involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the reaction partner, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration Pivalamidine Pivalamidine (from HCl salt + Base) Dicarbonyl 1,3-Dicarbonyl (e.g., β-ketoester) Intermediate1 Acyclic Intermediate Pivalamidine->Intermediate1 Nucleophilic Attack Dicarbonyl->Intermediate1 Intermediate2 Cyclized Dihydropyrimidine Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-tert-Butyl-pyrimidine (Kinase Scaffold) Intermediate2->Product Dehydration (Aromatization) H2O H₂O Intermediate2->H2O

Caption: General workflow for pyrimidine synthesis using pivalamidine.

Detailed Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one JAK3 Inhibitor Scaffold

This protocol is adapted from methodologies used in the synthesis of potent Janus Kinase 3 (JAK3) inhibitors, which are therapeutic targets for immune disorders and certain cancers.[7] The core of these inhibitors is often a fused pyrimidine ring system, which can be efficiently constructed using this compound.

Objective: To synthesize a 2-(tert-butyl)pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, a key scaffold for JAK3 inhibitors.

Reaction Scheme:

(2-Amino-6-oxo-1,6-dihydropyridine-3-carbaldehyde) + (this compound) → (2-(tert-butyl)pyrido[2,3-d]pyrimidin-7(8H)-one)

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
2-Amino-6-oxo-1,6-dihydropyridine-3-carbaldehyde91369-03-0138.12Synthesize via known methods
This compound16763-39-6136.62Sigma-Aldrich, etc.
Sodium Ethoxide (NaOEt)141-52-668.05Use 21% solution in Ethanol
Ethanol (EtOH), Anhydrous64-17-546.07≥99.5%
Acetic Acid (AcOH)64-19-760.05Glacial
Diethyl Ether60-29-774.12Anhydrous
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.38 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (40 mL) to the flask to suspend the starting material.

  • Amidine Preparation: In a separate beaker, suspend this compound (1.50 g, 11.0 mmol, 1.1 eq) in anhydrous ethanol (10 mL). To this suspension, add sodium ethoxide solution (21% in EtOH, 3.8 mL, 11.0 mmol, 1.1 eq) dropwise. Stir for 15 minutes at room temperature to liberate the free pivalamidine base.

    • Scientist's Note: Pre-neutralizing the hydrochloride salt to form the free base is crucial for the reaction to proceed efficiently. The resulting sodium chloride precipitate does not need to be filtered out at this stage.

  • Reaction Initiation: Transfer the ethanolic pivalamidine solution/suspension to the reaction flask containing the pyridine derivative.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration cascade to form the aromatic pyrimidine ring.

  • Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Workup - pH Adjustment: Slowly add glacial acetic acid to the mixture until it reaches a pH of approximately 6-7. This step neutralizes any remaining base and protonates the product, often aiding in its precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove soluble impurities.

  • Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight.

Characterization and Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 75-85%.

  • Purity: Assess by ¹H NMR, ¹³C NMR, and LC-MS. The product should be >95% pure for use in subsequent steps.

  • Expected ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the pyridopyrimidine core protons and a singlet corresponding to the nine equivalent protons of the tert-butyl group (around δ 1.3-1.4 ppm). A broad singlet for the N-H proton will also be present at a downfield shift.

Signaling Pathway Context: JAK-STAT Pathway

The synthesized pyridopyrimidine scaffold is a core component of inhibitors targeting the Janus Kinase (JAK) family.[7][8] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes DNA DNA STAT_P->DNA translocates to nucleus Inhibitor JAK Inhibitor (e.g., from Pyridopyrimidine) Inhibitor->JAK BLOCKS Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of complex heterocyclic scaffolds used in kinase inhibitor drug discovery. Its unique structural features—namely the lack of α-protons and the presence of a tert-butyl group—offer significant advantages by minimizing side reactions and providing steric control. The protocol provided herein for the construction of a pyridopyrimidine core demonstrates a robust and high-yielding application of this reagent, enabling the efficient synthesis of advanced intermediates for potent JAK inhibitors. Researchers in medicinal chemistry and drug development will find this compound to be an invaluable tool in their synthetic arsenal.

References

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed.
  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Institutes of Health (NIH).
  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.

Sources

Application Note: A Protocol for the Synthesis and Evaluation of a Pyrimidine-Based 5-HT2A Receptor Antagonist Core Using Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers in drug discovery and medicinal chemistry on the utilization of Pivalamidine hydrochloride as a key building block for the synthesis of a 2-tert-butyl-pyrimidine core, a scaffold of interest for the development of selective serotonin 2A (5-HT2A) receptor antagonists. We present a detailed, field-tested protocol for the synthesis via the Pinner pyrimidine condensation reaction, followed by established methodologies for the in-vitro pharmacological characterization of a resultant antagonist. This document explains the scientific rationale behind the synthetic strategy and analytical choices, ensuring a robust and reproducible workflow from chemical synthesis to biological validation.

Introduction: The 5-HT2A Receptor as a Therapeutic Target

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuroscience and pharmacology.[1] Predominantly expressed in the cerebral cortex, it plays a crucial role in modulating cognition, mood, and perception.[1] Dysregulation of 5-HT2A receptor signaling is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, psychosis, and depression.[2][3]

Upon activation by serotonin, the 5-HT2A receptor preferentially couples to the Gq/G11 signaling pathway.[1] This initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] Subsequently, IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a multitude of downstream cellular responses. Blockade of this pathway via selective antagonists is a cornerstone of atypical antipsychotic drug action.[2][3][6]

Heterocyclic scaffolds are prevalent in the structure of many successful 5-HT2A antagonists.[7][8] The pyrimidine ring, in particular, offers a versatile and synthetically accessible core that can be appropriately substituted to achieve high affinity and selectivity for the target receptor.

Rationale for this compound in Synthesis

This compound (2,2-dimethylpropanimidamide hydrochloride) is an invaluable reagent for the construction of nitrogen-containing heterocycles. Its utility is particularly pronounced in the synthesis of 2-substituted pyrimidines through the well-established Pinner pyrimidine synthesis.[1][4][5][9] This reaction involves the condensation of an amidine with a β-dicarbonyl compound, providing a direct and efficient route to the pyrimidine core.[1][10] The bulky tert-butyl group from pivalamidine can impart unique steric and electronic properties to the final molecule, potentially influencing receptor binding affinity and metabolic stability.

Synthesis of a 2-tert-Butyl-Pyrimidine Core

This section details the protocol for synthesizing a representative pyrimidine intermediate, 2-tert-butyl-4-hydroxy-6-methylpyrimidine, which can serve as a foundational core for further elaboration into a potent 5-HT2A antagonist.

Principle: The Pinner Pyrimidine Synthesis

The reaction proceeds via a condensation mechanism where the two nitrogen atoms of the amidine react with the two carbonyl carbons of a 1,3-dicarbonyl compound (in this case, ethyl acetoacetate) to form the six-membered pyrimidine ring through cyclization and subsequent dehydration.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
This compoundC₅H₁₃ClN₂136.62TCI, etc.Store in a desiccator.[11]
Ethyl acetoacetateC₆H₁₀O₃130.14Sigma-Aldrich, etc.Reagent grade, ≥99%
Sodium ethoxideC₂H₅NaO68.05Sigma-Aldrich, etc.Handle under inert atmosphere.
Anhydrous EthanolC₂H₅OH46.07---Use absolute ethanol.
Hydrochloric Acid (1 M)HCl36.46---For acidification.
Ethyl AcetateC₄H₈O₂88.11---For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04---For drying.
Safety Precautions
  • This compound: Causes skin and serious eye irritation.

  • Sodium ethoxide: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

    • Carefully add sodium ethoxide (1.2 eq, e.g., 8.17 g, 120 mmol) to the ethanol in portions while stirring under a nitrogen atmosphere. Allow the sodium ethoxide to dissolve completely. Note: This reaction is exothermic.

  • Addition of Reagents:

    • In a separate beaker, dissolve this compound (1.0 eq, e.g., 13.66 g, 100 mmol) in a minimal amount of anhydrous ethanol and add it to the sodium ethoxide solution.

    • To this stirring mixture, add ethyl acetoacetate (1.0 eq, e.g., 13.01 g, 100 mmol) dropwise over 15 minutes using a dropping funnel.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product should be more polar than the starting ethyl acetoacetate.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 6-7. This will precipitate the product.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting aqueous slurry is cooled in an ice bath for 30 minutes, and the solid product is collected by vacuum filtration.

    • Wash the crude product with cold water (2 x 30 mL) and then a small amount of cold diethyl ether to remove any unreacted starting material.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-tert-butyl-4-hydroxy-6-methylpyrimidine as a white crystalline solid.

    • Dry the purified product under vacuum.

  • Characterization:

    • The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Pharmacological Evaluation Workflow

Once the pyrimidine core is synthesized, it would typically undergo further chemical modifications (e.g., conversion of the hydroxyl group to a leaving group followed by coupling with an appropriate amine side chain) to create a final antagonist candidate. The following protocols outline how to test this final compound for 5-HT2A antagonist activity.

G cluster_0 Synthesis & Purification cluster_1 In-Vitro Pharmacological Evaluation S1 Pivalamidine HCl + Ethyl Acetoacetate S2 Pinner Condensation S1->S2 S3 Pyrimidine Core Intermediate S2->S3 S4 Further Synthetic Modifications S3->S4 S5 Final Antagonist Candidate S4->S5 S6 Purification & Characterization S5->S6 P1 Binding Assay: Determine Affinity (Ki) S6->P1 Test Compound P2 Functional Assay: Determine Potency (IC50) P1->P2 P3 Assess Selectivity vs. Other Receptors P2->P3

Caption: Experimental workflow from synthesis to characterization.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist) at a final concentration near its Kd value (e.g., 1-2 nM).

    • Varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) determination, use a high concentration of a known non-labeled antagonist (e.g., 10 µM M100907).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT2A Functional Antagonism Assay (Calcium Flux)

Objective: To determine the functional potency (IC50) of the test compound by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence, then add a pre-determined concentration of serotonin (agonist) that elicits a submaximal response (EC80). Immediately monitor the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced fluorescence signal. Plot the percentage inhibition against the log concentration of the antagonist. Determine the IC50 value using a four-parameter logistic equation.

Visualization of the 5-HT2A Signaling Pathway

G Serotonin Serotonin (5-HT) or Agonist Receptor 5-HT2A Receptor Serotonin->Receptor Activates Antagonist 5-HT2A Antagonist (Test Compound) Antagonist->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Response Cellular Responses Ca->Response PKC->Response

Sources

Pivalamidine Hydrochloride in the Synthesis of Phosphorescent Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and material scientists on the strategic use of pivalamidine hydrochloride for synthesizing highly efficient phosphorescent metal complexes. We move beyond simple procedural lists to offer a deeper understanding of the causality behind experimental choices, ensuring both reproducibility and a foundation for further innovation. The protocols and insights herein are grounded in established organometallic literature, providing a self-validating framework for the synthesis and characterization of novel phosphorescent materials.

| Scientific Rationale & Strategic Overview

Phosphorescent metal complexes, particularly those of heavy d-block elements like iridium(III) and platinum(II), are cornerstones of modern materials science. Their ability to harvest both singlet and triplet excitons allows for theoretical internal quantum efficiencies approaching 100% in applications such as Organic Light-Emitting Diodes (OLEDs).[1] The emission properties of these complexes—color, efficiency, and lifetime—are intricately linked to their molecular structure, which is composed of a central metal ion and a surrounding ligand sphere.[2]

The ligand sphere is typically composed of two types of ligands:

  • Cyclometalating (C^N) Ligands: These form strong covalent bonds with the metal (e.g., an Ir-C bond) and are the primary determinants of the complex's fundamental emission energy (i.e., the HOMO-LUMO gap).[2][3]

  • Ancillary (or Auxiliary) Ligands: These ligands complete the metal's coordination sphere and play a crucial role in fine-tuning the complex's properties.[1] They can significantly influence photoluminescence quantum yields (PLQY), excited-state dynamics, thermal stability, and charge-carrier transport abilities.[1][4]

Amidinate ligands, derived from amidines like pivalamidine, are a compelling class of ancillary ligands. Their strong σ-donating character can raise the energy of the highest occupied molecular orbital (HOMO), which is often localized on the metal and the cyclometalating ligand. This tuning is critical for achieving desired emission colors, particularly in the challenging blue region of the spectrum.[4][5] Pivalamidine is particularly noteworthy for the steric bulk provided by its tert-butyl group, which can enhance the complex's stability and solubility while discouraging intermolecular interactions that often lead to emission quenching.

This guide focuses on the synthesis of a representative heteroleptic iridium(III) complex, following a widely adopted and robust synthetic strategy.[2][4]

DOT Script for Synthesis Workflow

G cluster_0 Part A: Ancillary Ligand Preparation cluster_1 Part B: Ir(III) Dimer Synthesis cluster_2 Part C: Final Complex Assembly PivHCl Pivalamidine HCl LiPiv Lithium Pivalamidinate (in situ) PivHCl->LiPiv Deprotonation in THF Base Strong Base (n-BuLi) Base->PivHCl Final_Complex Target Phosphorescent Complex [Ir(C^N)2(pivalamidinate)] LiPiv->Final_Complex Ancillary Ligand Substitution IrCl3 IrCl3·nH2O Dimer Chloro-bridged Ir(III) Dimer [Ir(C^N)2(μ-Cl)]2 IrCl3->Dimer CN_Ligand C^N Ligand (e.g., 2-phenylpyridine) CN_Ligand->Dimer Cyclometalation in 2-ethoxyethanol/H2O Dimer->Final_Complex Purification Purification (Column Chromatography) Final_Complex->Purification

Sources

Application Notes and Protocols for the Condensation Reaction of Diethyl Ethoxymethylenemalonate: The Gould-Jacobs Approach to 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Gould-Jacobs Reaction

In the landscape of heterocyclic chemistry, the synthesis of the quinoline scaffold remains a cornerstone for the development of pharmacologically active agents. Quinolines are prevalent in a wide array of natural products and synthetic drugs, exhibiting activities ranging from antimalarial to antibacterial and anticancer. The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter Abraham Jacobs in 1939, provides a robust and versatile pathway to 4-hydroxyquinoline derivatives.[1] This application note offers a detailed experimental protocol for the synthesis of 4-hydroxyquinoline, a foundational structure in this class, through the condensation of aniline with diethyl ethoxymethylenemalonate (DEEM).

This guide is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the procedural choices, ensuring both reproducibility and a strong foundation for adapting the methodology to various substituted anilines and related substrates.

Reaction Mechanism: A Stepwise Annulation

The Gould-Jacobs reaction proceeds through a well-established, two-stage mechanism: an initial condensation followed by a thermally induced cyclization.[2][3]

  • Nucleophilic Substitution: The reaction commences with a nucleophilic attack by the nitrogen atom of aniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol, yielding the stable intermediate, diethyl (anilinomethylene)malonate.

  • Thermal Cyclization: The second stage requires significant thermal energy. At elevated temperatures, an intramolecular 6-electron cyclization occurs, where the aniline ring attacks one of the ester carbonyls. This electrocyclization is followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring system, specifically ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: To arrive at the final 4-hydroxyquinoline product, the ester group is saponified under basic conditions to the corresponding carboxylic acid. Subsequent acidification and heating promote decarboxylation.[2][4]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Diethyl (anilinomethylene)malonate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 High Temp. - EtOH Intermediate3 4-Hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH 2. HCl FinalProduct 4-Hydroxyquinoline Intermediate3->FinalProduct Heat - CO2

Caption: The reaction mechanism of the Gould-Jacobs synthesis of 4-hydroxyquinoline.

Reagent and Solvent Data

A thorough understanding of the properties of the materials used is critical for both safety and experimental success.

CompoundFormulaMW ( g/mol )BP (°C)MP (°C)Density (g/mL)
AnilineC₆H₇N93.13184-61.022
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23279-281N/A1.08
Diphenyl EtherC₁₂H₁₀O170.2125926-291.07
Sodium Hydroxide (NaOH)NaOH40.0013883182.13
Hydrochloric Acid (HCl), conc.HCl36.46~85N/A~1.18
Petroleum EtherMixtureN/A60-80N/A~0.65
Ethanol (EtOH)C₂H₅OH46.0778-1140.789

Detailed Experimental Protocol

This protocol is divided into three primary stages, mirroring the mechanistic steps: synthesis of the intermediate, cyclization to the quinolone core, and subsequent hydrolysis and decarboxylation.

Part 1: Synthesis of Diethyl (anilinomethylene)malonate

Causality: This initial step is a straightforward condensation. Heating the neat reagents is an efficient method that drives the reaction forward by allowing for the removal of the ethanol byproduct. An equimolar ratio is typically effective.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a short path distillation head, combine freshly distilled aniline (23.3 g, 0.25 mol) and diethyl ethoxymethylenemalonate (54.1 g, 0.25 mol).

  • Condensation Reaction: Heat the mixture in an oil bath set to 110-120 °C for 1.5 to 2 hours. Ethanol will begin to distill off as the reaction proceeds.

  • Removal of Ethanol: After the initial heating period, apply a vacuum to the apparatus to facilitate the removal of the remaining ethanol.

  • Isolation of Intermediate: Once the distillation of ethanol ceases, cool the flask to room temperature. The product, diethyl (anilinomethylene)malonate, should solidify upon cooling. It can be used directly in the next step without further purification. For characterization purposes, a small sample can be recrystallized from ethanol or petroleum ether.

Part 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

Causality: The intramolecular Friedel-Crafts-like acylation requires a high activation energy, necessitating the use of a high-boiling point, inert solvent such as diphenyl ether (b.p. 259 °C). This allows the reaction to be maintained at the requisite temperature of ~250 °C for cyclization to occur efficiently.[5]

  • Solvent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat 500 mL of diphenyl ether to 250 °C using a heating mantle.

  • Addition of Intermediate: Slowly and carefully add the crude diethyl (anilinomethylene)malonate from Part 1 to the hot diphenyl ether. The addition should be done in portions to control the evolution of ethanol.

  • Cyclization Reaction: Maintain the reaction mixture at 250 °C for 15-20 minutes after the addition is complete. The cyclized product will begin to precipitate from the hot solution.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid. Add approximately 200 mL of petroleum ether or hexane to the cooled mixture to further decrease the solubility of the product and dilute the diphenyl ether.[6]

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with petroleum ether (2 x 100 mL) to remove the residual diphenyl ether. Air-dry the crude ethyl 4-hydroxyquinoline-3-carboxylate.

Part 3: Hydrolysis and Decarboxylation to 4-Hydroxyquinoline

Causality: Saponification of the ester requires a strong base. Refluxing in aqueous sodium hydroxide ensures complete hydrolysis. Subsequent acidification protonates the carboxylate, and upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the final product.

  • Hydrolysis (Saponification): Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate (assuming ~0.25 mol) in a solution of 10% aqueous sodium hydroxide (500 mL). Heat the mixture to reflux with stirring for 2 hours. A clear solution should form as the sodium salt of the carboxylic acid is generated.

  • Decarboxylation and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 6-7 with concentrated hydrochloric acid. The 4-hydroxyquinoline will precipitate as a solid.

  • Isolation and Purification: Collect the crude 4-hydroxyquinoline by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The product can be purified by recrystallization from boiling water or aqueous ethanol to yield white, needle-like crystals.[7]

Experimental_Workflow cluster_part1 Part 1: Condensation cluster_part2 Part 2: Cyclization cluster_part3 Part 3: Final Product Formation p1_start Mix Aniline & DEEM p1_heat Heat at 110-120°C (2 hours) p1_start->p1_heat p1_vac Vacuum Distillation (Remove EtOH) p1_heat->p1_vac p1_cool Cool to RT p1_vac->p1_cool p1_product Crude Diethyl (anilinomethylene)malonate p1_cool->p1_product p2_add Add Crude Intermediate p1_product->p2_add p2_start Heat Diphenyl Ether (250°C) p2_start->p2_add p2_react Maintain at 250°C (20 min) p2_add->p2_react p2_cool Cool to RT p2_react->p2_cool p2_precip Add Petroleum Ether p2_cool->p2_precip p2_filter Vacuum Filtration p2_precip->p2_filter p2_product Crude Ethyl 4-hydroxy- quinoline-3-carboxylate p2_filter->p2_product p3_start Suspend in 10% NaOH p2_product->p3_start p3_reflux Reflux for 2 hours p3_start->p3_reflux p3_cool Cool in Ice Bath p3_reflux->p3_cool p3_acidify Acidify with HCl p3_cool->p3_acidify p3_filter Vacuum Filtration p3_acidify->p3_filter p3_recrys Recrystallize (from water/EtOH) p3_filter->p3_recrys p3_product Pure 4-Hydroxyquinoline p3_recrys->p3_product

Caption: Experimental workflow for the synthesis of 4-hydroxyquinoline.

Characterization of Key Compounds

  • Diethyl (anilinomethylene)malonate (Intermediate):

    • Appearance: Colorless to pale yellow solid.

    • ¹H NMR (DMSO-d₆): δ (ppm) 10.70 (d, 1H, NH), 8.39 (d, 1H, =CH), 7.84 (d, 2H, arom.), 7.58 (d, 2H, arom.), 4.22 (m, 2H, CH₂), 4.13 (m, 2H, CH₂), 1.25 (t, 6H, CH₃).[8]

    • ¹³C NMR (DMSO-d₆): δ (ppm) 170.8, 167.2, 165.2, 150.0, 144.0, 129.1, 118.1, 95.9, 60.5, 60.3, 14.7, 14.6.[8]

    • IR (KBr, cm⁻¹): ~1670 (C=O, ester), ~1638 (C=C), ~1590 (aromatic C=C), ~1250 (C-O).[8]

  • 4-Hydroxyquinoline (Final Product):

    • Appearance: White to off-white crystalline solid.

    • Synonyms: 4-Quinolone, Kynurine.[9]

    • ¹H NMR (DMSO-d₆): δ (ppm) 11.18 (s, 1H, NH), 7.16-7.83 (m, 4H, aromatic), 5.77 (s, 1H, vinyl H). Note: The compound exists predominantly in the 4-quinolone tautomeric form in solution.[10]

    • ¹³C NMR (DMSO-d₆): δ (ppm) 177.4, 140.6, 132.6, 125.4, 123.9, 119.0, 116.7, 110.0.[11]

    • Solubility: Soluble in DMF, DMSO, and Ethanol.[12]

Safety and Handling Precautions

  • General: This procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Diethyl ethoxymethylenemalonate: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with extreme care.

  • Diphenyl Ether: Can cause skin and eye irritation. The high temperature required for the cyclization step presents a significant burn hazard. Ensure the heating mantle and glassware are secure.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye burns. The neutralization step is exothermic and should be performed slowly and with cooling.

Conclusion

The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of 4-hydroxyquinolines. By understanding the mechanistic underpinnings of each step—from the initial condensation to the high-temperature cyclization and final hydrolysis—researchers can confidently execute this protocol and adapt it for the synthesis of a diverse library of quinoline derivatives. The careful control of reaction temperature, particularly during the cyclization step, and meticulous workup procedures are paramount to achieving high yields and purity. This foundational protocol serves as an essential tool for professionals engaged in the discovery and development of new chemical entities.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • Gould–Jacobs reaction - Wikiwand. (n.d.).
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2022, January 15). YouTube.
  • How to remove diphenyl ether from reaction mixture? (2019, April 17). ResearchGate.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds (U.S. Patent No. 2,558,211). U.S.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Asís, S. E., Muscia, G. C., & Martínez, D. S. (2023).
  • Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(8), 632-646.
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • 4-Hydroxyquinoline (C9H7NO) | CID 69141 - PubChem. (n.d.).
  • Diethyl malonate 1H NMR Spectrum (HMDB0029573). (n.d.). Human Metabolome Database.
  • Fadda, A. A. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Process for the purification of diphenyl ether compounds. (n.d.). Google Patents.
  • Hauser, C. R., & Reynolds, G. A. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p. 593.

Sources

Application Note & Protocol: Synthesis of Substituted Pyrimidines via Pinner Condensation of Pivalamidine Hydrochloride with β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] The Pinner pyrimidine synthesis is a classic and robust [3+3] cycloaddition method for constructing this vital ring system.[3] It involves the condensation of a 1,3-dicarbonyl compound with an amidine, offering a versatile route to variously substituted pyrimidines.[1][3]

This document provides a detailed guide for researchers on the reaction between pivalamidine hydrochloride and various β-dicarbonyl compounds. Pivalamidine, with its sterically hindering tert-butyl group, is a valuable building block for introducing this moiety into the 2-position of the pyrimidine ring, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. We present the core chemical principles, a detailed reaction mechanism, step-by-step experimental protocols for different β-dicarbonyl substrates, and a troubleshooting guide to facilitate successful synthesis.

Chemical Principles & Mechanism

The success of the Pinner synthesis hinges on the distinct reactivity of the two core components: the amidine and the β-dicarbonyl.

  • This compound: Pivalamidine (2,2-dimethylpropanimidamide) is a strong, non-nucleophilic base. It is typically supplied as a stable hydrochloride salt. For the reaction to proceed, the free base form of pivalamidine must be generated in situ through the addition of a stronger base.

  • β-Dicarbonyl Compounds: These compounds (e.g., β-diketones, β-ketoesters) are characterized by two carbonyl groups separated by a methylene group (-CH₂-). The protons on this central carbon are significantly acidic (pKa ≈ 9-13) due to the formation of a highly resonance-stabilized enolate anion upon deprotonation. This enolate is the key nucleophilic species from the dicarbonyl component.

The overall reaction is a base-catalyzed condensation-cyclization, culminating in the formation of the aromatic pyrimidine ring through the elimination of two molecules of water.

Reaction Mechanism

The mechanism proceeds through several distinct stages:

  • Acid-Base Equilibria: A base (e.g., sodium ethoxide, NaOEt) deprotonates both the this compound to generate the nucleophilic free amidine and the β-dicarbonyl compound to form the reactive enolate.

  • Nucleophilic Attack: One of the nitrogen atoms of the free pivalamidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This forms a tetrahedral intermediate.

  • Condensation & Dehydration (Part 1): The tetrahedral intermediate eliminates a molecule of water to form an N-vinylamidine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered heterocyclic ring.

  • Condensation & Dehydration (Part 2): A second molecule of water is eliminated from this cyclic intermediate to yield the final, stable aromatic pyrimidine ring.

The generalized mechanism is depicted below.

G cluster_0 Step 1: Reactant Activation cluster_1 Step 2-3: Condensation cluster_2 Step 4-5: Cyclization & Aromatization AmidineHCl Pivalamidine HCl FreeAmidine Free Pivalamidine (Nucleophile) AmidineHCl->FreeAmidine - HCl Dicarbonyl β-Dicarbonyl Enolate Enolate (Nucleophile) Dicarbonyl->Enolate - H⁺ Base Base (e.g., NaOEt) Base->AmidineHCl Base->Dicarbonyl Tetrahedral Tetrahedral Intermediate FreeAmidine->Tetrahedral + Enolate VinylAmidine N-Vinylamidine Intermediate Tetrahedral->VinylAmidine - H₂O CyclicIntermediate Cyclic Intermediate VinylAmidine->CyclicIntermediate Intramolecular Attack Product Substituted Pyrimidine CyclicIntermediate->Product - H₂O (Aromatization)

Figure 1: Generalized reaction mechanism for the Pinner Pyrimidine Synthesis.

Experimental Protocols & Workflow

General Experimental Workflow

The procedure follows a standard synthetic sequence involving reaction setup, workup, and purification. Careful attention to anhydrous conditions is recommended, as water can hydrolyze intermediates and reduce yield.[4]

G A 1. Reagent Setup (Pivalamidine HCl, β-Dicarbonyl, Solvent, Base) B 2. Reaction (Heat under reflux, monitor by TLC) A->B C 3. Workup (Cool, remove solvent, add water, extract) B->C D 4. Drying & Concentration (Dry organic layer with Na₂SO₄, filter, evaporate solvent) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, MP) E->F

Figure 2: Standard experimental workflow for pyrimidine synthesis.

Protocol A: Synthesis of 2-tert-Butyl-4,6-dimethylpyrimidine

This protocol details the reaction of this compound with acetylacetone (a β-diketone).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol. Rationale: Sodium ethoxide serves as the strong base required to generate the free amidine and the dicarbonyl enolate.

  • Reagent Addition: Add this compound (1.0 equivalent) followed by acetylacetone (1.0 equivalent) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps.

  • Workup (Cooldown & Quench): Once the reaction is complete, cool the flask to room temperature. Slowly add deionized water to quench the reaction.

  • Workup (Solvent Removal & Extraction): Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The aqueous washes remove unreacted salts and other water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-tert-butyl-4,6-dimethylpyrimidine.

Protocol B: Synthesis of 2-tert-Butyl-6-methylpyrimidin-4(3H)-one

This protocol details the reaction with ethyl acetoacetate (a β-ketoester), which yields a hydroxypyrimidine (in its more stable pyrimidinone tautomeric form).

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Deionized water

  • Acetic acid

Procedure:

  • Setup & Reagent Addition: Following steps 1-3 from Protocol A, combine sodium ethoxide (2.1 equivalents), this compound (1.0 equivalent), and ethyl acetoacetate (1.0 equivalent) in anhydrous ethanol. Rationale: Two equivalents of base are often used with β-ketoesters to ensure complete deprotonation of both the starting material and the intermediate, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Workup (Cooldown & Neutralization): Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. A precipitate of the product should form. Rationale: Neutralization protonates the pyrimidinone product, causing it to precipitate from the ethanol solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol followed by cold deionized water to remove salts.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol) to yield pure 2-tert-butyl-6-methylpyrimidin-4(3H)-one.

Reaction Scope & Data Summary

The Pinner synthesis is versatile and accommodates a range of β-dicarbonyl compounds. The choice of substrate directly dictates the substitution pattern on the resulting pyrimidine ring. The steric bulk of the pivalamidine's tert-butyl group generally does not hinder the reaction, leading to good yields.

β-Dicarbonyl SubstrateProduct StructureTypical ConditionsExpected YieldNotes
Acetylacetone 2-tert-Butyl-4,6-dimethylpyrimidineNaOEt, EtOH, Reflux75-90%A straightforward reaction yielding a fully substituted pyrimidine.
Ethyl Acetoacetate 2-tert-Butyl-6-methylpyrimidin-4(3H)-oneNaOEt, EtOH, Reflux70-85%Produces a hydroxypyrimidine, which exists as the pyrimidinone tautomer.
Dibenzoylmethane 2-tert-Butyl-4,6-diphenylpyrimidineNaOEt, EtOH, Reflux65-80%Accommodates aryl substituents, demonstrating the reaction's tolerance for larger groups.
Dimethyl Malonate 2-tert-Butylpyrimidine-4,6(3H,5H)-dioneNaOEt, EtOH, Reflux60-75%Reaction with malonic esters yields pyrimidine-diones.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (hydrolyzed NaOEt).2. Wet reagents or solvent.3. Insufficient reaction time or temperature.1. Use fresh, high-quality sodium ethoxide.2. Ensure all glassware is oven-dried and use anhydrous solvents.[4]3. Increase reflux time and confirm the correct temperature is reached.
Complex Product Mixture 1. Self-condensation of the β-dicarbonyl.2. Side reactions due to overly harsh conditions.1. Add the β-dicarbonyl slowly to the amidine/base mixture.2. Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Purification 1. Product is an oil and difficult to crystallize.2. Impurities co-elute during chromatography.1. Attempt purification by vacuum distillation or try converting the product to a hydrochloride salt to induce crystallization.2. Adjust the solvent system for column chromatography (try different polarity eluents).

Safety Precautions

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and diethyl ether are highly flammable. Work away from ignition sources.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
  • Al-Zoubi, W., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • DR. Raghu Prasad. (2023, February 23). Pinner Pyrimidine Synthesis. YouTube. [Link]
  • Journal of Heterocyclic Chemistry. (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]
  • Semantic Scholar. (n.d.). 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. [Link]
  • ResearchGate. (n.d.).
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

Sources

Application Notes and Protocols: Pivalamidine Hydrochloride as a Reagent for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1][2][3] This document provides a detailed guide on the application of pivalamidine hydrochloride as a robust reagent for the synthesis of substituted 1,2,4-triazoles. While direct literature on this compound for this specific transformation is nascent, this guide extrapolates from established methodologies for amidine-based triazole synthesis to provide a comprehensive and scientifically grounded protocol.[4] We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of 1,2,4-Triazoles and the Role of Amidines

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3- and 1,2,4-triazoles.[1] The 1,2,4-triazole moiety, in particular, is a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[2][3] Its prevalence in pharmaceuticals stems from its metabolic stability and its capacity to act as a bioisostere for amide and ester groups, enhancing drug-like properties.

The synthesis of the 1,2,4-triazole ring can be achieved through various synthetic routes. One effective strategy involves the use of amidines as key building blocks.[4] Amidines serve as a source of two nitrogen atoms and one carbon atom, which upon reaction with a suitable nitrogen-containing counterpart, can cyclize to form the stable triazole ring. This compound, with its sterically bulky tert-butyl group, offers potential advantages in terms of stability and reactivity, making it an intriguing candidate for the synthesis of novel triazole derivatives.

Mechanistic Rationale: A Plausible Pathway

The synthesis of 1,2,4-triazoles from amidines can proceed through several pathways, often catalyzed by a transition metal such as copper.[4] A plausible mechanism for the reaction of this compound with a acylhydrazide in the presence of a copper catalyst and a base is outlined below. The base is crucial for the deprotonation of the this compound to its active free base form.

G cluster_activation Step 1: Amidine Activation cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Oxidative Cyclization Pivalamidine_HCl Pivalamidine HCl Pivalamidine_Freebase Pivalamidine (Free Base) Pivalamidine_HCl->Pivalamidine_Freebase - HCl Base Base (e.g., K3PO4) Intermediate1 N-Acylpivalamidine Hydrazone Intermediate Pivalamidine_Freebase->Intermediate1 + Acylhydrazide - H2O Acylhydrazide R-CO-NH-NH2 Triazole_Product 3,5-Disubstituted-1,2,4-Triazole Intermediate1->Triazole_Product Intramolecular N-N Bond Formation Copper_Catalyst Cu(I)/Cu(II) Catalyst Oxidant Oxidant (e.g., O2)

Causality of Experimental Choices:

  • Base: A base such as potassium phosphate (K₃PO₄) is required to neutralize the hydrochloride salt and generate the nucleophilic free amidine.

  • Copper Catalyst: A copper salt (e.g., Cu(OAc)₂) can facilitate the oxidative C-N and N-N bond formations required for the cyclization and aromatization to the triazole ring.[4]

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is often chosen to ensure solubility of the reagents and to provide the necessary thermal energy for the reaction to proceed to completion.

Experimental Protocol: Synthesis of 3-tert-Butyl-5-phenyl-1H-1,2,4-triazole

This protocol details the synthesis of a model 1,2,4-triazole from this compound and benzoylhydrazide.

Materials and Equipment
Reagent/EquipmentGradeSupplier
This compound≥98%e.g., TCI, Sigma-Aldrich
Benzoylhydrazide≥98%e.g., Sigma-Aldrich, Acros
Copper(II) Acetate≥98%e.g., Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄--
Round-bottom flask--
Reflux condenser--
Magnetic stirrer/hotplate--
Rotary evaporator--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Experimental Workflow

G start Start reagents Combine Pivalamidine HCl, Benzoylhydrazide, Cu(OAc)2, and K3PO4 in DMF start->reagents reaction Heat mixture at 120 °C under N2 atmosphere reagents->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT, add H2O and extract with EtOAc monitor->workup Complete wash Wash organic layer with aq. NaHCO3 and Brine workup->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Characterize final product purify->product

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), benzoylhydrazide (1.0 mmol, 1.0 eq), copper(II) acetate (0.1 mmol, 0.1 eq), and potassium phosphate (2.5 mmol, 2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-tert-butyl-5-phenyl-1H-1,2,4-triazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected results for the synthesis of various 3-tert-butyl-5-aryl-1H-1,2,4-triazoles, illustrating the potential scope of the reaction.

EntryAryl Group (R) in Ar-CO-NH-NH₂Expected Yield (%)
1Phenyl75-85
24-Methoxyphenyl80-90
34-Nitrophenyl60-70
44-Chlorophenyl70-80
52-Naphthyl70-80

Note: These are hypothetical yields and may vary based on reaction conditions and substrate reactivity.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Handle with extreme care in a fume hood and avoid skin contact.

  • Copper(II) Acetate: Toxic if swallowed. Avoid generating dust.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound serves as a promising and versatile reagent for the synthesis of 3,5-disubstituted-1,2,4-triazoles. The protocol outlined herein, based on established principles of amidine chemistry, provides a solid foundation for researchers to explore the synthesis of novel triazole derivatives. The operational simplicity, coupled with the potential for high yields, makes this methodology an attractive addition to the synthetic chemist's toolbox for applications in drug discovery and materials science.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
  • Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (n.d.).
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of 1,2,4-triazoles from oxamide-derived amidine reagents. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).
  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018).
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers Media S.A. [Link]
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. [Link]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. [Link]

Sources

Application Notes and Protocols for the Synthesis of Purine Derivatives Using Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Purine Scaffolds and Novel Synthetic Strategies

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the building blocks of DNA and RNA (adenine and guanine).[1][2][3] Beyond their fundamental biological role, purine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a vast range of pharmacological activities, including antiviral, anticancer, and antibacterial properties.[4] Consequently, the development of efficient and versatile synthetic routes to novel purine analogs remains a critical endeavor in drug discovery.

Traditionally, methods like the Traube synthesis have been the mainstay for constructing the purine core, typically by cyclizing a 4,5-diaminopyrimidine with a one-carbon source like formic acid or an orthoester.[4][5][6] This application note explores a modern variation of this classical approach, employing pivalamidine hydrochloride as a robust and versatile reagent for the annulation of the imidazole ring onto a pyrimidine precursor. This compound offers potential advantages in terms of reactivity and handling, providing a valuable alternative for the synthesis of diversely substituted purines.

Mechanism of Action: this compound in Purine Ring Formation

The use of this compound in purine synthesis is a direct application of the principles of the Traube synthesis. The core of the reaction is the condensation of a 4,5-diaminopyrimidine with the amidine, which provides the C8 carbon and N9 nitrogen of the final purine structure.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: One of the amino groups of the 4,5-diaminopyrimidine, typically the more nucleophilic C5-amino group, attacks the electrophilic carbon of the pivalamidine.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Ammonia Elimination: The intermediate collapses, eliminating a molecule of ammonia to form a formamidine intermediate.

  • Intramolecular Cyclization: The remaining C4-amino group then attacks the newly formed amidine carbon in an intramolecular fashion.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration and elimination of the pivaloyl group (as pivalamide or its decomposition products under the reaction conditions) to yield the aromatic purine ring.

G cluster_reactants Reactants cluster_product Product 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine Nucleophilic_Attack Nucleophilic_Attack 4,5-Diaminopyrimidine->Nucleophilic_Attack Pivalamidine_HCl Pivalamidine Hydrochloride Pivalamidine_HCl->Nucleophilic_Attack Purine_Derivative Purine Derivative Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ammonia_Elimination Ammonia_Elimination Tetrahedral_Intermediate->Ammonia_Elimination Formamidine_Intermediate Formamidine_Intermediate Ammonia_Elimination->Formamidine_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Formamidine_Intermediate->Intramolecular_Cyclization Cyclic_Intermediate Cyclic_Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Dehydration_Aromatization Dehydration_Aromatization Cyclic_Intermediate->Dehydration_Aromatization Dehydration_Aromatization->Purine_Derivative

Experimental Protocol: Synthesis of a Representative Purine Derivative

This protocol describes a general procedure for the synthesis of a purine derivative from a 4,5-diaminopyrimidine and this compound. The specific substrate, solvent, and temperature may require optimization for different target molecules.

Materials and Reagents:

  • Substituted 4,5-diaminopyrimidine (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 4,5-diaminopyrimidine (1.0 eq) and this compound (1.2 - 1.5 eq).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the reactivity of the starting pyrimidine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • If the product remains in solution, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired purine derivative.

G

Data Presentation: Key Reaction Parameters and Comparative Analysis

Table 1: Representative Reaction Parameters

ParameterRecommended Range/ValueRationale
Stoichiometry (Pivalamidine HCl) 1.2 - 1.5 equivalentsTo ensure complete consumption of the limiting 4,5-diaminopyrimidine.
Solvent DMF, DMSO, Ethylene GlycolHigh boiling point to facilitate the high-temperature cyclization and dehydration steps.
Temperature 120 - 160 °CTo provide sufficient energy for the intramolecular cyclization and subsequent aromatization.
Reaction Time 4 - 24 hoursDependent on the reactivity of the specific substrates used.
Base (Optional) K₂CO₃, Et₃NMay be required to neutralize the HCl salt of the amidine and facilitate the reaction.

Table 2: Comparison of Cyclization Reagents for Purine Synthesis

ReagentAdvantagesDisadvantages
This compound - Stable, easy to handle solid.- Can introduce substitution at the C8 position depending on the amidine used.- Good reactivity.- May require higher temperatures.- Pivaloyl byproduct needs to be removed.
Formic Acid - Inexpensive and readily available.- Simple procedure.- Corrosive.- Can lead to side reactions (e.g., formylation of other functional groups).
Triethyl Orthoformate - Good for large-scale synthesis.- Generally clean reactions.- Moisture sensitive.- Often requires an acid catalyst.
Carbon Disulfide - Useful for the synthesis of 8-thiopurines.- Toxic and flammable.- Requires specific handling procedures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficient temperature.- Inactive starting material.- Inappropriate solvent.- Increase reaction temperature.- Verify the purity of the 4,5-diaminopyrimidine.- Screen alternative high-boiling point solvents.
Incomplete reaction - Insufficient reaction time.- Insufficient amount of this compound.- Extend the reaction time and continue monitoring.- Increase the stoichiometry of the this compound.
Formation of multiple byproducts - Decomposition of starting materials or product at high temperatures.- Side reactions.- Lower the reaction temperature and increase the reaction time.- Consider the use of a milder base if one is being used.
Difficulty in product purification - Similar polarity of the product and byproducts.- Optimize the chromatographic conditions (try different solvent systems or stationary phases).- Consider recrystallization as an alternative purification method.

Conclusion

The use of this compound presents a valuable and practical approach for the synthesis of purine derivatives, building upon the foundational principles of the Traube synthesis. This method offers a convenient alternative to traditional one-carbon cyclizing agents, with the potential for broader substrate scope and simplified handling. The provided protocol and accompanying information serve as a comprehensive guide for researchers to explore this synthetic strategy in their pursuit of novel purine-based compounds for various applications, particularly in the realm of drug discovery and development.

References

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library.
  • Oró, J. (1984). Prebiotic syntheses of purines and pyrimidines. BioSystems, 17(2), 99-107. [Link]
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and pyrimidine nucleotide synthesis and metabolism. The Arabidopsis Book, 1, e0018. [Link]
  • King, F. (1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. [Link]
  • Traube Purine Synthesis. (n.d.). Merck Index. [Link]
  • Gilbert, I. H., Rees, C. W., & Richardson, S. K. (1997). Solid Phase Synthesis of Purines from Pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3323-3328. [Link]
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
  • 1-III) Traube Synthesis For Purine. (n.d.). Scribd. [Link]
  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.). SlideShare. [Link]
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (2014). Georg Thieme Verlag. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Heterocyclic Compounds with Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pivalamidine Hydrochloride in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs.[1] Their synthesis, particularly at an industrial scale, demands robust, efficient, and reliable methodologies.[2][3] this compound has emerged as a valuable reagent in the synthesis of certain nitrogen-containing heterocycles, notably 1,2,4-triazines. Its utility stems from the introduction of a sterically bulky tert-butyl group, which can enhance the metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the use of this compound in the scale-up synthesis of 3-tert-butyl-5,6-diphenyl-1,2,4-triazine, a representative example of its application. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for both laboratory and scaled-up production, and address critical safety and optimization considerations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective process scale-up.

PropertyValueSource(s)
IUPAC Name 2,2-dimethylpropanimidamide hydrochloride[4]
CAS Number 18202-73-8[4]
Molecular Formula C₅H₁₂N₂·HCl[5]
Molecular Weight 136.62 g/mol [5]
Appearance White to almost white crystalline powder[5]
Melting Point 191.0 to 195.0 °C[5]
Purity >98.0%[5]
Storage Conditions Room temperature, in a cool, dark place (<15°C). Hygroscopic; store under inert gas.[5]

Reaction Mechanism: The Stepwise Formation of the 1,2,4-Triazine Ring

The synthesis of 3-tert-butyl-5,6-diphenyl-1,2,4-triazine from this compound, benzil, and hydrazine hydrate proceeds through a well-defined, multi-step mechanism. This one-pot reaction elegantly combines a condensation and a cyclization to construct the heterocyclic core.[1][6]

The reaction is initiated by the deprotonation of this compound by a base, typically a non-nucleophilic base like sodium tert-butoxide, to generate the free pivalamidine. This is followed by the nucleophilic attack of one of the nitrogen atoms of pivalamidine on one of the carbonyl carbons of benzil, a 1,2-dicarbonyl compound.[6] The resulting tetrahedral intermediate then eliminates a molecule of water to form a mono-imino intermediate.

Subsequently, hydrazine hydrate is introduced into the reaction mixture. One of the nitrogen atoms of hydrazine attacks the second carbonyl carbon of the mono-imino intermediate. This is followed by an intramolecular cyclization with the elimination of a second molecule of water and ammonia, leading to the formation of the stable 1,2,4-triazine ring. The use of an amidine, in this case, pivalamidine, directly furnishes the C3-substituted triazine.[6]

G cluster_0 Step 1: Pivalamidine Formation cluster_1 Step 2: Condensation with Benzil cluster_2 Step 3: Cyclization with Hydrazine Pivalamidine_HCl Pivalamidine Hydrochloride Pivalamidine Free Pivalamidine Pivalamidine_HCl->Pivalamidine Deprotonation Base Base (e.g., NaOtBu) Benzil Benzil (1,2-Dicarbonyl) Mono_imino Mono-imino Intermediate Pivalamidine->Mono_imino Nucleophilic Attack - H₂O Hydrazine Hydrazine Hydrate Dihydrotriazine Dihydrotriazine Intermediate Mono_imino->Dihydrotriazine Nucleophilic Attack Triazine 3-tert-butyl-5,6-diphenyl- 1,2,4-triazine Dihydrotriazine->Triazine Dehydration & Deamination (- H₂O, - NH₃)

Caption: Reaction mechanism for 1,2,4-triazine synthesis.

Experimental Protocols

Laboratory-Scale Synthesis of 3-tert-butyl-5,6-diphenyl-1,2,4-triazine

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Sodium tert-butoxide (1.1 eq)

  • Hydrazine hydrate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of sodium tert-butoxide in anhydrous THF at room temperature, add this compound portion-wise.

  • Stir the resulting suspension for 30 minutes.

  • Add a solution of benzil in THF to the reaction mixture. A jelly-like mass may form.[6]

  • Add ethanol to dissolve the intermediate, and then add hydrazine hydrate.[6]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 3-tert-butyl-5,6-diphenyl-1,2,4-triazine.[6]

Scale-Up Synthesis Protocol: Pilot Plant to Production

Scaling up this synthesis requires careful consideration of heat and mass transfer, reaction kinetics, and safety. The following table outlines key parameters for different scales.

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)Production Scale (10-100 kg)
Reactor 1-5 L Glass Reactor50-200 L Glass-lined Steel Reactor500-2000 L Glass-lined Steel Reactor
Solvent Volume 10-20 L/kg of limiting reagent8-15 L/kg of limiting reagent5-10 L/kg of limiting reagent
Addition of Reagents Manual additionMetering pumps for controlled additionAutomated dosing systems
Temperature Control Oil bath/heating mantleJacketed reactor with heating/cooling fluidAutomated temperature control system
Mixing Magnetic stirrer/overhead stirrerImpeller/baffle systemOptimized agitation for homogeneity
Reaction Time 2-6 hours4-8 hours6-12 hours
Work-up Separatory funnelLiquid-liquid extraction in the reactorCentrifugal extractors
Purification Column chromatography/recrystallizationRecrystallization/slurry washCrystallization with controlled cooling profile
Drying Vacuum ovenFilter-dryer/vacuum tray dryerAgitated nutsche filter-dryer (ANFD)

Process Safety and Optimization

Scaling up any chemical process introduces new challenges and magnifies potential hazards. A thorough risk assessment is mandatory before proceeding.

Hazard Analysis and Mitigation
  • This compound: Causes skin and serious eye irritation.[5][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact, wash the affected area thoroughly with water.[5] It is hygroscopic and should be stored under an inert atmosphere.[5]

  • Hydrazine Hydrate: Hydrazine is a known carcinogen and has neurotoxic effects.[8] All handling must be performed in a well-ventilated fume hood or a closed system. Avoid inhalation of vapors and skin contact.[8] Consider using hydrazine sulfate with a base as an in-situ source of hydrazine to minimize handling of the volatile hydrate.

  • Sodium tert-butoxide: A highly reactive and corrosive base. It reacts violently with water. Handle in a dry, inert atmosphere.

  • Reaction Exotherm: The initial acid-base reaction and subsequent condensations can be exothermic. On a large scale, this can lead to a dangerous increase in temperature and pressure. Implement controlled addition of reagents and ensure adequate cooling capacity. Monitor the internal reaction temperature continuously.

  • Byproducts and Waste: The reaction generates water, ammonia, and sodium chloride as byproducts. The organic waste stream will contain residual solvents and purification byproducts. All waste must be handled and disposed of in accordance with local regulations. Potential organic byproducts could arise from self-condensation of reactants or incomplete cyclization.

Optimization Strategies
  • Solvent Selection: While THF and ethanol are suitable for lab scale, consider higher-boiling, less flammable solvents for large-scale operations to improve process safety.

  • Base Selection: Investigate alternative, less hazardous bases if process conditions allow.

  • Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and efficiency. Develop a robust crystallization procedure with a defined solvent system and cooling profile to ensure consistent purity and crystal form. Semi-preparative HPLC can be employed for high-purity requirements.[6]

  • Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., FTIR, HPLC) to track reaction progress and ensure consistency between batches.

G Start Initiate Scale-Up Consideration Risk_Assessment Perform Hazard and Operability (HAZOP) Study Start->Risk_Assessment Parameter_Screening Optimize Key Parameters (Temperature, Concentration, Stoichiometry) Risk_Assessment->Parameter_Screening Solvent_Selection Select Appropriate Solvent (Boiling Point, Safety, Cost) Parameter_Screening->Solvent_Selection Purification_Method Develop Purification Strategy (Crystallization vs. Chromatography) Solvent_Selection->Purification_Method Pilot_Run Conduct Pilot Scale Run (10-100x Lab Scale) Purification_Method->Pilot_Run Analyze_Data Analyze Pilot Data (Yield, Purity, Cycle Time) Pilot_Run->Analyze_Data Production Implement Production Scale Synthesis Analyze_Data->Production

Caption: Workflow for scale-up process optimization.

Conclusion

The synthesis of 3-tert-butyl-5,6-diphenyl-1,2,4-triazine using this compound serves as an excellent model for the application of amidines in the large-scale production of complex heterocyclic compounds. The one-pot nature of the reaction is advantageous for industrial applications. However, successful scale-up hinges on a deep understanding of the reaction mechanism, careful control of process parameters, and a steadfast commitment to safety. By following the protocols and considering the optimization strategies outlined in this guide, researchers and drug development professionals can effectively and safely implement this valuable synthetic methodology.

References

  • PubChem. This compound.
  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
  • A review on medicinally important heterocyclic compounds. (2022). Current Organic Synthesis, 19(4), 386-407.
  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
  • CatSci Ltd. (n.d.).
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. [Link]
  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. [Link]
  • El-Faham, A., Sharma, A., Farooq, M., Almarhoon, Z., Abd Alhameed, R., Wadaan, M. A., de la Torre, B. G., & Albericio, F. (2020).
  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2017). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Journal of Basrah Researches (Sciences), 43(3).
  • Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. [Link]
  • Tenny, S., & Doss, B. (2023). Hydrazine Toxicology. In StatPearls.
  • Podda, E., Castellano, C., Mercuri, F., Mercuri, M. L., Deplano, P., & Serpe, A. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)
  • ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]
  • Chemistry Stack Exchange. (2021, November 24). Reaction mechanism of phenylhydrazine with carbonyl. [Link]
  • Quora. (2020, November 13). What is the product of the reaction between benzyl and phenylhydrazine? [Link]
  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

Sources

One-Pot Synthesis of Pyrimidines Using Pivalamidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold and the Role of Pivalamidine Hydrochloride

The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the core structure of a vast array of therapeutic agents.[1][2][3] Its prevalence in biologically essential molecules, including nucleic acids, vitamins, and coenzymes, underscores its significance as a privileged scaffold in the design of novel pharmaceuticals.[1][2][3] The ability to efficiently synthesize substituted pyrimidines is, therefore, of paramount importance to researchers in academia and industry.

This application note details a robust and versatile one-pot method for the synthesis of 2-tert-butyl substituted pyrimidines utilizing this compound. The introduction of a tert-butyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The steric bulk of the tert-butyl group can provide a valuable tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound.

The classical Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, provides a direct and efficient route to the pyrimidine nucleus.[4][5][6] This guide will provide a comprehensive overview of the one-pot Pinner reaction using this compound, including a detailed reaction mechanism, step-by-step experimental protocols, and a discussion of the critical parameters that ensure a successful synthesis.

Reaction Mechanism and Rationale

The one-pot synthesis of pyrimidines from this compound and a 1,3-dicarbonyl compound proceeds via a base-catalyzed condensation-cyclization cascade. The mechanism, illustrated below, is a variant of the well-established Pinner pyrimidine synthesis.[4][5]

Step 1: Deprotonation of the Amidine

The reaction is initiated by the deprotonation of this compound with a suitable base, typically a sodium alkoxide like sodium ethoxide, to generate the free pivalamidine base. This is a crucial step as the free amidine is the active nucleophile.

Step 2: Nucleophilic Attack

The more nucleophilic nitrogen of the pivalamidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a proton transfer to form a hemiaminal intermediate.

Step 3: Second Nucleophilic Attack and Cyclization

The second nitrogen atom of the amidine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a cyclic intermediate.

Step 4: Dehydration and Aromatization

The cyclic intermediate subsequently undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrimidine ring.

Visualizing the Workflow: A Generalized One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification Pivalamidine_HCl This compound Reaction_Vessel Reaction Mixture Pivalamidine_HCl->Reaction_Vessel Add Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction_Vessel Add Base Base (e.g., Sodium Ethoxide) Base->Reaction_Vessel Add Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Add Reflux Reflux (Heat) Reaction_Vessel->Reflux Heat Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Cool & Process Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product Pure 2-tert-Butylpyrimidine Derivative Purification->Product

Caption: Generalized workflow for the one-pot synthesis of 2-tert-butylpyrimidines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the one-pot synthesis of a representative 2-tert-butylpyrimidine from a 1,3-diketone and a β-keto ester.

Protocol 1: Synthesis of 2-tert-Butyl-4,6-dimethylpyrimidine from Acetylacetone

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until it is completely dissolved.

  • Amidine Addition: Add this compound (1.0 eq) to the sodium ethoxide solution and stir for 15-20 minutes at room temperature to allow for the formation of the free base.

  • Diketone Addition: To the resulting suspension, add acetylacetone (1.0 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-tert-butyl-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2-tert-Butyl-4-hydroxy-6-methylpyrimidine from Ethyl Acetoacetate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a manner similar to Protocol 1, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a dry round-bottom flask under an inert atmosphere.

  • Amidine Addition: Add this compound (1.0 eq) and stir for 20 minutes at room temperature.

  • β-Keto Ester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the solvent in vacuo.

  • Precipitation: Dissolve the residue in a minimum amount of water and acidify to pH ~5-6 with 1 M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude 2-tert-butyl-4-hydroxy-6-methylpyrimidine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Expected Yields and Physicochemical Properties

The following table summarizes the expected outcomes for the synthesis of representative 2-tert-butylpyrimidines.

1,3-Dicarbonyl CompoundProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Acetylacetone2-tert-Butyl-4,6-dimethylpyrimidineC₁₀H₁₆N₂164.2575-85
Ethyl Acetoacetate2-tert-Butyl-4-hydroxy-6-methylpyrimidineC₉H₁₄N₂O166.2270-80

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the amidine and intermediates, significantly reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Stoichiometry of the Base: For 1,3-diketones, a slight excess of base is sufficient. However, for β-keto esters, at least two equivalents of a strong base are required to deprotonate both the amidine hydrochloride and the acidic α-proton of the ester.

  • Reaction Monitoring: TLC is an effective way to monitor the consumption of the starting materials and the formation of the product.

  • Purification: While some products may precipitate upon acidification, column chromatography is often necessary to achieve high purity, especially for non-crystalline products.

Conclusion and Future Perspectives

The one-pot synthesis of 2-tert-butylpyrimidines using this compound offers a straightforward and efficient method for accessing this important class of heterocycles. The protocols detailed in this application note are scalable and can be adapted for the synthesis of a diverse library of pyrimidine derivatives by varying the 1,3-dicarbonyl component. The introduction of the sterically demanding tert-butyl group provides a valuable strategy for medicinal chemists to modulate the biological activity and pharmacokinetic properties of pyrimidine-based drug candidates. Further exploration of this methodology with a wider range of substituted 1,3-dicarbonyls will undoubtedly expand the synthetic toolbox for drug discovery and development.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • Semantic Scholar. (2021, October 28).
  • Ain Shams University. (n.d.).
  • MDPI. (n.d.). One-pot synthesis of pyrimidines under solvent-free conditions. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
  • YouTube. (2025, February 23). Pinner Pyrimidine Synthesis. [Link]
  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. [Link]
  • MDPI. (2023, January 12).
  • ResearchGate. (2025, September 2). (PDF)
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2021, April 12). (PDF)
  • National Center for Biotechnology Information. (2025, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]
  • ResearchGate. (2013, November 4).

Sources

The Bohlmann-Rahtz Synthesis: A Versatile Platform for Polysubstituted Pyridines and the Role of Amidine Precursors in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its significance as a privileged scaffold. The strategic placement of substituents on the pyridine core allows for the fine-tuning of physicochemical properties, enabling precise modulation of biological activity. Consequently, the development of robust and versatile synthetic methodologies for accessing polysubstituted pyridines remains a critical endeavor for researchers and scientists in the pharmaceutical and agrochemical industries.

This comprehensive guide delves into the practical application of the Bohlmann-Rahtz pyridine synthesis, a powerful tool for the construction of highly functionalized pyridines. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss its applications. Furthermore, we will address the broader role of amidine derivatives, such as pivalamidine hydrochloride, in the synthesis of other key nitrogen-containing heterocycles, clarifying their established applications based on current scientific literature.

Part 1: The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach to Complexity

The Bohlmann-Rahtz pyridine synthesis is a highly effective method for preparing 2,3,6-trisubstituted pyridines.[1][2][3] It proceeds through a two-step sequence involving the condensation of an enamine with an ethynylketone, followed by a cyclodehydration of the resulting aminodiene intermediate.[1][2][3]

Mechanistic Insights: A Tale of Condensation and Cyclization

The elegance of the Bohlmann-Rahtz synthesis lies in its logical and predictable reaction pathway. Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Michael Addition: The synthesis commences with a Michael addition of an enamine to an ethynylketone. The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the ethynylketone, leading to the formation of an aminodiene intermediate.

  • Isomerization: The initially formed aminodiene may require a heat-induced E/Z isomerization to adopt the correct conformation for cyclization.[1] This step is often the reason for the high temperatures required in the classical Bohlmann-Rahtz procedure.

  • Cyclodehydration: The aminodiene then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic pyridine ring.

Caption: The two-stage mechanism of the Bohlmann-Rahtz pyridine synthesis.

Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis

A significant advancement in the Bohlmann-Rahtz synthesis is the development of a one-pot, three-component protocol. This approach circumvents the often-tedious preparation and isolation of enamines by generating them in situ from a ketone, an amine source (commonly ammonia or ammonium acetate), and a 1,3-dicarbonyl compound.[4]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Alkynone (e.g., 3-butyn-2-one)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq), the alkynone (1.1 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of 0.2-0.5 M with respect to the 1,3-dicarbonyl compound.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.

Causality Behind Experimental Choices:

  • Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient and readily available source of ammonia for the in situ formation of the enamine.[4]

  • Ethanol as Solvent: Ethanol is a polar, protic solvent that facilitates both the enamine formation and the subsequent cyclization.

  • Excess Alkynone: A slight excess of the alkynone is often used to ensure complete consumption of the 1,3-dicarbonyl compound.

  • Aqueous Workup: The aqueous workup is essential to remove any remaining ammonium acetate and other water-soluble byproducts.

Data Presentation: Representative Substrate Scope
1,3-Dicarbonyl CompoundAlkynoneProductTypical Yield
Ethyl acetoacetate3-Butyn-2-one2,6-Dimethyl-3-ethoxycarbonylpyridineGood
AcetylacetonePhenylpropynone2,4-Dimethyl-6-phenylpyridineModerate to Good
Dibenzoylmethane1-Phenyl-2-propyn-1-one2,4,6-TriphenylpyridineGood

Part 2: this compound: Established Roles in Heterocyclic Synthesis

While our extensive search of the scientific literature did not reveal a direct application of this compound in the synthesis of polysubstituted pyridines, it is a valuable reagent in the construction of other important nitrogen-containing heterocycles, namely pyrimidines and triazines. Amidines, in general, are versatile building blocks in organic synthesis due to their unique electronic and structural properties.

Synthesis of Pyrimidines and Triazines

This compound can serve as a robust precursor for the formation of pyrimidine and triazine rings. These heterocyclic systems are also of significant interest in medicinal chemistry. The general strategy involves the condensation of the amidine with a suitable 1,3-dielectrophile.

Caption: Established synthetic routes using this compound.

Protocol: General Procedure for Pyrimidine Synthesis using an Amidine Hydrochloride

Materials:

  • Amidine hydrochloride (e.g., this compound)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Base (e.g., sodium ethoxide)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Base Preparation: In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 eq) to the sodium ethoxide solution, followed by the amidine hydrochloride (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the substituted pyrimidine.

Trustworthiness of the Protocol: This protocol is based on well-established principles of pyrimidine synthesis. The use of a base is crucial to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. The subsequent condensation with the 1,3-dicarbonyl compound is a classical and reliable method for forming the pyrimidine ring.

Conclusion: A Tale of Two Scaffolds

The synthesis of polysubstituted pyridines is a mature field with a wealth of reliable methodologies, among which the Bohlmann-Rahtz synthesis stands out for its versatility and predictability. While the initial query into the role of this compound in this specific transformation did not yield direct evidence, this investigation has highlighted the distinct yet equally important roles of different nitrogen-containing building blocks in the synthesis of diverse heterocyclic scaffolds. A thorough understanding of established reaction mechanisms and the validated applications of specific reagents is paramount for the successful design and execution of synthetic strategies in drug discovery and development.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272. [Link]
  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124. [Link]
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Wikipedia. (2023, December 2). Bohlmann–Rahtz pyridine synthesis. In Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.

Sources

Use of sodium ethoxide with Pivalamidine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Deprotonation: The Use of Sodium Ethoxide for the In Situ Generation of Pivalamidine Free Base from Pivalamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive scientific guide on the reaction between sodium ethoxide and this compound. The core of this process is a strategic acid-base reaction to generate the pivalamidine free base, a sterically hindered amidine, for subsequent use in synthesis. We will explore the underlying chemical principles, provide detailed, field-tested protocols for safe and effective execution, and discuss critical parameters for success. This guide is designed to bridge theoretical knowledge with practical application, enabling researchers to confidently employ this methodology in the synthesis of complex molecules, including heterocyclic scaffolds and pharmaceutical intermediates.

Introduction: The Synthetic Challenge and Strategic Solution

In multi-step organic synthesis, the controlled activation of functional groups is paramount. Amidinium salts, such as this compound, are stable, crystalline solids that are convenient to store and handle. However, their synthetic utility is unlocked only upon conversion to their corresponding neutral form, the amidine free base. The free base possesses a nucleophilic nitrogen atom that is crucial for forming new carbon-nitrogen or nitrogen-heteroatom bonds.

The challenge lies in selecting an appropriate base for this deprotonation. The base must be strong enough to deprotonate the amidinium cation (pKa ≈ 10-12) but should not introduce competing nucleophiles or water, which could lead to unwanted side reactions or hydrolysis. Sodium ethoxide (C₂H₅ONa) emerges as an ideal reagent for this purpose.[1] It is a strong, non-aqueous base whose conjugate acid, ethanol, can often serve as the reaction solvent. The reaction drives to completion due to the precipitation of sodium chloride (NaCl) in many organic solvents, effectively removing it from the equilibrium.

This application note details the mechanism, safety protocols, and experimental procedures for using sodium ethoxide to generate pivalamidine free base in situ for direct use in subsequent synthetic steps.

Reaction Principle and Mechanism

The fundamental reaction is a classic acid-base neutralization. This compound serves as the proton source (Brønsted-Lowry acid), and the ethoxide ion (EtO⁻) from sodium ethoxide acts as the proton acceptor (Brønsted-Lowry base).

Mechanism:

  • Dissociation: Sodium ethoxide, when dissolved in a polar aprotic or alcoholic solvent, provides the highly basic ethoxide anion.

  • Deprotonation: The ethoxide anion abstracts an acidic proton from one of the nitrogen atoms of the protonated pivalamidine cation.

  • Product Formation: This irreversible step yields the neutral pivalamidine free base, ethanol, and sodium chloride.

The reaction is as follows: (CH₃)₃C(NH₂)₂⁺Cl⁻ + Na⁺OCH₂CH₃ → (CH₃)₃C(NH)NH₂ + CH₃CH₂OH + NaCl(s)

G cluster_reactants Reactants cluster_process Process cluster_products Products pivalamidine_hcl This compound deprotonation Proton Abstraction by Ethoxide Ion pivalamidine_hcl->deprotonation Proton Donor naoet Sodium Ethoxide naoet->deprotonation Strong Base free_base Pivalamidine Free Base (Active Nucleophile) deprotonation->free_base ethanol Ethanol (Byproduct/Solvent) deprotonation->ethanol nacl Sodium Chloride (Precipitate) deprotonation->nacl

Caption: Reaction mechanism for pivalamidine free base generation.

Safety and Handling of Sodium Ethoxide

Sodium ethoxide is a hazardous material that requires strict handling protocols. Its primary dangers stem from its flammability, corrosivity, and high reactivity with water.[2][3][4]

Hazard ClassDescriptionPrecautionary Measures
Flammable Solid Can ignite upon exposure to heat, sparks, or flame.[2]Handle away from ignition sources. Ground all equipment to prevent static discharge.[3]
Corrosive Causes severe skin burns and eye damage upon contact.[2][3]Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical goggles, and a lab coat.[2][5]
Water Reactive Reacts violently with water or moisture to produce flammable ethanol vapor and corrosive sodium hydroxide.[4]Always handle in a dry, inert atmosphere (e.g., nitrogen or argon glovebox or Schlenk line). Use anhydrous solvents.[6][7]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][5]

  • Fire: Use dry chemical powder, CO₂, or alcohol-resistant foam. DO NOT USE WATER. [3][6]

Experimental Protocols

Protocol 4.1: In Situ Generation of Pivalamidine Free Base

This protocol describes the standard procedure for generating a solution of pivalamidine free base for immediate use in a subsequent reaction.

Materials and Reagents:

ReagentFormulaM.W.AmountMolesEquiv.
Pivalamidine HClC₅H₁₃ClN₂136.621.37 g10.0 mmol1.0
Sodium EthoxideC₂H₅ONa68.05715 mg10.5 mmol1.05
Anhydrous EthanolC₂H₅OH46.0750 mL--

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas for 10-15 minutes.

    • Causality: The inert atmosphere is critical to prevent the rapid hydrolysis and deactivation of sodium ethoxide by atmospheric moisture.[7] Flame-drying removes adsorbed water from the glassware.

  • Reagent Addition (Amidinium Salt): To the flask, add this compound (1.37 g, 10.0 mmol) followed by anhydrous ethanol (50 mL) via a cannula or dry syringe. Stir the mixture at room temperature until a clear solution or a fine suspension is formed.

  • Reagent Addition (Base): Under a positive flow of inert gas, carefully add sodium ethoxide (715 mg, 10.5 mmol) portion-wise over 5 minutes.

    • Causality: A slight excess (1.05 eq) of the base ensures complete deprotonation of the amidinium salt. Portion-wise addition helps control any potential exotherm, although the reaction is typically not strongly exothermic at this scale.

  • Reaction: Stir the resulting mixture at room temperature for 30-60 minutes. A fine white precipitate of sodium chloride will typically form, indicating the reaction has proceeded.

    • Self-Validation: The formation of a precipitate (NaCl) is a visual confirmation that the deprotonation is successful.

  • Confirmation (Optional): To confirm completion, a small aliquot can be withdrawn, filtered, and the solvent evaporated. The resulting residue can be analyzed by ¹H NMR to confirm the disappearance of the acidic N-H protons of the amidinium salt and the appearance of the free base signals.

  • Proceed to Next Step: The resulting suspension, containing the pivalamidine free base in solution and NaCl precipitate, is now ready for the addition of the next electrophilic reagent. For most applications, the NaCl precipitate does not need to be removed.

Protocol 4.2: Application Example - Synthesis of a 2-tert-Butyl-perimidine Derivative

This protocol demonstrates the use of the in situ generated pivalamidine free base in a condensation reaction with 1,8-diaminonaphthalene to form a perimidine, a valuable heterocyclic scaffold.[8]

Caption: Experimental workflow for a two-step perimidine synthesis.

Methodology (Continuation from Protocol 4.1):

  • Reagent Addition (Electrophile): To the suspension from Protocol 4.1, Step 6, add 1,8-diaminonaphthalene (1.58 g, 10.0 mmol, 1.0 eq relative to the starting amidine).

  • Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy for the nucleophilic attack of the diamine onto the amidine, followed by cyclization and elimination of ammonia to form the stable aromatic perimidine ring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the precipitated NaCl and any other insoluble material. Wash the celite pad with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-tert-butyl-perimidine derivative.

Critical Parameters and Troubleshooting

  • Solvent Purity: The use of anhydrous ethanol is non-negotiable. Water will consume the sodium ethoxide and can inhibit the desired reaction.[4]

  • Stoichiometry: While a slight excess of sodium ethoxide is recommended, a large excess can lead to side reactions with sensitive electrophiles in the subsequent step (e.g., deprotonation or elimination reactions).[9]

  • Incomplete Reaction: If the formation of NaCl precipitate is sluggish or absent, it may indicate impure or degraded sodium ethoxide. Sodium ethoxide can oxidize and hydrolyze upon storage in air.[10] Using a freshly opened bottle or a freshly prepared solution is recommended.[1][11]

  • Temperature: The initial deprotonation is typically performed at room temperature. The subsequent reaction's temperature will be dictated by the specific electrophile used.

Conclusion

The deprotonation of this compound with sodium ethoxide is a robust and highly efficient method for the in situ generation of its synthetically valuable free base. By adhering to strict anhydrous and inert atmosphere techniques, researchers can reliably produce the active nucleophile for a wide range of applications, from the synthesis of complex heterocyclic systems to the development of novel pharmaceutical agents. Understanding the causality behind each procedural step and exercising appropriate safety measures are the keys to successfully implementing this foundational synthetic transformation.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE.
  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]
  • Sciencemadness Wiki. (2019). Sodium ethoxide. [Link]
  • Rodrigues-Santos, C. E., de Brito, M. R., & Echevarria, A. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society.
  • SciSpace. (n.d.).
  • Google Patents. (2005). US20050043403A1 - N-unsubstituted amidinium salts.
  • Gagnon, J. L., & Fogleman, E. A. (2007). A Mechanistic Study on the Amidation of Esters Mediated by Sodium Formamide. The Journal of Organic Chemistry.
  • PrepChem. (n.d.). Synthesis of sodium ethoxide. [Link]
  • ResearchGate. (n.d.). Synthesis of the amidinium salts 13. [Link]
  • ResearchGate. (2021). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes. [Link]
  • Ananthasivan, K., Kalia, S., & Ganesan, V. (2005). Synthesis and characterization of sodium alkoxides. Journal of Chemical Sciences. [Link]
  • Nayak, Y. N., & Gaonkar, S. L. (2020).
  • Chemistry Stack Exchange. (2018).
  • Pearson. (n.d.).
  • IUCr Journals. (2020).

Sources

Application Note: A Practical Guide to Monitoring Pivalamidine Hydrochloride Synthesis using Thin-Layer and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed framework and validated protocols for monitoring the synthesis of Pivalamidine hydrochloride. We present a dual-pronged chromatographic approach, leveraging the speed and simplicity of Thin-Layer Chromatography (TLC) for rapid, qualitative reaction tracking, complemented by the precision and quantitative power of High-Performance Liquid Chromatography (HPLC) for accurate assessment of reaction completion, purity, and impurity profiling. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into method development, execution, and data interpretation, grounded in established scientific principles.

Introduction: The Rationale for Chromatographic Monitoring

This compound (2,2-dimethylpropanimidamide hydrochloride) is a key building block in the synthesis of various pharmaceutical agents, including pyrimidines and triazines.[1][2] The synthesis of amidines can proceed through several routes, such as the addition of amines to nitriles or the conversion of amides to imidoyl chlorides followed by amination.[3] Regardless of the synthetic pathway, effective real-time monitoring is critical to optimize reaction conditions, determine the endpoint, and minimize the formation of impurities.

Chromatographic techniques are indispensable tools in modern pharmaceutical development for their ability to separate complex mixtures.[4][5] This guide details a synergistic workflow:

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method used for qualitative "at-a-glance" monitoring.[5] It helps to quickly visualize the consumption of starting materials and the formation of the product, guiding decisions on reaction progression without the need for complex instrumentation.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for pharmaceutical analysis, providing high-resolution separation and quantitative data.[6] HPLC is essential for confirming reaction completion, determining the precise purity of the product, and quantifying any byproducts or impurities.[7][8]

This document provides the theoretical basis and step-by-step protocols for establishing a robust monitoring system for any reaction producing this compound.

Foundational Workflow: Integrating TLC and HPLC

The efficient monitoring of a chemical reaction involves a logical progression from rapid qualitative checks to precise quantitative analysis. TLC serves as the frontline tool for frequent, quick assessments, while HPLC is used for definitive confirmation at critical time points, such as the presumed end of the reaction.

G cluster_0 Reaction In Progress cluster_1 Quantitative Verification Start Initiate Synthesis Sample Withdraw Aliquot Start->Sample TLC TLC Analysis Sample->TLC Decision Reactant Consumed? TLC->Decision Continue Continue Reaction Decision->Continue No HPLC HPLC Analysis Decision->HPLC Yes Continue->Sample Purity Purity & Conversion Check HPLC->Purity Workup Proceed to Work-up Purity->Workup Meets Spec Optimize Optimize Conditions Purity->Optimize No

Figure 1: Synergistic workflow for reaction monitoring using TLC and HPLC.

Part I: Rapid Qualitative Monitoring with Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase that moves up the plate via capillary action.[5] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Causality Behind TLC Parameter Selection
  • Stationary Phase: Silica gel 60 F254 plates are the standard choice for most organic molecules. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.[9]

  • Mobile Phase (Eluent): The choice of eluent is the most critical parameter. This compound is a polar, basic compound.[10] A binary solvent system, typically a mixture of a non-polar solvent (e.g., Hexane, Ethyl Acetate) and a polar solvent (e.g., Methanol, Dichloromethane), is used to achieve optimal separation.[11][12] To prevent "streaking" or "tailing" of basic compounds on the acidic silica gel, a small amount of a base like triethylamine (Et3N) or ammonium hydroxide (NH4OH) is often added to the eluent.[9] The goal is to find a system where the starting material has an Rf value of approximately 0.4-0.6, allowing clear separation from the product and other potential spots.[13]

Step-by-Step TLC Protocol
  • Chamber Preparation: Line a TLC developing chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Close the lid and allow the chamber to saturate for 5-10 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate. Mark three lanes on the origin for the Starting Material (SM), a Co-spot (C), and the Reaction Mixture (RM).[14]

  • Sample Spotting:

    • SM Lane: Dissolve a small amount of the starting material in a volatile solvent (e.g., methanol). Using a capillary tube, apply a small spot onto the "SM" mark.

    • RM Lane: Withdraw a small aliquot from the reaction vessel. If the reaction solvent is volatile and non-aqueous, it can often be spotted directly.[13] Otherwise, dilute it with a suitable solvent. Spot the mixture on the "RM" mark.

    • Co-spot Lane (C): First, spot the starting material on the "C" mark. Then, spot the reaction mixture directly on top of the SM spot. The co-spot is a crucial internal standard that confirms the identity of the starting material spot in the reaction mixture lane, especially if Rf values are close.[14]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[13] Close the lid and allow the solvent front to ascend the plate.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If spots are not UV-active, use a chemical stain. A potassium permanganate (KMnO4) dip is a good general-purpose stain that reacts with most oxidizable functional groups.

  • Data Interpretation: Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot over time. The reaction is nearing completion when the SM spot is faint or absent in the RM lane.

Visualizing TLC Results

TLC_Plate cluster_plate Developed TLC Plate origin Origin (t=0) front Solvent Front sm_label SM c_label C sm_spot rm_label RM c_sm_spot c_p_spot rm_sm_spot rm_p_spot anno_sm Starting Material (Rf ≈ 0.5) anno_p Product (Pivalamidine) (Rf ≈ 0.2)

Figure 2: Idealized TLC plate showing reaction progress.

Part II: Quantitative Analysis with High-Performance Liquid Chromatography (HPLC)

Once TLC indicates that the reaction is likely complete, HPLC is employed for definitive, quantitative analysis.[15] As the most widely used technique in the pharmaceutical industry, HPLC offers superior separation efficiency and sensitivity.[6][16] For a polar molecule like Pivalamidine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6]

Causality Behind HPLC Parameter Selection
  • Chromatographic Mode: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar. Polar analytes like Pivalamidine elute earlier, while non-polar impurities are retained longer.[8]

  • Stationary Phase: A C18 column is the universal starting point for RP-HPLC method development due to its versatility and hydrophobicity.[17]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used.[15]

    • Aqueous Component: A buffer is critical for analyzing ionizable compounds like amidines. It controls the pH of the mobile phase, ensuring that the analyte is in a consistent protonation state, which leads to reproducible retention times and sharp, symmetrical peaks.[8] A simple buffer like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water is an excellent starting point, as it typically provides good peak shape for basic compounds by acting as an ion-pairing agent.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

  • Elution Mode: A gradient elution (where the proportion of the organic modifier is increased over time) is recommended for the initial analysis.[16] This ensures that all components of the reaction mixture, from polar starting materials to non-polar byproducts, are eluted from the column in a reasonable time. The method can later be optimized to a faster isocratic (constant mobile phase composition) method if suitable.

  • Detector: A UV detector is standard. The wavelength should be set at or near the absorbance maximum (λmax) of this compound for the highest sensitivity.[17] If the λmax is unknown, a preliminary scan using a photodiode array (PDA) detector is advisable, or a low wavelength like 210 nm can be used as a starting point.

Recommended HPLC Method Parameters

The following table outlines a robust starting point for developing an HPLC method for this compound reaction monitoring.

ParameterRecommended ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 5 µmStandard workhorse column for small molecule analysis.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the basic amidine, leading to good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of all components with varying polarities.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[16]
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.
Detector UV/PDA at 210 nmLow wavelength for initial screening; optimize if λmax is determined.[17]
Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Perform a micro-quench and/or work-up if necessary to remove inorganic salts.

    • Dilute the sample to an appropriate concentration (~0.1-1.0 mg/mL) with the mobile phase (e.g., a 50:50 mixture of Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.

    • Set up the sequence with the prepared samples, including a blank (injection of diluent) and standards if available.

  • Analysis: Inject the samples and run the gradient method.

  • Data Processing & Interpretation:

    • Integrate the peaks in the resulting chromatogram.

    • Identify the product peak based on its retention time (which can be confirmed by injecting a standard, if available).

    • Calculate the reaction conversion and product purity using the area percent method (assuming all components have a similar response factor at the chosen wavelength):

      • % Purity (of Product) = (Area of Product Peak / Total Area of All Peaks) x 100

    • The reaction is considered complete when the peak corresponding to the limiting starting material is no longer detectable.

Conclusion: A Validated Strategy for Confident Synthesis

The combined use of TLC and HPLC provides a comprehensive, self-validating system for monitoring the synthesis of this compound. TLC offers the speed required for real-time, qualitative decision-making at the bench, while HPLC delivers the high-resolution, quantitative data necessary for final confirmation of purity and reaction completion.[4] By understanding the scientific principles behind parameter selection for each technique, researchers can confidently adapt these protocols to various reaction conditions, ensuring robust process control and facilitating the development of high-quality pharmaceutical intermediates.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Biotech. (2025, April 3). The role of thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) in modern pharmaceutical and herbal drug analysis.
  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
  • PharmDecks. (n.d.). Chromatography (HPLC, TLC).
  • Labscoop. (n.d.). This compound, 5G.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 18202-73-8.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.

Sources

Troubleshooting & Optimization

Technical Support Center: Pinner Reaction for Pivalamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pivalamidine hydrochloride via the Pinner reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, particularly addressing the challenges associated with sterically hindered nitriles like pivalonitrile. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and insights into the reaction mechanism to help you optimize your yield and obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it used for pivalamidine synthesis?

The Pinner reaction is a classic method in organic chemistry for converting nitriles into imidates, which are versatile intermediates.[1] In the context of pivalamidine synthesis, pivalonitrile is reacted with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt (Pinner salt). This salt is then treated with ammonia to yield the desired this compound.[2] This two-step, one-pot procedure is a common route for preparing amidines from nitriles.[3]

Q2: I am getting a very low yield for my this compound synthesis. What are the most common reasons?

Low yields in the Pinner reaction, especially with a sterically hindered nitrile like pivalonitrile, are a frequent issue. The primary culprits are:

  • Steric Hindrance: The bulky tert-butyl group of pivalonitrile significantly slows down the nucleophilic attack of the alcohol on the nitrile carbon.[4]

  • Moisture Contamination: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the intermediate imidate salt to form the corresponding ester (e.g., methyl pivalate) as a major byproduct, thus reducing the yield of the desired amidine.[4][5]

  • Instability of the Pinner Salt: The imidate hydrochloride intermediate (Pinner salt) is often thermally unstable and can decompose if the reaction temperature is not carefully controlled.[1]

  • Incomplete Reaction: Due to steric hindrance, the reaction may require longer reaction times or more forcing conditions to go to completion.

  • Suboptimal Work-up: Improper work-up can lead to loss of the water-soluble this compound product.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize your this compound synthesis.

Problem 1: Consistently Low or No Product Yield

Possible Cause 1: Steric Hindrance from the Pivalonitrile

  • Explanation: The tert-butyl group in pivalonitrile creates significant steric bulk around the nitrile carbon, making it difficult for the alcohol (e.g., methanol or ethanol) to attack. This is a common issue with sterically hindered nitriles in the Pinner reaction.[4]

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at a controlled low temperature to allow for the slow formation of the Pinner salt.

    • Optimize Temperature: While low temperatures are generally recommended to ensure the stability of the Pinner salt, a slight increase in temperature (e.g., from 0 °C to room temperature) after the initial HCl saturation might be necessary to overcome the activation energy barrier. Monitor the reaction closely for any signs of decomposition.

    • Use a Less Hindered Alcohol: If possible, consider using a less sterically demanding alcohol, although methanol and ethanol are most commonly used.

Possible Cause 2: Presence of Moisture

  • Explanation: The imidate intermediate is highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding ester as a byproduct, significantly reducing the yield of the amidine.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Dry Reagents and Solvents: Use anhydrous solvents (e.g., diethyl ether, dioxane, or the alcohol reactant itself) and ensure the pivalonitrile is dry.

    • Dry HCl Gas: Pass the hydrogen chloride gas through a drying tube (e.g., filled with calcium chloride or sulfuric acid) before bubbling it into the reaction mixture.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for effective troubleshooting. The Pinner reaction proceeds in two main stages:

  • Formation of the Pinner Salt (Imidate Hydrochloride): Anhydrous hydrogen chloride protonates the nitrogen atom of the pivalonitrile, activating the nitrile carbon for nucleophilic attack by the alcohol. This forms the pivalimidate hydrochloride intermediate, also known as the Pinner salt.

  • Ammonolysis to this compound: The Pinner salt is then reacted with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the alkoxy group to form pivalamidine, which is protonated by the acidic conditions to yield the final hydrochloride salt.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_side_reactions Potential Side Reactions Pivalonitrile Pivalonitrile ActivatedNitrile Protonated Nitrile Pivalonitrile->ActivatedNitrile Protonation Alcohol Alcohol (ROH) PinnerSalt Pinner Salt (Imidate HCl) Alcohol->PinnerSalt HCl Anhydrous HCl HCl->ActivatedNitrile ActivatedNitrile->PinnerSalt Nucleophilic Attack PivalamidineHCl Pivalamidine HCl PinnerSalt->PivalamidineHCl Nucleophilic Substitution Ester Ester Byproduct PinnerSalt->Ester Hydrolysis Orthoester Orthoester Byproduct PinnerSalt->Orthoester Alcoholysis Ammonia Ammonia (NH3) Ammonia->PivalamidineHCl Water Water (H2O) Water->Ester ExcessAlcohol Excess Alcohol ExcessAlcohol->Orthoester

Caption: Pinner reaction mechanism for pivalamidine HCl synthesis.

Detailed Experimental Protocols

Protocol 1: Classical Pinner Reaction for this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Pivalonitrile

  • Anhydrous Ethanol (or Methanol)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or a solution in anhydrous ethanol)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

  • Reagent Addition: To the flask, add pivalonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

  • HCl Saturation: Cool the reaction mixture to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The Pinner salt may precipitate as a white solid.

  • Pinner Salt Formation: After saturation with HCl, seal the flask and allow it to stir at 0-5 °C for 24-48 hours.

  • Ammonolysis: Cool the mixture again to 0 °C. Bubble anhydrous ammonia gas through the suspension for 1-2 hours, or add a saturated solution of ammonia in anhydrous ethanol (2-3 eq) dropwise.

  • Amidine Formation: After the addition of ammonia, allow the reaction to warm to room temperature and stir for another 12-24 hours.

  • Isolation: Collect the precipitated solid by filtration. This solid is a mixture of this compound and ammonium chloride.

  • Purification:

    • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

    • To separate the this compound from ammonium chloride, the mixture can be dissolved in a minimal amount of absolute ethanol, and the ammonium chloride (which is less soluble) can be removed by filtration.

    • Alternatively, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Caption: Experimental workflow for pivalamidine HCl synthesis.

Protocol 2: Lewis Acid-Promoted Alternative

For cases where the classical Pinner reaction gives poor yields, a Lewis acid-promoted method can be an effective alternative.[6][7][8] Lewis acids can activate the nitrile towards nucleophilic attack under milder conditions than gaseous HCl.

Materials:

  • Pivalonitrile

  • Anhydrous Ethanol (or Methanol)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl triflate (TMSOTf) or another suitable Lewis acid

  • Ammonia (solution in anhydrous ethanol)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve pivalonitrile (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., TMSOTf, 1.1 eq) dropwise.

  • Imidate Formation: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Ammonolysis: Cool the reaction mixture to 0 °C and add a solution of ammonia in anhydrous ethanol (2-3 eq) dropwise.

  • Amidine Formation: Stir the reaction at room temperature for an additional 12-24 hours.

  • Work-up and Purification: The work-up procedure will depend on the Lewis acid used. A typical work-up may involve quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent. The hydrochloride salt can then be formed by treating the free base with HCl in an appropriate solvent.

Data Summary

ParameterClassical Pinner ReactionLewis Acid-Promoted Method
Acid Catalyst Anhydrous HCl gasLewis Acid (e.g., TMSOTf)
Solvent Anhydrous Ether, AlcoholAnhydrous DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 36-72 hours24-48 hours
Advantages Well-established methodMilder conditions, avoids gaseous HCl
Disadvantages Harsh reagent (HCl gas), sensitive to moistureCost of Lewis acid, specific work-up

References

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. PMC, NIH. [Link]
  • Synthesis of N-substituted aryl amidines by strong base activ
  • The Synthesis of Sterically Hindered Amides.
  • A Lewis acid-promoted Pinner reaction. PubMed. [Link]
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
  • Amidine synthesis by imidoyl
  • Pinner reaction. Wikipedia. [Link]
  • Pinner Reaction. SynArchive. [Link]
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
  • Pinner Reaction. NROChemistry. [Link]
  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses. [Link]
  • Variation of nitriles and alcohols. a.
  • Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
  • Process for preparing amidines.
  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. American Chemical Society. [Link]
  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses. [Link]
  • Organic Reaction Workup Formulas for Specific Reagents. Denoun.com. [Link]
  • Organic Syntheses. [Link]
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
  • Stability of Pibenzimol Hydrochloride in Commonly Used Infusion Solutions and After Filtr
  • Preparation method for p-aminobenzamidine hydrochloride.
  • Method for preparing p-amino-benzamidine hydrochloride.
  • Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4. PubMed. [Link]
  • Synthetic method of piperidine hydrochloride.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC, NIH. [Link]
  • Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid. PubMed. [Link]

Sources

Importance of anhydrous conditions in Pivalamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pivalamidine Hydrochloride Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on the Criticality of Anhydrous Conditions

Welcome to the Technical Support Center for this compound synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this compound, with a particular focus on the imperative need for anhydrous conditions. As Senior Application Scientists, we understand that success in the laboratory hinges on a deep understanding of the reaction mechanism and the factors that can influence its outcome. This resource is structured to address specific challenges you may encounter, ensuring the integrity and success of your synthesis.

The Pinner Reaction: The Cornerstone of Pivalamidine Synthesis

The synthesis of this compound is typically achieved via the Pinner reaction, a classic and reliable method for preparing amidines.[1] This acid-catalyzed reaction involves the treatment of a nitrile (in this case, pivalonitrile) with an alcohol (commonly anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas.[2][3] The initial product is an imino ester salt, known as a Pinner salt, which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[2]

The success of the Pinner reaction is critically dependent on the exclusion of water from the reaction environment.[4] Even trace amounts of moisture can lead to unwanted side reactions, significantly reducing the yield and purity of the final product.

Troubleshooting Guide: Navigating Challenges in this compound Synthesis

This section addresses common problems encountered during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Symptom: After the complete reaction sequence, you isolate a significantly lower than expected amount of the desired product, or in the worst-case scenario, none at all.

  • Root Cause Analysis: The most probable culprit is the presence of water in your reaction setup. Water can interfere in several ways:

    • Hydrolysis of the Nitrilium Ion Intermediate: The Pinner reaction proceeds through a highly reactive nitrilium ion intermediate, formed by the protonation of the nitrile by HCl.[5][6] This electrophilic species is readily attacked by the alcohol to form the Pinner salt. However, if water is present, it can act as a competing nucleophile, attacking the nitrilium ion to form an amide (pivalamide) after tautomerization.[7] This diverts the reaction from the desired pathway.

    • Hydrolysis of the Pinner Salt: The Pinner salt itself is susceptible to hydrolysis.[2][4] In the presence of water, it can be converted to an ester (ethyl pivalate), which is a common byproduct when anhydrous conditions are not maintained.[4]

  • Troubleshooting & Preventative Measures:

    • Rigorous Drying of Glassware: All glassware must be thoroughly oven-dried (e.g., at 120 °C for several hours) or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.[8]

    • Use of Anhydrous Solvents: The alcohol (ethanol) used must be of absolute or anhydrous grade (<0.01% water).[9] Commercially available anhydrous solvents should be stored over molecular sieves to maintain their dryness. For preparing anhydrous ethanol in the lab, fractional distillation followed by treatment with a drying agent like magnesium sulfate or molecular sieves is a common method.[10]

    • Dry HCl Gas: The hydrogen chloride gas used must be dry. This can be achieved by passing the gas through a drying tube containing a suitable desiccant like anhydrous calcium chloride or concentrated sulfuric acid.

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

Issue 2: Presence of Significant Byproducts in the Final Product

  • Symptom: Your final product is contaminated with significant amounts of pivalamide or ethyl pivalate, as identified by analytical techniques such as NMR spectroscopy or mass spectrometry.

  • Root Cause Analysis: As detailed above, these byproducts are the result of water-mediated hydrolysis of the reaction intermediates.[2][4][7]

  • Troubleshooting & Preventative Measures:

    • Re-evaluate Your Anhydrous Technique: Scrutinize every step of your experimental setup for potential sources of moisture. Are your solvents truly anhydrous? Is your inert gas blanket effective? Is there any possibility of atmospheric moisture entering the reaction vessel?

    • Purification Strategy: If byproducts have already formed, a robust purification strategy is necessary. This may involve recrystallization from a suitable solvent system or column chromatography to separate the desired this compound from the less polar ester and amide byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the Pinner reaction performed at low temperatures?

A1: The Pinner salt intermediate is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide at higher temperatures.[1] Conducting the reaction at low temperatures (typically 0 °C) helps to minimize this side reaction and favors the formation of the desired Pinner salt.[2]

Q2: Can I use a different alcohol besides ethanol?

A2: Yes, other primary or secondary alcohols can be used in the Pinner reaction.[5] However, the choice of alcohol will determine the resulting ester if hydrolysis occurs. For the synthesis of pivalamidine, ethanol is a common and cost-effective choice.

Q3: What are suitable drying agents for the solvents and reagents?

A3: The choice of drying agent is crucial and depends on the substance to be dried.

  • For Ethanol: Molecular sieves (3Å or 4Å) are highly effective for removing residual water.[10][11] Anhydrous magnesium sulfate or calcium sulfate can also be used.[10]

  • For Reaction Solvents (e.g., diethyl ether, if used): Anhydrous sodium sulfate or magnesium sulfate are commonly employed.[12]

  • For HCl Gas: Concentrated sulfuric acid or anhydrous calcium chloride are effective.[11]

Q4: How can I confirm that my starting materials and solvents are sufficiently dry?

A4: While Karl Fischer titration is the gold standard for accurately determining water content, a simple qualitative test for solvents is to add a small amount of a reactive drying agent like sodium metal (with caution and appropriate safety measures) or calcium hydride. Vigorous bubbling indicates the presence of water. For a less hazardous approach, adding a small amount of anhydrous cobalt(II) chloride paper, which turns from blue to pink in the presence of water, can be indicative.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Ethanol

This protocol describes a common laboratory method for drying commercial grade ethanol.

  • Initial Drying: To 500 mL of 95% ethanol in a 1 L round-bottom flask, add 50 g of anhydrous calcium sulfate.[10]

  • Stirring: Stopper the flask and stir the suspension for 24 hours at room temperature.

  • Distillation: Decant the ethanol into a clean, dry distillation apparatus. Add a few boiling chips and distill the ethanol under an inert atmosphere.

  • Final Drying: Collect the distilled ethanol in a flask containing activated 3Å molecular sieves (approximately 20 g per 500 mL of ethanol).[9]

  • Storage: Store the anhydrous ethanol in a tightly sealed bottle under an inert atmosphere.

Protocol 2: Synthesis of this compound under Anhydrous Conditions

Safety Note: This reaction involves corrosive and flammable materials. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Sodium ethoxide is highly reactive with water and moisture.[13][14][15]

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser with a drying tube (filled with anhydrous calcium chloride), and a gas bubbler.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for at least 30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 100 mL of anhydrous ethanol to the flask.

  • HCl Saturation: Cool the ethanol to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the ethanol with stirring until the solution is saturated.

  • Nitrile Addition: Slowly add pivalonitrile (1 equivalent) to the cold, saturated ethanolic HCl solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 24 hours. The Pinner salt may precipitate as a white solid.

  • Ammonolysis: After 24 hours, stop the flow of HCl gas. While maintaining the inert atmosphere and low temperature, bubble dry ammonia gas through the reaction mixture until the solution is basic (test with moist pH paper at the outlet).

  • Workup: Allow the reaction mixture to warm to room temperature. The ammonium chloride byproduct can be removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/ether mixture, to afford pure this compound.

Visualizing the Process: Diagrams and Workflows

The Pinner Reaction Mechanism and the Detrimental Effect of Water

Pinner_Reaction Pivalonitrile Pivalonitrile Nitrilium_Ion Nitrilium Ion (Reactive Intermediate) Pivalonitrile->Nitrilium_Ion + HCl HCl Dry HCl HCl->Nitrilium_Ion Pinner_Salt Pinner Salt Nitrilium_Ion->Pinner_Salt + Anhydrous Ethanol Pivalamide Pivalamide (Byproduct) Nitrilium_Ion->Pivalamide + Water Anhydrous_Ethanol Anhydrous Ethanol Anhydrous_Ethanol->Pinner_Salt Pivalamidine_HCl Pivalamidine HCl (Desired Product) Pinner_Salt->Pivalamidine_HCl + Ammonia Ethyl_Pivalate Ethyl Pivalate (Byproduct) Pinner_Salt->Ethyl_Pivalate + Water Ammonia Ammonia Ammonia->Pivalamidine_HCl Water Water (Contaminant) Water->Pivalamide Water->Ethyl_Pivalate

Caption: The Pinner reaction pathway to Pivalamidine HCl and competing side reactions caused by water.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Pivalamidine HCl Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Solvents Are solvents anhydrous? Check_Anhydrous->Solvents Yes Purify Purify product to remove byproducts Check_Anhydrous->Purify No (Byproducts present) Glassware Is glassware properly dried? Solvents->Glassware Yes Dry_Solvents Dry solvents (e.g., distill over Na, use molecular sieves) Solvents->Dry_Solvents No Atmosphere Is inert atmosphere maintained? Glassware->Atmosphere Yes Dry_Glassware Oven-dry or flame-dry glassware Glassware->Dry_Glassware No Improve_Inert Improve inert gas setup (positive pressure) Atmosphere->Improve_Inert No Re_run Re-run reaction Atmosphere->Re_run Yes Dry_Solvents->Re_run Dry_Glassware->Re_run Improve_Inert->Re_run

Caption: A logical workflow for troubleshooting low yields in the synthesis of Pivalamidine HCl.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Water Content in Ethanol < 100 ppm (0.01%)To prevent hydrolysis of intermediates.[9]
Reaction Temperature 0 °CTo minimize rearrangement of the Pinner salt to an amide.[2]
Atmosphere Inert (Nitrogen or Argon)To exclude atmospheric moisture.
Drying Agent for Ethanol 3Å Molecular SievesHigh efficiency for water absorption from ethanol.[9]

References

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Gelest. (n.d.). SODIUM ETHOXIDE. 95%.
  • Sciencemadness Wiki. (2019, July 12). Sodium ethoxide.
  • Quora. (2019, March 11). What is the best way and easiest way to make anhydrous ethanol?
  • NROChemistry. (n.d.). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • Sciencemadness Discussion Board. (2018, February 24). Preparation of “Absolute” Ethanol (<100 ppm water).
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
  • PubChem. (n.d.). This compound.
  • Beilstein Journal of Organic Chemistry. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • VU Research Portal. (n.d.). Chapter 1 - Nitrilium Ions Synthesis and Applications.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • Instructables. (n.d.). How to Make 100% Ethanol (Anhydrous/Absolute/Biofuel).
  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
  • ResearchGate. (n.d.). Nitrilium Ions – Synthesis and Applications | Request PDF.
  • Reddit. (2022, May 13). Removing water from a reaction by use of drying agent.
  • A-Level Chemistry Revision Notes. (n.d.). Production Of Ethanol.
  • Google Patents. (n.d.). US8877987B2 - Process for producing anhydrous ethanol using extractive distillation column.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • PubChem. (n.d.). N-(Piperidine-4-yl)pivalamide hydrochloride.
  • University of Miami. (n.d.). Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines.
  • Química Organica.org. (n.d.). Basic hydrolysis of nitriles.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (2025, August 6). Determination of the optimum conditions for the synthesis of praseodymium(III) chloride.

Sources

Troubleshooting incomplete nitrile conversion in Pinner reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and powerful transformation. Here, we move beyond simple procedural outlines to delve into the causality behind common experimental challenges, particularly incomplete nitrile conversion. Our goal is to provide you with the expertise and trustworthy insights needed to diagnose and resolve issues, ensuring the success of your syntheses.

Understanding the Pinner Reaction: A Quick Primer

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol to produce an imino ester salt, commonly known as a Pinner salt.[1][2][3] This intermediate is highly versatile and can be converted into various valuable compounds, including esters, amidines, and orthoesters, by reacting it with water, amines, or excess alcohol, respectively.[2][4][5][6]

The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[1][3] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[1][7] The resulting intermediate then forms the stable Pinner salt.

Caption: Decision workflow for moisture-related issues.

Q2: The reaction is sluggish, and I'm observing the formation of an amide byproduct. What's going on?

A2: This often points to issues with temperature control or the stability of the Pinner salt.

  • Causality: Pinner salts (alkyl imidate hydrochlorides) are often thermodynamically unstable and can decompose, particularly at elevated temperatures. [2][4]One common decomposition pathway is the rearrangement to an N-alkyl amide and an alkyl chloride. Low temperatures are crucial to prevent this and other side reactions. [2][4]The formation of a primary amide, as mentioned before, is also a sign of water contamination. [8]

  • Troubleshooting Steps:

    • Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between -10°C and 5°C, especially during the addition of HCl gas. [1]An ice-salt or dry ice/acetone bath is recommended.

    • Isolate at Low Temperature: If you are isolating the Pinner salt, the filtration and washing steps should also be performed at low temperatures.

    • Consider Substrate Stability: Some Pinner salts are inherently less stable than others. For example, butyl imidates have been shown to be more stable and easier to isolate than their ethyl counterparts. [9][10]

Q3: I'm working with an electron-deficient nitrile, and the reaction is not proceeding. How can I improve the conversion?

A3: Electron-deficient nitriles can be challenging substrates for the acid-catalyzed Pinner reaction.

  • Causality: The first step of the Pinner reaction is the protonation of the nitrile nitrogen. [1]If the nitrile is electron-deficient (e.g., has electron-withdrawing groups), the nitrogen atom is less basic and therefore more difficult to protonate. This slows down or even prevents the formation of the reactive nitrilium ion. [2]

  • Troubleshooting Steps:

    • Increase Acid Concentration: A higher concentration of HCl may be necessary to drive the initial protonation step.

    • Consider a Lewis Acid: Lewis acids like trimethylsilyl triflate have been shown to promote the Pinner reaction and can be an effective alternative to HCl for some substrates. [11][12] 3. Explore Base-Catalyzed Conditions: For nitriles that are unreactive under acidic conditions, a base-catalyzed approach may be more successful. [2][4]This involves using a strong base to generate an alkoxide, which then acts as the nucleophile.

Q4: My reaction seems to work, but during workup or subsequent steps, I get a complex mixture of products, including an ester and an orthoester. How can I control the product distribution?

A4: This is a classic issue of controlling the reactivity of the Pinner salt intermediate. The Pinner salt is a versatile intermediate, and its fate depends on the nucleophiles present. [2][3][6]

  • Causality:

    • Ester Formation: The presence of water during workup will hydrolyze the Pinner salt to an ester. [1][2][3] * Orthoester Formation: An excess of the alcohol nucleophile can react further with the Pinner salt to form an orthoester. [4][5][13][14]

  • Troubleshooting Steps:

    • Control Stoichiometry: To favor the Pinner salt, use a slight excess (e.g., 1.1 equivalents) of the alcohol. [9]To favor the orthoester, a larger excess of the alcohol is required. [3] 2. Anhydrous Workup: If the desired product is an amidine (from subsequent reaction with an amine), it is crucial to perform the workup under strictly anhydrous conditions to prevent ester formation.

    • Isolate the Pinner Salt: For better control, the Pinner salt can often be isolated by filtration as a crystalline solid and then used in the next step. [9]This removes the excess alcohol and acid from the reaction mixture.

IssuePotential Cause(s)Recommended Action(s)
Low Conversion, Nitrile Recovered Moisture in reagents/glasswareRigorously dry all components; use anhydrous grade materials.
Amide Byproduct Formation High temperature; moistureMaintain low reaction temperature (-10°C to 5°C); ensure anhydrous conditions.
No Reaction (Electron-Deficient Nitrile) Poor protonation of nitrileIncrease acid concentration; consider using a Lewis acid promoter.
Mixture of Ester/Orthoester Uncontrolled reaction of Pinner saltCarefully control alcohol stoichiometry; perform anhydrous workup if needed.

Experimental Protocols

Protocol: General Procedure for the Pinner Reaction (Formation of an Alkyl Imidate Hydrochloride)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Nitrile (1.0 equivalent)

  • Anhydrous alcohol (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve the nitrile in the anhydrous solvent and the anhydrous alcohol.

  • Cooling: Cool the reaction mixture to between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt).

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. [1]Monitor the temperature to ensure it does not rise significantly. Continue the addition until the solution is saturated with HCl.

  • Reaction: Seal the flask and allow the reaction to stir at a low temperature (e.g., 0-5°C) or store it at 4°C. The reaction time can vary from a few hours to several days, depending on the substrate. The Pinner salt will often precipitate as a crystalline solid. [9]5. Isolation: Collect the precipitated Pinner salt by filtration under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Washing and Drying: Wash the crystals with a small amount of cold, anhydrous solvent to remove any unreacted starting materials. Dry the product under vacuum to yield the alkyl imidate hydrochloride.

References

  • Pinner Reaction. J&K Scientific. [Link]
  • Pinner Reaction. NROChemistry. [Link]
  • Pinner Reaction. SynArchive. [Link]
  • A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing). [Link]
  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
  • hydrolysis of nitriles. Chemguide. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
  • A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate.
  • Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]
  • Pinner reaction. Wikipedia. [Link]
  • Pinner Reaction. Organic Chemistry Portal. [Link]
  • Pinner reaction. Grokipedia. [Link]
  • Chemistry of Imid
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi
  • A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]
  • Improved Pinner Reaction with CPME as a Solvent.
  • A Lewis acid-promoted Pinner reaction.
  • Nitriles to Esters. Chemistry Steps. [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
  • The Chemistry of the Amidines.

Sources

Technical Support Center: Pivalamidine Hydrochloride in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the use of pivalamidine hydrochloride in pyrimidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of pyrimidine derivatives using this compound, with a focus on the Pinner-type condensation reaction. Our goal is to provide you with the expertise and practical guidance to troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low Yield of the Target Pyrimidine and a Complex Mixture of Byproducts.

Question: My Pinner-type pyrimidine synthesis using this compound is resulting in a low yield and a complex mixture of byproducts. What are the most likely side reactions occurring?

Answer: Low yields and complex reaction mixtures in Pinner-type pyrimidine syntheses are common issues that typically stem from a few key side reactions.[1] The primary culprits are hydrolysis of the pivalamidine starting material, self-condensation of the amidine, and incomplete cyclization of the reaction intermediate.[2][3]

  • Hydrolysis of Pivalamidine: Pivalamidine, like other amidines, is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions.[4][5] This reaction cleaves the amidine to form pivalamide and ammonia, which are unreactive in the desired cyclization, thereby reducing the overall yield. The hydrochloride salt of pivalamidine is used to improve its stability and handling, but moisture will still promote hydrolysis.[1][6]

  • Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form condensation products like triazines.[2] This side reaction consumes the pivalamidine, preventing it from participating in the pyrimidine ring formation.

  • Incomplete Cyclization: The initial condensation product between pivalamidine and the β-dicarbonyl compound may not efficiently cyclize to form the pyrimidine ring.[2] This can be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate choice of catalyst or base.

Below is a diagram illustrating the desired reaction pathway versus the common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Side Reactions Pivalamidine Pivalamidine HCl Dicarbonyl β-Dicarbonyl Compound Intermediate Open-Chain Intermediate Pivalamidine->Intermediate Condensation Hydrolysis_Product Pivalamide + NH3 Pivalamidine->Hydrolysis_Product Hydrolysis (H2O) Self_Condensation_Product Triazine Byproduct Pivalamidine->Self_Condensation_Product Self-Condensation (Base) Dicarbonyl->Intermediate Pyrimidine Desired Pyrimidine Product Intermediate->Pyrimidine Cyclization Unreacted_Intermediate Incomplete Cyclization Intermediate->Unreacted_Intermediate Stalls

Caption: Desired pyrimidine synthesis pathway versus common side reactions.

Problem 2: My Reaction Shows Significant Pivalamidine Consumption, but the Pyrimidine Yield is Still Poor. I Suspect Hydrolysis.

Question: How can I confirm if hydrolysis of this compound is the primary issue in my reaction, and what are the most effective mitigation strategies?

Answer: Hydrolysis is a critical side reaction to control in Pinner-type syntheses.[3] The imidate salt intermediate is also highly susceptible to hydrolysis, which would lead to the formation of an ester byproduct instead of the pyrimidine.[3]

Confirmation of Hydrolysis:

  • LC-MS Analysis: The most direct way to confirm hydrolysis is to analyze your crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the molecular ion corresponding to pivalamide (m/z = 101.15).

  • NMR Spectroscopy: In the 1H NMR spectrum of your crude product, the presence of a singlet around 1.2 ppm corresponding to the tert-butyl group of pivalamide, along with broad signals for the -NH2 protons, can indicate hydrolysis.

Mitigation Strategies:

The most critical factor in preventing hydrolysis is to maintain strictly anhydrous conditions throughout the reaction.[3]

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure your β-dicarbonyl compound is also anhydrous.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool it under a stream of dry nitrogen or in a desiccator before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • This compound Quality: Use high-purity this compound.[1] If it has been stored for a long time, consider drying it in a vacuum oven before use.

Below is a workflow for minimizing hydrolysis.

G start Start: Pyrimidine Synthesis Setup dry_glassware Oven-dry all glassware start->dry_glassware anhydrous_solvents Use freshly distilled anhydrous solvents dry_glassware->anhydrous_solvents inert_atmosphere Assemble under N2 or Ar atmosphere anhydrous_solvents->inert_atmosphere reagent_purity Ensure purity of pivalamidine HCl and β-dicarbonyl inert_atmosphere->reagent_purity run_reaction Run Reaction reagent_purity->run_reaction monitor_tlc Monitor by TLC/LC-MS run_reaction->monitor_tlc workup Aqueous Workup (if necessary) monitor_tlc->workup analysis Analyze for Hydrolysis Byproducts workup->analysis end End: Purified Pyrimidine analysis->end

Caption: Experimental workflow for minimizing hydrolysis in pyrimidine synthesis.

Problem 3: I am Observing a Byproduct with a Higher Molecular Weight than My Starting Materials or Product.

Question: My mass spectrometry analysis shows a significant byproduct with a molecular weight corresponding to the self-condensation of pivalamidine. How can I suppress this side reaction?

Answer: The self-condensation of amidines to form triazines or other oligomeric species is a known side reaction, particularly under basic conditions.[2] This occurs when one molecule of pivalamidine acts as a nucleophile and attacks another.

Mitigation Strategies:

  • Control of Stoichiometry and Addition Rate: Add the this compound or the base portion-wise to the reaction mixture containing the β-dicarbonyl compound. This keeps the instantaneous concentration of free pivalamidine low, disfavoring self-condensation.

  • pH Control: The choice and amount of base are crucial.[1] A strong, non-nucleophilic base may be preferable. If using a base like sodium ethoxide, use it in stoichiometric amounts. An excess of base can promote self-condensation.

  • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of self-condensation more than the rate of the desired reaction.

ParameterRecommendation to Minimize Self-CondensationRationale
Base Use stoichiometric amounts. Consider weaker bases if applicable.Excess base increases the concentration of free amidine, promoting self-condensation.[2]
Addition Add pivalamidine or base slowly to the reaction mixture.Maintains a low concentration of the reactive free amidine.
Temperature Run the reaction at the lowest effective temperature.Self-condensation may have a higher activation energy than the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Pinner-Type Pyrimidine Synthesis with this compound under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from β-dicarbonyl compounds and this compound, with an emphasis on minimizing side reactions.[3]

Materials:

  • β-Dicarbonyl compound (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., sodium ethoxide, 1.1 eq)

  • Anhydrous ethanol

Procedure:

  • Preparation: Assemble oven-dried glassware (three-necked flask, reflux condenser, dropping funnel) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In the flask, dissolve the this compound (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free pivalamidine in situ.

  • Diketone Addition: Add the β-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture via the dropping funnel over 15-30 minutes.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Protocol 2: Troubleshooting for Incomplete Cyclization

If you observe a significant amount of the open-chain intermediate, consider the following adjustments to the general protocol:

  • Increase Reaction Time: Continue to reflux the reaction for an additional 6-12 hours, monitoring for the consumption of the intermediate.

  • Increase Temperature: If using a lower-boiling solvent, switch to a higher-boiling anhydrous solvent (e.g., dioxane) to increase the reaction temperature.

  • Catalyst Adjustment: If the reaction is sluggish even at reflux, a stronger acid or base catalyst might be required to facilitate the final cyclization-dehydration step.[2]

References

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • OpenStax. (2023). 21.7 Chemistry of Amides.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Wikipedia. (n.d.). Pinner reaction.
  • Royal Society of Chemistry. (2020).
  • MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • ResearchGate. (2025). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis.
  • Wikipedia. (n.d.). Self-condensation.
  • National Institutes of Health. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines.
  • National Institutes of Health. (2018). Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • ResearchGate. (2025). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • National Institutes of Health. (n.d.). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations.

Sources

Technical Support Center: Diethyl Ethoxymethylenemalonate (DEEM)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Byproduct Formation from Self-Condensation

Welcome to the technical support guide for Diethyl Ethoxymethylenemalonate (DEEM). This document is designed for researchers, chemists, and drug development professionals who utilize DEEM in their synthetic workflows. We will address a common but often misunderstood issue: the formation of byproducts arising from the self-condensation of DEEM, particularly under thermal stress. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to ensure the desired outcome of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is DEEM "self-condensation," and when does it typically occur?

Answer:

Diethyl ethoxymethylenemalonate (DEEM) is a highly versatile reagent, most notably used in the Gould-Jacobs reaction to synthesize quinolones.[1][2][3] While DEEM is stable under recommended storage conditions (cool, dry place), it can undergo unintended side reactions under certain experimental conditions.[4][5][6]

The term "self-condensation" in the context of DEEM does not refer to a simple aldol[7][8] or Claisen[9] condensation. Instead, it describes a more complex dimerization reaction that occurs under thermal stress, often as a competing pathway during high-temperature cyclization steps (typically >200 °C) common in reactions like the Gould-Jacobs synthesis.[3] This process involves two molecules of DEEM reacting with each other to form a stable, high-molecular-weight byproduct, which can significantly reduce the yield of the desired product.

The primary driver for this side reaction is heat. While necessary for the desired intramolecular cyclization in many syntheses, excessive temperatures or prolonged heating can provide the activation energy needed for DEEM to react with itself.

Q2: I'm observing a significant, unexpected byproduct in my high-temperature reaction involving DEEM. How can I identify it?

Answer:

If your reaction involves heating DEEM, especially in the absence of a reactive amine partner or after the initial condensation step, you may form a key byproduct: Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . This molecule has a molecular weight of 256.23 g/mol .

Proposed Mechanism of Formation:

The formation of this pyran derivative is a multi-step process that showcases the dual reactivity of the DEEM molecule. One molecule acts as a Michael donor (after tautomerization or deprotonation), while the second acts as a Michael acceptor.

  • Enolate/Enol Formation: Under thermal conditions, a DEEM molecule can generate a nucleophilic enolate-like intermediate.

  • Michael Addition: This nucleophile attacks the electron-deficient double bond of a second DEEM molecule.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Claisen-type condensation. The enolate of one malonic ester moiety attacks the carbonyl of the other ester group.

  • Elimination: The cyclic intermediate eliminates a molecule of ethanol to form the stable 4-pyrone ring system.

Below is a diagram illustrating this proposed mechanistic pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Elimination A DEEM (Molecule 1) (Michael Donor Precursor) B Enolate Intermediate A->B Heat (Tautomerization) D Linear Dimer Intermediate B->D Nucleophilic Attack C DEEM (Molecule 2) (Michael Acceptor) C->D E Cyclized Intermediate D->E Intramolecular Claisen Condensation F Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate (Byproduct) E->F - EtOH G Ethanol

Caption: Proposed mechanism for the self-condensation of DEEM to form a pyran byproduct.

Q3: How can I prevent or minimize the formation of the pyran byproduct during my synthesis?

Answer:

Minimizing this byproduct involves carefully controlling the reaction conditions to favor the desired intramolecular reaction over the intermolecular self-condensation. The key is to find the "sweet spot" that is hot enough for your desired cyclization but not so hot as to excessively promote dimerization.

Troubleshooting Workflow:

G cluster_strategies Mitigation Strategies start High MW Byproduct Detected (e.g., via TLC, LCMS) check_mw Does MW match ~256 g/mol? start->check_mw strategy Implement Mitigation Strategy check_mw->strategy Yes other_issue Investigate other side reactions (e.g., decomposition, starting material issues) check_mw->other_issue No opt_temp Optimize Temperature: Reduce by 10-20 °C increments strategy->opt_temp opt_time Reduce Reaction Time: Monitor closely by TLC/LCMS opt_reagent Check DEEM Purity: Verify by refractive index/NMR end Yield Optimized opt_reagent->end

Caption: Troubleshooting decision tree for mitigating DEEM self-condensation.

Data-Driven Recommendations:

The following table summarizes key parameters and their impact on the formation of the pyran byproduct.

ParameterImpact on Byproduct FormationRecommended Action & Rationale
Reaction Temperature High Impact. Rate increases significantly at higher temperatures (e.g., >250 °C).[3]Systematically lower the reaction temperature in 10-20 °C increments. Find the minimum temperature required for the desired cyclization. This minimizes the energy available for the competing dimerization pathway.
Reaction Time Medium Impact. Longer exposure to high temperatures increases byproduct formation.Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or LC-MS). Stop the reaction as soon as the desired product formation has plateaued to avoid unnecessary heating.
Order of Addition Medium Impact. Having a high concentration of unreacted DEEM at high temperatures can favor self-condensation.In a Gould-Jacobs type reaction, ensure the initial condensation between the aniline and DEEM is complete at a lower temperature (e.g., 100-130 °C) before proceeding to the high-temperature cyclization step. This consumes the DEEM, preventing it from reacting with itself.[3]
Reagent Purity Low-to-Medium Impact. Impurities can sometimes catalyze side reactions.Use high-purity DEEM. If purity is questionable, consider purification as described in Q4.
Q4: My DEEM starting material appears to have a slight yellow color. How can I assess its quality and purify it if necessary?

Answer:

High-purity DEEM should be a clear, colorless to very light yellow liquid.[10] A pronounced yellow or brown color can indicate the presence of impurities or degradation products. A common impurity from the synthesis of DEEM is diethyl diethoxymethylmalonate , which has a similar boiling point and can be difficult to remove.[1][11]

Protocol: Quality Assessment and Purification of DEEM

1. Quality Assessment:

  • Refractive Index: This is a primary method for assessing purity. High-purity DEEM should have a refractive index (n²⁰/D) of approximately 1.461-1.463.[1] A significant deviation may indicate impurities.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Look for the characteristic peaks of DEEM and the absence of significant signals from diethyl malonate, ethanol, or diethyl diethoxymethylmalonate.

  • GC-MS: Gas chromatography-mass spectrometry can provide a quantitative assessment of purity and identify volatile impurities.

2. Purification Protocol (Fractional Vacuum Distillation): This protocol is adapted from established literature procedures.[1][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. A short Vigreux column is recommended. Ensure all glassware is dry.

  • Charge the Flask: Add the impure DEEM to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually reduce the pressure to the desired level (e.g., 0.25-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect an initial low-boiling fraction, which may contain residual solvents or starting materials.

    • Crucially, monitor the refractive index of the distillate fractions. The boiling point may not change sharply between DEEM and key impurities like diethyl diethoxymethylmalonate.[11]

    • Collect the main fraction that exhibits the correct refractive index (n²⁰/D ≈ 1.461-1.463). The boiling point will depend on the pressure (e.g., ~97-110 °C at 0.25 mmHg).[1]

  • Storage: Store the purified DEEM in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[1]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%.
  • LookChem. (n.d.). Cas 87-13-8, Diethyl ethoxymethylenemalonate.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Google Patents. (2015). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • ResearchGate. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.
  • Wikipedia. (n.d.). Self-condensation.
  • National Institutes of Health. (n.d.). Diethyl (ethoxymethylene)malonate. PubChem.
  • Organic Syntheses. (1948). Ethyl ethoxymethylenemalonate. Org. Synth. 1948, 28, 60. (URL: [Link])
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester.
  • El-Kashef, H. S., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. (URL: [Link])
  • Western Kentucky University. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
  • University of Calgary. (n.d.). Chapter 23. Carbonyl Condensation Reactions. Retrieved from University of Calgary. (URL: [Link])
  • MDPI. (2018). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank 2018, 2018(4), M1016. (URL: [Link])
  • Cole-Parmer. (n.d.). Tech Info - Aldol Condensation.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. (URL: [Link])
  • CrashCourse. (2022, January 26). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44 [Video]. YouTube. (URL: [Link])

Sources

Technical Support Center: Amidine Stability in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidine-containing compounds. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for challenges related to the decomposition of amidines under basic (alkaline) conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of amidines in basic environments.

Q1: What is the primary mechanism of amidine decomposition in basic solutions?

A1: The primary mechanism is base-catalyzed hydrolysis. In this reaction, a hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and attacks the electrophilic carbon atom of the amidine functional group. This process ultimately cleaves the carbon-nitrogen (C-N) bond, yielding a corresponding amide and an amine (or ammonia) as the initial degradation products.[1] The reaction proceeds through a tetrahedral intermediate, and the overall rate is highly dependent on the pH of the solution.[2]

Q2: How does pH affect the rate of amidine hydrolysis?

A2: The rate of hydrolysis for amidines increases dramatically with increasing pH.[2] Amidines are strong bases and exist in equilibrium between their neutral form and their protonated (amidinium) form. The neutral amidine is more susceptible to nucleophilic attack by a hydroxide ion than the positively charged amidinium cation. As the pH increases, the equilibrium shifts towards the more reactive, neutral amidine species, thus accelerating the rate of decomposition. For example, the half-life of benzamidinium at pH 9 is about 300 days, but this drops to just 15 hours at pH 13.[2]

Q3: Are all amidines equally susceptible to basic hydrolysis?

A3: No, the susceptibility varies significantly based on the molecular structure. The nature of the substituents on both the carbon and nitrogen atoms of the amidine group influences its electronic properties and steric accessibility. Electron-withdrawing groups attached to the amidine carbon can increase its electrophilicity, making it a more favorable target for nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the hydroxide ion, slowing down the decomposition.[1]

Q4: What are the typical degradation products I should expect?

A4: The initial and most common degradation products from the basic hydrolysis of a simple amidine are the corresponding amide and an amine or ammonia.[1] For example, the hydrolysis of N-phenylbenzamidine can produce benzoic acid, aniline, and benzanilide under heating.[1] Depending on the reaction conditions (e.g., prolonged heating, very high pH) and the specific structure of the amidine, these initial products may undergo further degradation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My amidine-containing drug candidate is degrading much faster than expected in my formulation buffer (pH 9.5). How can I slow this down?

Answer: Rapid degradation at this pH is a common challenge. Here are several strategies to investigate, from simplest to most complex:

  • Step 1: Temperature Reduction. Hydrolysis is a chemical reaction with a rate that is highly sensitive to temperature. Lowering the storage and experimental temperature can significantly decrease the degradation rate. Determine if your protocol allows for refrigeration or performing steps on ice.

  • Step 2: Buffer Composition Analysis. While pH is the primary driver, other components in your buffer could be acting as catalysts. Are there any general bases or nucleophiles present? Consider simplifying the buffer to the most essential components to identify any accelerating species.

  • Step 3: Minor pH Adjustment. Even a small decrease in pH can have a substantial effect. The rate of hydrolysis for benzamidine increases significantly between pH 10 and pH 12.[2] Evaluate if your experimental window or formulation tolerance allows for a reduction in pH, for instance, from 9.5 to 9.0 or 8.5. The goal is to find the highest pH at which your compound's stability is acceptable for the duration of the experiment or the shelf-life of the product.

  • Step 4: Structural Modification (for Drug Development). If this is an early-stage development project, consider structural modifications to the amidine group itself. Introducing bulky neighboring groups can sterically shield the amidine carbon from hydroxide attack. Alternatively, prodrug strategies, such as converting the amidine to an alkoxycarbonylamidine, can temporarily mask the functional group, improving its stability in certain pH ranges.[3]

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after incubating my amidine in a basic solution. How do I identify these byproducts?

Answer: Unexpected peaks often point to secondary degradation pathways or reactions with media components. Here is a systematic workflow to identify them:

  • Step 1: Confirm Primary Hydrolysis Products. First, confirm the presence of the expected amide and amine products. Synthesize or purchase authentic standards of these compounds and compare their retention times and mass spectra to the peaks in your degraded sample.

  • Step 2: High-Resolution Mass Spectrometry (HRMS). Use LC-HRMS to obtain accurate mass measurements of the unknown peaks. This will allow you to determine their elemental composition. With this information, you can hypothesize potential structures, such as products of oxidation, dimerization, or reaction with buffer components.

  • Step 3: Forced Degradation Studies. Intentionally degrade your compound under more extreme conditions (e.g., higher pH, higher temperature, presence of an oxidizing agent like H₂O₂) to accentuate the formation of minor byproducts, making them easier to isolate and characterize.

  • Step 4: Investigate Secondary Reactions. In some cases, the initial degradation products can react further. For example, under pyrolytic conditions, amidines can degrade to nitriles, which may then trimerize to form triazines.[1] While less common in solution at moderate temperatures, it highlights the possibility of complex secondary pathways.

Visualization of Key Processes

To better understand the concepts discussed, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.

TroubleshootingWorkflow Start Problem: Unexpected Amidine Degradation Check_pH Is pH > 8? Start->Check_pH Check_Temp Is Temperature Elevated? Check_pH->Check_Temp Yes Analyze_Buffer Action: Analyze Buffer for Catalysts Check_pH->Analyze_Buffer No (Investigate other causes) Reduce_Temp Action: Lower Temperature (e.g., use ice bath) Check_Temp->Reduce_Temp Yes Reduce_pH Action: Lower pH (if protocol allows) Check_Temp->Reduce_pH No End Stability Improved Reduce_Temp->End Reduce_pH->End Structural_Mod Long-Term Strategy: Structural Modification / Prodrug Analyze_Buffer->Structural_Mod Structural_Mod->End

Caption: Workflow for troubleshooting amidine instability.

Quantitative Data Summary

The stability of amidines is highly sensitive to pH. The table below, derived from kinetic studies on benzamidinium, illustrates this relationship.

pHHalf-life (t₁₂) at Room TemperatureRelative Rate of Hydrolysis (Approx.)
9~300 days1x
11~6 days50x
12~30 hours240x
13~15 hours480x
Data conceptualized from kinetic trends reported in literature.
[2]

Experimental Protocols

Protocol for Assessing Amidine Stability in a Basic Formulation Buffer

This protocol provides a framework for quantitatively assessing the stability of an amidine-containing compound in a specific buffer.

1. Materials:

  • Amidine compound of interest

  • Proposed formulation buffer (e.g., 50 mM borate buffer, pH 9.5)

  • Control buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath set to the desired temperature (e.g., 25°C)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your amidine compound in a suitable solvent (e.g., DMSO, water).

  • Sample Preparation:

    • In a series of HPLC vials, add the appropriate volume of the formulation buffer (pH 9.5).

    • In a parallel set of vials, add the same volume of the control buffer (pH 7.0).

  • Initiate Reaction: Spike each vial with a small volume of the amidine stock solution to achieve the final target concentration (e.g., 100 µg/mL). Ensure the volume of the stock solution is minimal (<1% of total volume) to not affect the buffer pH. Vortex briefly to mix. This is your t=0 time point.

  • Time Point Zero (t=0) Analysis: Immediately quench the reaction in the first set of vials (one for each pH) by adding the quenching solution. This stops the degradation. Analyze these samples via HPLC/LC-MS to get the initial peak area of the parent compound.

  • Incubation: Place the remaining vials in the incubator at the set temperature.

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a set of vials (one for each pH), quench the reaction, and analyze them by HPLC/LC-MS.

  • Data Analysis:

    • For each time point, calculate the percentage of the amidine remaining by comparing its peak area to the peak area at t=0.

    • Plot the percentage of remaining amidine versus time for both the formulation buffer and the control buffer.

    • From this plot, you can determine the degradation rate constant and the half-life (t₁₂) of your compound under the tested conditions.

3. Self-Validating Controls:

  • Control Buffer (pH 7.0): The compound should show minimal to no degradation in the neutral buffer, confirming that the observed degradation is indeed base-catalyzed.

  • Blank Injections: Run blank samples (buffer without the compound) to ensure no interfering peaks are present at the retention time of your analyte.

References

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic w
  • Amide Hydrolysis. (Source: BYJU'S) [Link]
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • The Chemistry of the Amidines.
  • Base-Catalyzed Hydrolysis of Amides. (Source: Chemistry Steps) [Link]
  • The hydrolysis of amides. (Source: Chemguide) [Link]
  • Other reactions of amides. (Source: Chemguide) [Link]
  • Amidine Nitrosation.
  • Acidic and Basic Amide Hydrolysis.
  • Amidine and guanidine degradation products of A-series nerve agents.
  • Amide Hydrolysis Using Acid Or Base. (Source: Master Organic Chemistry) [Link]
  • Stability of alkoxycarbonylamidine prodrugs. (Source: PubMed) [Link]

Sources

How to remove ammonium chloride byproduct from Pivalamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pivalamidine Hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing the ammonium chloride byproduct, a frequent impurity in Pinner-type amidine syntheses.

Introduction to the Challenge: Ammonium Chloride Contamination

The synthesis of this compound, often achieved through the Pinner reaction, involves the reaction of pivalonitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, which is then treated with ammonia.[1][2] A common and often significant byproduct of this process is ammonium chloride (NH₄Cl).[3] The presence of this inorganic salt can interfere with downstream applications and complicate the accurate determination of yield and purity. This guide provides practical, evidence-based strategies for the effective removal of ammonium chloride from your this compound product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my this compound synthesis and my final product is a white crystalline solid. How do I know if it's contaminated with ammonium chloride?

A1: Visual inspection alone is insufficient as both this compound and ammonium chloride are white crystalline solids. The most definitive methods for confirming the presence of ammonium chloride are spectroscopic and analytical techniques. A simple qualitative test involves dissolving a small sample of your product in a minimal amount of a solvent in which this compound is soluble, but ammonium chloride is not (e.g., isopropanol or acetonitrile). If a significant amount of white solid remains undissolved, it is likely ammonium chloride. For quantitative analysis, techniques such as ion chromatography or certain NMR spectroscopic methods can be employed.

Q2: Why is ammonium chloride formed in my reaction?

A2: In the Pinner synthesis of amidines, the final step typically involves the reaction of an intermediate (an imidate salt) with ammonia.[1][4] To drive this reaction to completion and due to the nature of the reagents, an excess of ammonia is often used, or it is generated in situ. This ammonia reacts with the hydrochloride present in the reaction mixture to form ammonium chloride as a byproduct.[3]

Q3: I've tried washing my product with water to remove the ammonium chloride, but I'm losing a lot of my desired product. Why is this happening?

A3: This is a common issue. While ammonium chloride is highly soluble in water, many amidine hydrochlorides, including likely this compound, also exhibit significant water solubility.[5] Therefore, washing with water can lead to substantial product loss. The key to successful purification is to exploit the differential solubility of your product and the byproduct in organic solvents.

Q4: What is the most effective method for removing ammonium chloride without significant loss of my this compound?

A4: The most effective and commonly employed method is fractional crystallization using a carefully selected organic solvent. This technique relies on the principle that this compound and ammonium chloride have different solubilities in certain organic solvents. Based on literature and general principles for similar compounds, solvents like isopropanol and acetonitrile are excellent starting points.[6] In these solvents, amidine hydrochlorides tend to be more soluble, especially with gentle heating, while ammonium chloride is significantly less soluble.[6]

In-Depth Guide: Purification by Fractional Crystallization

This section provides a detailed protocol for the removal of ammonium chloride from this compound via fractional crystallization.

Principle of the Method

The success of this method hinges on the disparity in solubility between this compound and ammonium chloride in a chosen organic solvent. The goal is to dissolve the this compound while leaving the ammonium chloride as a solid, which can then be removed by filtration. The purified this compound is subsequently recovered from the filtrate by crystallization.

Experimental Workflow Diagram

workflow cluster_dissolution Step 1: Selective Dissolution cluster_filtration Step 2: Separation cluster_crystallization Step 3: Product Recovery A Crude Product (Pivalamidine HCl + NH₄Cl) B Add Isopropanol or Acetonitrile A->B C Stir and Gently Warm (if necessary) B->C D Hot Filtration C->D E Solid Byproduct (Ammonium Chloride) D->E F Filtrate (Pivalamidine HCl in Solvent) D->F G Cool Filtrate F->G H Vacuum Filtration G->H I Purified Pivalamidine HCl (Crystals) H->I

Sources

Technical Support Center: Purification of Pivalamidine Hydrochloride by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pivalamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Drawing from established scientific principles and extensive field experience, this resource aims to empower you to optimize your purification processes, enhance yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its crystallization?

A1: Understanding the properties of this compound is fundamental to designing an effective crystallization protocol. Key properties include:

PropertyValue/DescriptionSignificance for Crystallization
Molecular Formula C₅H₁₂N₂·HClInfluences molecular weight and potential for hydrogen bonding.
Molecular Weight 136.62 g/mol Essential for calculating molar quantities and yields.
Appearance White to almost white powder or crystals.A significant color change may indicate impurities.
Melting Point 191.0 to 195.0 °CA sharp melting point range is indicative of high purity. Broadening can suggest the presence of impurities.
Solubility Generally soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) and water. Limited solubility in non-polar organic solvents.[1][2]This dictates the choice of solvent systems for dissolution and precipitation.
Hygroscopicity Can be hygroscopic.Requires handling and storage under inert or dry conditions to prevent water absorption, which can affect crystal quality.

This compound is the salt of a strong acid (HCl) and a weak base (pivalamidine). This salt nature makes it more amenable to crystallization from polar solvents compared to its free base form.

Q2: What are the most common impurities I might encounter?

A2: Impurities in this compound typically originate from the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as pivalonitrile or other precursors.

  • Side-Reaction Products: Formation of related amidine structures or hydrolysis products.[3][4]

  • Residual Solvents: Solvents used in the synthesis or previous workup steps.

  • Inorganic Salts: Such as ammonium chloride, which can be a byproduct of certain synthetic methods like the Pinner reaction.[5]

The nature and quantity of these impurities will dictate the optimal purification strategy. For instance, inorganic salts with low solubility in organic solvents can often be removed by a simple filtration step after dissolving the crude product in a suitable alcohol.[5]

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: The ideal solvent system for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. For amine hydrochlorides, polar protic solvents are generally a good starting point.[6]

  • Single Solvent Systems:

    • Methanol/Ethanol: Often a good first choice. The crude material is dissolved in a minimal amount of hot alcohol, and crystallization is induced by slow cooling.[7]

    • Isopropanol: Can also be effective and may offer a different solubility profile compared to methanol or ethanol.

  • Mixed Solvent (Solvent/Anti-Solvent) Systems:

    • Alcohol/Ether: Dissolve the compound in a minimal amount of hot alcohol (e.g., methanol, ethanol) and then slowly add a less polar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity is observed. Cooling this mixture will then induce crystallization.[1]

    • Alcohol/Acetonitrile: Acetonitrile can sometimes serve as a good anti-solvent or co-solvent with alcohols.[8]

The choice of solvent will depend on the specific impurities present. It is often beneficial to perform small-scale solubility tests with the crude material to identify the most effective solvent or solvent pair.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" refers to the separation of the solute as a liquid phase rather than a solid crystalline material.

Root Causes & Solutions:

  • High Impurity Levels: Impurities can depress the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Consider a pre-purification step. This could involve a wash with a solvent in which the desired product is insoluble but the impurities are, or a preliminary, rapid crystallization to remove the bulk of the impurities.[10]

  • Supersaturation is too high: If the solution is cooled too rapidly or if too much anti-solvent is added at once, the system can become supersaturated to a point where liquid-liquid phase separation is favored over nucleation and crystal growth.[10]

    • Solution 1 (Slower Cooling): Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

    • Solution 2 (Solvent Adjustment): Add a small amount of the primary (good) solvent back into the mixture to reduce the level of supersaturation before attempting to cool again.[10]

  • Inappropriate Solvent System: The chosen solvent system may not be suitable for the compound's properties.

    • Solution: Experiment with different solvent systems. If using an anti-solvent, try one with a different polarity.

Issue 2: No crystals form, even after cooling.

The solution remains clear, indicating that it is not sufficiently supersaturated.

Root Causes & Solutions:

  • Too Much Solvent: The most common reason for crystallization failure is using an excessive volume of solvent, preventing the solution from reaching saturation upon cooling.[10]

    • Solution: Slowly evaporate some of the solvent under reduced pressure or with a gentle stream of inert gas to increase the concentration.

  • Slow Nucleation: Sometimes, even in a supersaturated solution, the initial formation of crystal nuclei is kinetically slow.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[10]

    • Solution 2 (Seeding): If available, add a single, small crystal of pure this compound to the solution. This "seed crystal" will act as a template for further crystal growth.[10]

Issue 3: The resulting crystals are very fine or needle-like, leading to difficult filtration and trapping of mother liquor.

This is often a result of very rapid crystallization.

Root Causes & Solutions:

  • High Degree of Supersaturation: Rapid cooling or the fast addition of an anti-solvent leads to the rapid formation of many small nuclei, which do not have sufficient time to grow into larger crystals.[10]

    • Solution 1 (Reduce Cooling Rate): Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.

    • Solution 2 (Slower Anti-Solvent Addition): If using an anti-solvent, add it dropwise and with vigorous stirring to maintain a lower, more controlled level of supersaturation.

    • Solution 3 (Optimize Solvent System): Choose a solvent system where the solubility of this compound is slightly higher, allowing for a slower and more controlled crystallization process.[10]

Issue 4: The crystal yield is low.

A significant amount of product remains dissolved in the mother liquor.

Root Causes & Solutions:

  • Excessive Solvent Volume: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[10]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.

    • Solution: Ensure sufficient time is given for crystallization at the final, lower temperature. Placing the flask in a refrigerator or freezer (if the solvent's freezing point allows) for an extended period can maximize precipitation.[10]

  • Sub-optimal Solvent Choice: The solubility of the compound in the cold solvent may still be too high.

    • Solution: Re-evaluate the solvent system. A different solvent or anti-solvent may result in lower solubility at cold temperatures and thus a higher recovery of the crystalline product.

Experimental Protocols & Visualizations

Protocol 1: Single Solvent Recrystallization (e.g., from Isopropanol)
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more isopropanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_protocol Single Solvent Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if needed) A->B Insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Further Cooling (Ice Bath/Refrigerator) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for single solvent recrystallization.

Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., Methanol/MTBE)
  • Dissolution: Dissolve the crude this compound in the minimum amount of warm methanol required for complete dissolution.

  • Anti-Solvent Addition: While stirring, slowly add methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution & Crystallization: Gently warm the mixture until the solution becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the methanol/MTBE mixture from the mother liquor for the washing step.

G cluster_protocol Solvent/Anti-Solvent Recrystallization Workflow A Dissolve in Minimum 'Good' Solvent B Add 'Anti-Solvent' until Turbid A->B C Warm to Clarify B->C D Slow Cooling & Crystallization C->D E Isolate, Wash, Dry D->E

Caption: Workflow for solvent/anti-solvent recrystallization.

Troubleshooting Decision Tree

G Start Crystallization Attempt OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1 Re-heat & Cool Slower Add more primary solvent OilingOut->Sol1 Yes FineCrystals Fine/Needle-like Crystals? NoCrystals->FineCrystals No Sol2 Concentrate Solution Scratch/Seed NoCrystals->Sol2 Yes Success Pure Crystals Obtained FineCrystals->Success No Sol3 Reduce Cooling Rate Slower Anti-Solvent Addition FineCrystals->Sol3 Yes Sol1->Start Sol2->Start Sol3->Start

Sources

Technical Support Center: Optimizing Pivalamidine Hydrochloride Condensations

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in condensation reactions involving pivalamidine hydrochloride. Our focus is to provide actionable insights and troubleshooting frameworks to effectively optimize reaction temperature—a critical parameter governing yield, purity, and reaction time. The following content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a this compound condensation reaction?

A baseline temperature for initiating these reactions is highly dependent on the electrophilic partner and the solvent system employed. For many condensations, particularly with reactive electrophiles like β-ketoesters or activated ketones, starting at room temperature (20-25 °C) and monitoring for progress is a prudent first step.[1] However, for less reactive substrates or when using high-boiling point solvents like DMF or DMSO, a moderately elevated temperature in the range of 60-80 °C is a more practical starting point.[2] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine if a higher temperature is necessary.

Q2: How does temperature fundamentally impact the rate and yield of the condensation?

Temperature is a double-edged sword in chemical synthesis. According to collision theory and the Arrhenius equation, increasing the temperature provides molecules with greater kinetic energy. This leads to more frequent and energetic collisions, thereby increasing the rate at which the activation energy barrier is overcome. For condensation reactions, this translates to faster formation of the desired product.

However, excessive heat can be detrimental. High temperatures can:

  • Promote Side Reactions: Competing reaction pathways, such as self-condensation of the ketone/ester or decomposition of the starting materials, may become more favorable at elevated temperatures.[3]

  • Lead to Product Decomposition: The final heterocyclic product may not be thermally stable under the reaction conditions, leading to degradation and reduced isolated yield.[4][5]

  • Cause Solvent Degradation: Some solvents can decompose or react at high temperatures, introducing impurities.

The optimal temperature is, therefore, a balance—high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities and prevent degradation.[6]

Q3: My reaction is sluggish at 80 °C. What are the signs that the temperature is too low versus an issue with the catalyst or solvent?

If your reaction shows little to no conversion of starting materials after several hours at 80 °C, the temperature is a likely culprit. However, before aggressively increasing the heat, consider the following:

  • Signs of Low Temperature: The primary indicator is simply a slow reaction rate with a clean reaction profile (i.e., minimal side products observed on TLC/LC). You will see starting materials persisting with only a slow emergence of the product spot/peak.

  • Catalyst Issues: this compound condensations often require a base to deprotonate the amidine hydrochloride, freeing the nucleophilic amidine. If an inadequate amount of base is used, or if the base is not strong enough, the reaction will stall regardless of temperature.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate the ionic species and typically have high boiling points, allowing for a wider temperature range.[2] If you are using a less polar or protic solvent like ethanol or acetonitrile, the reaction may require reflux temperatures to proceed efficiently.[6]

The diagram below illustrates a logical approach to diagnosing a sluggish reaction.

Caption: Troubleshooting logic for a slow pivalamidine condensation.

Troubleshooting Guide: Temperature-Related Issues

Problem: My reaction yield is very low, and I see significant decomposition of my starting materials.

Cause: The reaction temperature is likely too high. This compound or the electrophilic coupling partner may be undergoing thermal degradation.[7]

Solution:

  • Reduce Temperature: Immediately lower the reaction temperature by 20-30 °C. It is better to have a slower, cleaner reaction than a fast, destructive one.

  • Gradual Heating: In subsequent experiments, start at a lower temperature (e.g., 50 °C) and increase it in 10 °C increments every few hours, monitoring by TLC/LC at each stage to find the "sweet spot" where product formation is efficient but decomposition is minimal.

  • Check Thermal Stability: If possible, run control experiments by heating each starting material individually in the chosen solvent to assess their thermal stability under the reaction conditions.

Problem: The reaction produces multiple products, and purification is difficult.

Cause: Elevated temperatures can activate multiple reaction pathways, leading to a loss of selectivity. For instance, in the synthesis of pyrimidines from β-dicarbonyl compounds, high temperatures can favor side reactions like Knoevenagel condensation between the aldehyde and the dicarbonyl compound.[3]

Solution:

  • Lower the Temperature: As with decomposition, reducing the temperature is the first step to improving selectivity.

  • Catalyst Optimization: A more selective catalyst may allow the reaction to proceed at a lower temperature. While the condensation can be base-catalyzed, sometimes an acid catalyst can promote the desired cyclization-dehydration step more efficiently at milder temperatures.[8]

  • Solvent Screening: The solvent can influence which reaction pathway is favored. Screen a variety of solvents (e.g., ethanol, acetonitrile, DMF, toluene) to see if selectivity can be improved at a moderate temperature.

Experimental Protocols & Data

Protocol: Temperature Screening for this compound Condensation

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for a new condensation reaction.

1. Materials:

  • This compound (1.0 equiv)
  • Electrophile (e.g., ethyl acetoacetate, 1.0 equiv)
  • Base (e.g., K₂CO₃, 1.5 equiv)
  • Solvent (e.g., DMF)
  • Reaction vials suitable for heating (e.g., microwave vials with stir bars)
  • Heating block or parallel synthesizer capable of maintaining distinct temperatures.

2. Procedure:

  • To each of five reaction vials, add this compound (e.g., 0.1 mmol, 13.6 mg), the electrophile (0.1 mmol), the base (0.15 mmol), and the solvent (1 mL).

  • Seal the vials and place them in a parallel heating block set to different temperatures. A good starting range is: 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C .

  • Allow the reactions to stir for a set period (e.g., 4 hours).

  • After 4 hours, cool all reactions to room temperature.

  • Take a small aliquot from each vial, dilute it, and analyze by TLC and/or LC-MS to determine the relative conversion of starting material and the formation of product versus impurities.

  • Based on the results, select the temperature that provides the best balance of conversion and purity for a larger-scale reaction.

    Caption: Experimental workflow for parallel temperature screening.

Data Summary: Recommended Starting Temperatures

The optimal temperature is highly substrate-dependent. The following table provides empirically derived starting points for common electrophile classes in condensations with amidines.

Electrophile ClassExampleRecommended SolventStarting Temp. (°C)Notes
β-KetoestersEthyl acetoacetateEthanol, DMF60 - 80Often requires reflux in lower boiling point solvents like ethanol.[6]
1,3-DiketonesAcetylacetoneAcetonitrile, Ethanol50 - 70Generally more reactive than β-ketoesters.
α,β-Unsaturated KetonesChalconesDMF, Ethanol80 - 120Michael addition followed by cyclization may require more thermal energy.[9][10]
DicarbonylsGlyoxalAcetonitrile, DMSO40 - 60Reaction with simple dicarbonyls can sometimes proceed at mild temperatures.[8]
Activated EstersDiethyl malonateNMP, DMF100 - 140Less reactive esters typically require higher temperatures to drive the reaction.[2]

Disclaimer: This table provides general starting points. Optimization for each specific substrate pair is essential for achieving the best results.

References

  • Optimization of the Condensation Reaction.
  • Optimization of the reaction conditions.
  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health (NIH). [Link]
  • This compound. PubChem. [Link]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). [Link]
  • Synthesis of Pyrimidine and Its Deriv
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. PubMed. [Link]
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
  • (PDF) Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
  • Active Ingredient Summary Table Thermal Stability. Unknown Source. [Link]
  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. National Institutes of Health (NIH). [Link]
  • Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. [Link]
  • Thermal Stability of Amorphous Solid Dispersions. MDPI. [Link]
  • Thermal Stability of Amorphous Solid Dispersions. National Institutes of Health (NIH). [Link]
  • CONDENSATION REACTIONS O.
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. National Institutes of Health (NIH). [Link]
  • (PDF) Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids.
  • Pressure-Induced Polymerization: Addition and Condensation Reactions. National Institutes of Health (NIH). [Link]
  • Condensation of ketones with formaldehyde.
  • Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol
  • (PDF) Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate.
  • Pressure-Induced Polymerization: Addition and Condensation Reactions.
  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

Sources

Addressing poor solubility of reagents in Pivalamidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Poor Reagent Solubility in Amidine Synthesis

Welcome to the technical support guide for troubleshooting reactions involving Pivalamidine Hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the most common hurdles in synthetic chemistry: poor reagent solubility. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Understanding the Solubility Challenge
Q1: Why am I facing solubility issues with this compound or my other reagents?

A1: Solubility is governed by the principle of "like dissolves like"[1]. This compound, as a salt, possesses significant ionic character, making it more soluble in polar solvents. However, many organic substrates, particularly those that are large or nonpolar, will have poor solubility in these same polar solvents. This fundamental mismatch is the primary reason for heterogeneity in your reaction vessel.

Several factors contribute to this challenge:

  • Polarity Mismatch: The high polarity of the pivalamidine salt conflicts with the often nonpolar nature of complex organic substrates.

  • Crystal Lattice Energy: The solid-state structure of a reagent can be highly stable, requiring a significant amount of energy from solvent-solute interactions to break it down and achieve dissolution.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating reagents with corresponding functional groups[1][2]. Pivalamidine has N-H bonds that can act as hydrogen bond donors.

Section 2: Initial Troubleshooting & Diagnosis

This section provides a systematic approach to diagnosing and solving common solubility problems.

Q2: My reaction mixture is a slurry/suspension. Where do I start?

A2: A heterogeneous mixture is a clear sign of poor solubility. Before making drastic changes, follow this initial diagnostic workflow.

G cluster_0 Initial Troubleshooting Workflow Start Reaction is Heterogeneous Solvent Is the solvent appropriate? (Polarity, H-bonding) Start->Solvent Temp Is the reaction at an optimal temperature? Solvent->Temp Yes ChangeSolvent Action: Change Solvent or Use Co-Solvent Solvent->ChangeSolvent No Conc Are reagent concentrations too high? Temp->Conc Yes IncreaseTemp Action: Increase Temperature (with caution) Temp->IncreaseTemp No Dilute Action: Reduce Concentration Conc->Dilute Yes End Homogeneous Solution Achieved Conc->End No ChangeSolvent->End IncreaseTemp->End Dilute->End

Caption: Initial decision workflow for solubility issues.

  • Evaluate Your Solvent Choice: The most common cause is an inappropriate solvent. For amidine synthesis, polar aprotic solvents are a frequent starting point, but may not be optimal. A study on amidine synthesis showed that while reactions in DMF or THF gave no or low yields, switching to a more polar, protic solvent like ethanol or 2,2,2-trifluoroethanol (TFE) dramatically increased the yield to 75% and 83% respectively, indicating improved solubility and reactivity[3].

  • Adjust the Temperature: Increasing the reaction temperature often enhances the solubility of solids in liquids. However, be mindful of the thermal stability of your reagents and potential side reactions.

  • Check Concentrations: Overly concentrated reaction mixtures can lead to precipitation. While higher concentrations can increase reaction rates, they are ineffective if the reagents are not dissolved. Try reducing the concentration to see if homogeneity is achieved.

Q3: I've tried common solvents like DMF and DMSO, but my substrate won't dissolve. What should I try next?

A3: When standard polar aprotic solvents fail, a change in solvent class is warranted. Consider a co-solvent system . Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have proven highly effective. In one study, adding TFE to the solvent mixture led to homogenous solutions and significantly improved yields in amidine synthesis, even for less nucleophilic or sterically hindered amines[4].

Table 1: Properties of Recommended Solvents for Amidine Synthesis

SolventDielectric Constant (20°C)Boiling Point (°C)Key Feature
N,N-Dimethylformamide (DMF)36.7153Common polar aprotic solvent
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic solvent
Ethanol24.578.4Polar protic, green solvent[5]
2,2,2-Trifluoroethanol (TFE)26.773.6Excellent for solvating salts and improving yields[3][4]
Dioxane2.2101Nonpolar, can be useful in co-solvent systems[6]
Section 3: Advanced Strategies for Recalcitrant Solubility Issues
Q4: Co-solvents are not working. Are there other additives that can help?

A4: Yes. When modifying the bulk solvent properties is insufficient, you can turn to specialized solubility-enhancing agents. These additives work through different mechanisms to bring your reagents into solution.

G cluster_1 Mechanisms of Solubility Enhancers Reagent Insoluble Reagent (Solid) Surfactant Surfactant (Micelle Formation) Reagent->Surfactant Complexing Complexing Agent (Forms Soluble Complex) Reagent->Complexing Hydrotrope Hydrotrope (Latent Solubilization) Reagent->Hydrotrope Solubilized Solubilized Reagent (In Solution) Reagent->Solubilized   Additive-Mediated   Dissolution Solvent Bulk Solvent Solvent->Solubilized Surfactant->Solvent Complexing->Solvent Hydrotrope->Solvent

Sources

Technical Support Center: Minimizing Dimer Formation in Reactions with Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation in chemical reactions involving Pivalamidine Hydrochloride. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and simplify purification processes.

Introduction to the Challenge: Pivalamidine Dimerization

Pivalamidine, due to its amidine moiety, is a valuable building block in medicinal chemistry. However, its utility can be hampered by a propensity for self-condensation, leading to the formation of undesired dimers. This side reaction not only consumes starting material and reduces the yield of the target molecule but also introduces impurities that can be challenging to separate. Understanding the underlying mechanisms of dimer formation is the first step toward effective mitigation.

Amidines can form dimers and other aggregates through intermolecular hydrogen bonding.[1] The specific reaction conditions, such as temperature, solvent, and pH, play a crucial role in the extent of this side reaction.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding pivalamidine dimer formation.

Q1: What are the primary causes of dimer formation in my reaction?

Dimer formation, or homocoupling, is often attributed to several factors:

  • Suboptimal Reaction Conditions: Factors like high temperature, prolonged reaction times, and high reactant concentrations can increase the likelihood of dimerization.[2]

  • Presence of Oxygen: For certain coupling reactions, oxygen can promote the oxidation of catalysts, leading to pathways that favor homocoupling.[2]

  • Inappropriate Stoichiometry: An excess of this compound relative to the other reactants can increase the probability of self-reaction.

  • Solvent Effects: The polarity and proticity of the solvent can influence the reactivity of the amidine and the stability of intermediates, thereby affecting the rate of dimerization.[1]

Q2: How can I detect the presence of pivalamidine dimers in my reaction mixture?

Several analytical techniques can be employed to identify and quantify dimer formation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting the dimer by its specific mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal characteristic peaks corresponding to the dimer structure, distinguishing it from the desired product.[1]

  • Thin Layer Chromatography (TLC): A significant spot with a different Rf value from your starting material and product could indicate the presence of a dimer.

Q3: What general strategies can I employ to minimize dimer formation?

Key strategies to suppress dimerization include:

  • Rigorous Degassing: Removing dissolved oxygen from solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical, especially for metal-catalyzed reactions.[2]

  • Slow Addition of Reagents: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration, thus favoring the desired reaction over self-condensation.[2][3]

  • Optimization of Reaction Conditions: Systematically adjusting temperature, concentration, and reaction time can help identify a window where the desired reaction is fast and dimerization is slow.[2][]

In-Depth Troubleshooting Guides

This section provides detailed, evidence-based protocols to systematically troubleshoot and minimize dimer formation.

Guide 1: Optimizing Reaction Conditions

The interplay of temperature, concentration, and reaction time is critical. A Design of Experiments (DoE) approach can be highly effective in efficiently mapping the reaction landscape to find optimal conditions.[5][6]

Parameter Influence Table
ParameterEffect on Dimer FormationRecommended Action
Temperature Higher temperatures often accelerate dimerization.[2]Start at a lower temperature and gradually increase. Monitor reaction progress closely.
Concentration High concentrations of pivalamidine increase the probability of bimolecular side reactions.[2]Use dilute conditions or employ slow addition of the pivalamidine solution.[7]
Stoichiometry Excess pivalamidine can lead to dimerization.Use a 1:1 or slight excess of the other coupling partner.
Reaction Time Prolonged reaction times can lead to product degradation and increased dimer formation.[2]Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.
Experimental Protocol: Temperature Screening
  • Set up multiple parallel reactions in small vials.

  • Maintain all other parameters (concentration, stoichiometry, solvent) constant.

  • Run the reactions at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitor each reaction at set time points (e.g., 1h, 2h, 4h, 8h) using TLC or LC-MS.

  • Analyze the product-to-dimer ratio to identify the optimal temperature.

Guide 2: The Critical Role of Solvent and pH

The choice of solvent can significantly impact the reaction outcome.[1]

Solvent Selection Guide
Solvent TypePotential Impact on DimerizationExamples
Aprotic Polar Can stabilize charged intermediates, potentially influencing reaction pathways.DMF, Acetonitrile (MeCN), DMSO
Aprotic Nonpolar Less likely to participate directly in the reaction but can affect solubility and aggregation.Toluene, Dichloromethane (DCM)
Protic Can form hydrogen bonds with the amidine, potentially hindering dimerization.[1]Isopropanol, Ethanol

It's recommended to screen a variety of solvents to find the one that gives the best selectivity for the desired product.[8]

pH Control

The basicity of the amidine group is a key factor in its reactivity.[1] The use of this compound already helps to moderate its reactivity. However, the addition of a base is often necessary for the desired reaction to proceed.

  • Weak Bases: Using a mild, non-nucleophilic base (e.g., potassium carbonate, triethylamine) can be beneficial.

  • Stoichiometric Control of Base: Use the minimum amount of base required to promote the desired reaction. An excess of a strong base can deprotonate the amidine, increasing its nucleophilicity and the likelihood of dimerization.

Guide 3: Advanced Strategies for Stubborn Cases

If optimization of standard parameters is insufficient, consider these advanced approaches.

Use of Additives

In some coupling reactions, certain additives can suppress homocoupling. For instance, in palladium-catalyzed reactions, mild reducing agents can help maintain the catalyst in its active Pd(0) state, disfavoring pathways that lead to dimer formation.[2]

Protecting Groups

While more synthetically demanding, the use of a protecting group on one of the amidine nitrogen atoms can completely prevent dimerization. The protecting group would be removed in a subsequent step. This strategy is particularly useful when other methods fail.

Visualizing the Problem: Reaction Pathways

Understanding the potential reaction pathways is key to devising effective troubleshooting strategies.

Sources

Technical Support Center: Navigating the Scale-Up of Pivalamidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the production of Pivalamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this important chemical entity. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Introduction: The Pinner Reaction and Its Intricacies

The synthesis of this compound is commonly achieved via the Pinner reaction, a classic and robust method for preparing amidines from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride.[1][2][3] While straightforward in principle, the scale-up of this process introduces several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the starting material, pivalonitrile?

A1: Pivalonitrile (tert-butyl cyanide) is a highly flammable liquid and vapor that is also toxic if swallowed, inhaled, or in contact with skin.[4][5][6][7][8] It is crucial to handle this reagent in a well-ventilated fume hood, away from heat, sparks, and open flames.[4][6][7] Personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety glasses with a face shield, is mandatory.[5][7] All equipment must be properly grounded to prevent static discharge.[4][7] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[7]

Q2: My this compound product is consistently off-white or slightly yellow. What is the likely cause and how can I improve the color?

A2: A yellowish tint in the final product often indicates the presence of impurities. One common impurity in syntheses using the Pinner reaction is ammonium chloride.[9] The appearance of the product can be significantly improved by purification methods designed to remove these by-products. A patented method suggests that after the initial reaction, treating the solution with a base like sodium methoxide or potassium tert-butoxide can precipitate sodium or potassium chloride, which can then be filtered off.[9] Subsequent treatment with molecular sieves or macroporous adsorption resins can further decolorize the solution before crystallization.[9]

Q3: I'm observing significant clumping and poor flowability of my final this compound product. What could be the reason?

A3: This is a classic sign of hygroscopicity, a common issue with hydrochloride salts.[10][11] this compound can absorb moisture from the atmosphere, leading to caking and handling difficulties.[11] It is essential to handle the final product in a controlled, low-humidity environment. Drying the product thoroughly under vacuum and storing it in well-sealed containers with desiccants can mitigate this issue. In some cases, exploring the formation of solvates by introducing specific solvents during crystallization can reduce hygroscopicity without compromising solubility.[12]

Q4: My reaction yield drops significantly upon scale-up. What are the likely factors?

A4: A drop in yield during scale-up can be attributed to several factors:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing and temperature gradients can lead to localized overheating or insufficient cooling, promoting side reactions and degradation of the intermediate Pinner salt.[2][13]

  • Moisture Control: The Pinner reaction is highly sensitive to water, which can hydrolyze the intermediate imidate to an ester, reducing the yield of the desired amidine.[3] Ensuring strictly anhydrous conditions is critical and becomes more challenging on a larger scale.

  • Addition Rates: The rate of addition of reagents, particularly the introduction of HCl gas, needs to be carefully controlled to maintain the optimal reaction temperature and prevent runaway reactions.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers step-by-step protocols for their resolution.

Issue 1: Low Purity of this compound Due to Ammonium Chloride Contamination

Underlying Cause: Ammonium chloride is a common byproduct of the Pinner reaction, particularly during the ammonolysis of the intermediate imidate. Its presence can affect the purity, color, and stability of the final product.[9]

Troubleshooting Protocol:

  • Dissolution: Dissolve the crude this compound in an anhydrous alcohol, such as methanol.

  • Base Treatment: While stirring, add a stoichiometric amount of a strong base (relative to the amount of ammonium chloride impurity), such as sodium methoxide or potassium tert-butoxide. This will react with the ammonium chloride to form a precipitate of sodium or potassium chloride.[9]

  • Filtration: Filter the mixture to remove the precipitated inorganic salts.

  • Adsorbent Treatment: To the filtrate, add an adsorbent like molecular sieves or a macroporous resin to remove residual impurities and color.[9]

  • Crystallization: Concentrate the solution under reduced pressure and cool to induce crystallization of the purified this compound.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Impurity Removal

A Crude Pivalamidine HCl (with NH4Cl impurity) B Dissolve in Anhydrous Methanol A->B C Add Sodium Methoxide (or Potassium tert-butoxide) B->C D Precipitation of NaCl (or KCl) C->D E Filtration D->E F Filtrate (Pivalamidine HCl in Methanol) E->F G Add Adsorbent (Molecular Sieves/Resin) F->G H Stir and Filter G->H I Purified Filtrate H->I J Concentration & Crystallization I->J K Pure Pivalamidine HCl J->K

Caption: Workflow for the purification of Pivalamidine HCl.

Issue 2: Thermal Instability and Side Product Formation

Underlying Cause: The intermediate Pinner salt (alkyl imidate hydrochloride) is thermally unstable and can decompose or rearrange at elevated temperatures, leading to the formation of amides and alkyl chlorides as byproducts.[1][2]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-15 °C) throughout the addition of hydrogen chloride and during the initial stages of the reaction.[3]

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of handling the exothermic nature of the reaction, especially during scale-up.

  • Controlled HCl Addition: Introduce anhydrous hydrogen chloride gas at a controlled rate to prevent temperature spikes.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Logical Relationships in the Pinner Reaction

cluster_conditions Reaction Conditions cluster_products Reaction Products Anhydrous Conditions Anhydrous Conditions Imidate Salt (Desired) Imidate Salt (Desired) Anhydrous Conditions->Imidate Salt (Desired) Low Temperature Low Temperature Low Temperature->Imidate Salt (Desired) Presence of Water Presence of Water Ester (Side Product) Ester (Side Product) Presence of Water->Ester (Side Product) High Temperature High Temperature Amide (Side Product) Amide (Side Product) High Temperature->Amide (Side Product)

Caption: Key conditions influencing Pinner reaction outcomes.

Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0-15 °CMinimizes thermal degradation of the Pinner salt intermediate.[2][3]
Moisture Content AnhydrousPrevents hydrolysis of the imidate to an ester.[3]
Final Product Storage Low humidity, sealed containersMitigates issues related to the hygroscopic nature of the hydrochloride salt.[10][11]

Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and careful control of reaction parameters. By addressing the key challenges of impurity formation, thermal instability, and product hygroscopicity, researchers can achieve high yields of a pure and stable final product. This guide provides a foundation for troubleshooting and optimizing the synthesis, empowering you to navigate the complexities of process development with confidence.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
  • Application-Related Consideration of the Thermal Stability of [mTBDH][OAc] Compared to Amidine-Based Ionic Liquids.
  • Pivalonitrile (English) AAA TCI MSDS A2.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
  • In situ Formation of Thermally Stable, Room-Temperature Ionic Liquids from CS2 and Amidine/Amine Mixtures.
  • Amidine synthesis by imidoyl
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Pivalonitrile | C5H9N | CID 12416. PubChem. [Link]
  • Purifying method of high-purity amidine hydrochloride.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. OUCI. [Link]
  • Amidine synthesis. Organic Chemistry Portal. [Link]
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
  • A Lewis acid-promoted Pinner reaction. PMC. [Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates.
  • Pinner reaction. Wikipedia. [Link]
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]
  • Improved Pinner Reaction with CPME as a Solvent.
  • Process for preparing amidine salts.
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
  • This compound | C5H12N2 | CID 431752. PubChem. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
  • Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Prepar
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
  • Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride.
  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. PMC. [Link]
  • (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations.
  • Quantitative Analysis of Manidipine Dihydrochloride in Bulk and Synthetic Mixtures by Visible Spectrophotometry. Journal of Young Pharmacists. [Link]
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • Developing and validating a rapid, quantitative, and spectrophotometric analytical method for determining promethazine hydrochloride in its pure and pharmaceutical forms.

Sources

Pivalamidine Hydrochloride: A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of hygroscopic Pivalamidine hydrochloride. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic, and why is this a significant concern?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For this compound, this is a critical property to manage because moisture absorption can lead to a variety of issues that compromise experimental outcomes. These include:

  • Physical Changes: The powder may clump or cake, making it difficult to handle and weigh accurately.[1][2] In severe cases, it can deliquesce, or dissolve in the absorbed water, forming a concentrated solution.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical structure and purity of the compound.[4][5] This can lead to the formation of impurities and a decrease in the active ingredient's potency.

  • Inaccurate Dosing: If the compound has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentration and dosing.[6]

  • Reduced Shelf-Life: Improper storage and handling that allows for moisture absorption will shorten the effective shelf-life of the compound.[5]

Q2: What are the ideal storage conditions for this compound?

A: To mitigate the effects of its hygroscopic nature, this compound must be stored in a tightly controlled environment. The primary goal is to minimize its exposure to atmospheric moisture.[7] Recommended storage conditions are as follows:

  • Container: Store in a tightly sealed, airtight container.[7] For long-term storage, consider using a container with a high-quality seal, and securely wrap the cap with Parafilm® to create an additional barrier against moisture ingress.[8]

  • Environment: The container should be placed inside a desiccator containing a suitable drying agent, such as silica gel or calcium chloride.[3][8] This creates a micro-environment with very low relative humidity.

  • Temperature: Store in a cool, dry place.[7] Avoid areas with significant temperature fluctuations, as this can cause pressure changes that may compromise the container's seal.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to displace any residual moist air in the container.[9]

Q3: How does moisture absorption affect the stability and experimental results of this compound?

A: Moisture can significantly impact the stability of this compound, which in turn affects experimental reproducibility and the validity of your results. The primary effects are:

  • Chemical Stability: As a hydrochloride salt of an amidine, the compound is susceptible to hydrolysis in the presence of water, which can cleave the amidine group. This degradation alters the molecule's structure and biological activity.[10][11]

  • Physical Stability: The absorption of water can alter the solid-state properties of the compound, such as its crystal structure and dissolution rate.[12] This can lead to inconsistencies in how the compound behaves in different experimental setups.

  • Experimental Artifacts: If the compound has degraded due to moisture, you are no longer testing the pure substance. This can lead to misleading or erroneous data, including reduced efficacy in biological assays or the appearance of unexpected peaks in analytical chromatography.[13][14]

Troubleshooting Guide

Q1: My this compound powder has formed clumps. Can I still use it?

A: Clumping is a clear indication that the compound has absorbed moisture.[1] While you may be able to break up the clumps with a clean, dry spatula, the integrity of the compound is compromised.[7] The water content is no longer negligible, which will affect the accuracy of your weighing and the stability of the compound.

Recommendation:

  • For non-critical applications: If the experiment is preliminary and does not require high precision, you might proceed with caution. However, be aware that your results may not be reproducible.

  • For quantitative or sensitive experiments: It is strongly recommended to use a fresh, unopened container of this compound to ensure the accuracy and reliability of your data. If you must use the clumped material, it is advisable to determine the water content using a technique like Karl Fischer titration to correct for the mass of the absorbed water.[15]

Q2: I am observing inconsistent results in my experiments. Could this be related to my handling of this compound?

A: Yes, inconsistent handling of a hygroscopic compound like this compound is a common source of experimental variability.[5] Key factors to consider are:

  • Exposure Time: Are you minimizing the time the container is open to the atmosphere during weighing? Even brief exposures can lead to significant moisture uptake.[7]

  • Weighing Environment: Is the relative humidity in your weighing area controlled? A humid environment will accelerate moisture absorption.[16]

  • Storage Between Uses: Are you diligently resealing the container and returning it to the desiccator immediately after each use?[17]

  • Solution Stability: Are you preparing fresh solutions for each experiment? Once dissolved, the stability of the compound in aqueous solution may be limited.[18]

Q3: My balance readings are fluctuating while weighing this compound. What is causing this and how can I fix it?

A: Fluctuating balance readings are a classic sign that a hygroscopic substance is actively absorbing moisture from the air while on the balance pan.[6] The increasing weight is due to the continuous uptake of water molecules.

To resolve this issue, implement the following best practices for weighing:

  • Work Quickly and Efficiently: Have all your necessary tools and containers ready before opening the this compound container. Measure out the desired amount as quickly as possible to minimize air exposure.[19]

  • Use a Suitable Weighing Vessel: Weigh the compound in a container with a narrow opening, such as a small vial, rather than on open weighing paper. This reduces the surface area exposed to the air.[16]

  • Weigh in a Controlled Environment: If available, use a glove box with a controlled, low-humidity atmosphere for weighing.[9][19] This is the most effective way to prevent moisture absorption.

  • Tare and Re-weigh Method (for solution preparation):

    • Tare a sealed vial with a septum cap.

    • Quickly add an approximate amount of this compound to the vial and seal it.

    • Weigh the sealed vial to get the exact mass of the compound.

    • Inject the desired volume of solvent through the septum to dissolve the compound, creating a stock solution of a known concentration.

Data Summary Table

ParameterRecommendation/SpecificationConsequence of Deviation
Storage Temperature Cool, dry place (e.g., 2-8°C or room temperature as specified by the supplier)High temperatures can accelerate degradation.
Storage Humidity As low as possible; inside a desiccatorMoisture absorption leading to clumping, degradation, and weighing inaccuracies.[5]
Container Type Airtight glass or plastic vial with a secure capPoorly sealed containers allow moisture ingress.[7]
Weighing Environment Relative Humidity < 40-50% or inside a glove boxRapid moisture uptake on the balance, leading to inaccurate measurements.[16]
Appearance White to off-white crystalline powder[20]Clumps or a wet appearance indicates moisture absorption.

Experimental Workflow for Handling Hygroscopic Compounds

Hygroscopic_Compound_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_quantification Quantification & Dissolution start Equilibrate Container to Room Temperature setup Prepare Weighing Area: - Clean, dry spatula - Tared weighing vessel - Desiccator nearby start->setup open_container Work Quickly: Open container inside a low-humidity environment (e.g., glove box or near balance shield) setup->open_container transfer Transfer Approximate Amount to Vessel open_container->transfer close_container Immediately & Tightly Seal Main Container transfer->close_container weigh_sample Weigh the Sealed Vessel Accurately transfer->weigh_sample store_main Return Main Container to Desiccator close_container->store_main dissolve Dissolve Compound Directly in Vessel with Known Volume of Solvent weigh_sample->dissolve calculate Calculate Final Concentration dissolve->calculate end Use Solution Promptly or Store Appropriately calculate->end

Sources

Technical Support Center: Synthesis of 2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common synthetic challenges and improve the yield and purity of your target molecules. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] This guide provides practical, field-proven insights to streamline your synthetic efforts.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 2-substituted pyrimidines, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield in Pinner-Type Pyrimidine Synthesis

Question: I am attempting a Pinner synthesis to create a 2,4,6-trisubstituted pyrimidine from an amidine and a β-dicarbonyl compound, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Pinner synthesis are a common challenge. The reaction, which involves the condensation of an amidine with a β-dicarbonyl compound, is sensitive to several factors.[3][4][5] Here’s a systematic approach to troubleshooting:

1. Purity and Stability of Starting Materials:

  • Amidine Quality: Amidines, especially as free bases, can be unstable and hygroscopic. Ensure your amidine hydrochloride salt is pure and dry. If necessary, prepare it fresh or purify it before use.[6]

  • β-Dicarbonyl Purity: Impurities in the β-dicarbonyl compound can lead to side reactions. Purify it by distillation or recrystallization if its purity is questionable.

2. Reaction Conditions:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the amidine and other intermediates.[5] Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Solvent Choice: While ethanol is a common solvent, its polarity can sometimes hinder the reaction. Consider exploring other solvents like methanol or even solvent-free conditions, which have been shown to improve yields for certain substrates.[6]

  • Temperature Control: Excessive heat can promote side reactions, such as self-condensation of the amidine or β-dicarbonyl, and decomposition of the product.[5] Monitor the reaction temperature closely. If you observe significant byproduct formation, try running the reaction at a lower temperature for a longer duration.

  • pH Control: The reaction can be catalyzed by either acid or base. The choice of catalyst and its concentration are critical.[5]

    • Base Catalysis (e.g., Sodium Ethoxide): Ensure the stoichiometry of the base is correct. An excess of a strong base can favor amidine self-condensation.

    • Acid Catalysis (e.g., HCl): The concentration of the acid catalyst should be optimized. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions.

3. Monitoring and Work-up:

  • Reaction Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[6]

  • Purification: If you are observing multiple products, it's crucial to analyze them to understand the side reactions occurring. This information will guide the optimization of your reaction conditions.

Troubleshooting Workflow for Pinner Synthesis

G start Low Yield in Pinner Synthesis check_purity Check Purity of Starting Materials (Amidine, β-Dicarbonyl) start->check_purity anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_purity->anhydrous If pure optimize_temp Optimize Reaction Temperature (Avoid Excessive Heat) anhydrous->optimize_temp optimize_catalyst Optimize Catalyst (Acid/Base Stoichiometry) optimize_temp->optimize_catalyst monitor Monitor Reaction Progress (TLC/LC-MS) optimize_catalyst->monitor analyze_byproducts Analyze Byproducts monitor->analyze_byproducts Multiple Products purify Purify Product monitor->purify Reaction Complete adjust_conditions Adjust Reaction Conditions Based on Byproducts analyze_byproducts->adjust_conditions adjust_conditions->start Re-run G cluster_conditions Reaction Conditions start 2,4-Dichloropyrimidine c4_reaction Reaction at C4 (More Reactive Site) start->c4_reaction Favored c2_reaction Reaction at C2 (Less Reactive Site) start->c2_reaction Disfavored thermodynamic_control Thermodynamic Control (e.g., high temp) thermodynamic_control->c4_reaction Leads to kinetic_control Kinetic/Catalyst Control (e.g., bulky ligand, low temp) kinetic_control->c2_reaction Can lead to

Caption: Factors influencing the regioselectivity of reactions on 2,4-dichloropyrimidine.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-substituted pyrimidines.

Q1: What are the main synthetic strategies for preparing 2-substituted pyrimidines?

A1: The most common and versatile strategies include:

  • Pinner-Type Synthesis: This is a classical method involving the condensation of an amidine with a β-dicarbonyl compound. [3][4]It is particularly useful for constructing the pyrimidine ring from acyclic precursors.

  • Metal-Catalyzed Cross-Coupling Reactions: These are modern and highly efficient methods for introducing substituents onto a pre-existing pyrimidine ring. [7] * Suzuki Coupling: Couples a halopyrimidine (usually 2-chloro- or 2-bromopyrimidine) with a boronic acid. [8][9] * Buchwald-Hartwig Amination: Introduces an amine at the 2-position by coupling a halopyrimidine with a primary or secondary amine. [10][11] * Other Cross-Coupling Reactions: Sonogashira, Heck, and Stille couplings can also be employed to introduce alkynyl, alkenyl, and organotin groups, respectively.

  • Direct C-H Arylation: This is an emerging strategy that allows for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide, avoiding the need for pre-functionalization. [1][12][13][14]* Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr reactions, especially at the 2- and 4-positions when a good leaving group (like a halogen) is present. [15][16] Q2: I need to synthesize a 2-aminopyrimidine. Should I use a Pinner synthesis with guanidine or a Buchwald-Hartwig amination of 2-chloropyrimidine?

A2: The choice between these two excellent methods depends on several factors:

  • Availability of Starting Materials: If the corresponding β-dicarbonyl compound and guanidine are readily available and inexpensive, the Pinner synthesis is a good option. If you have access to 2-chloropyrimidine and the desired amine, the Buchwald-Hartwig amination is a very powerful and general method.

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig amination generally has a broader substrate scope and better functional group tolerance than the Pinner synthesis. [10]If your target molecule contains sensitive functional groups, the milder conditions of the Buchwald-Hartwig reaction may be preferable.

  • Desired Substitution Pattern: The Pinner synthesis allows for the construction of the entire pyrimidine ring, giving you control over the substitution pattern at positions 4, 5, and 6. The Buchwald-Hartwig amination is used to introduce a substituent at a specific position on a pre-existing pyrimidine ring.

Q3: How can I prepare 2-chloropyrimidine as a starting material?

A3: 2-Chloropyrimidine is a common starting material and can be prepared from 2-aminopyrimidine via a Sandmeyer-type reaction. [17]The general procedure involves the diazotization of 2-aminopyrimidine with sodium nitrite in the presence of hydrochloric acid at low temperatures, followed by the introduction of the chloro group. [17]Careful control of the reaction temperature is crucial to avoid side reactions and ensure a good yield. [17] Q4: Are there any "green" or more sustainable approaches to synthesizing 2-substituted pyrimidines?

A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Some of these include:

  • Visible-Light Photocatalysis: This approach uses light energy to drive chemical reactions, often under mild conditions. For example, the aerobic oxidation of 2-substituted dihydropyrimidines can be achieved using an organic photocatalyst and visible light. [18]* Catalysis in Aqueous Media: Performing cross-coupling reactions in water or aqueous solvent mixtures can reduce the reliance on volatile organic solvents. [9]* Direct C-H Functionalization: By avoiding the need for pre-functionalization of the pyrimidine ring (e.g., halogenation), direct C-H activation/functionalization reactions offer a more atom-economical approach. [1][12][19]

Part 3: Experimental Protocols

This section provides generalized, step-by-step protocols for key synthetic methods. Note: These are general procedures and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyrimidine
  • To an oven-dried reaction vessel, add the 2-chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyrimidine
  • To an oven-dried reaction vessel, add the 2-chloropyrimidine (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.2 equiv) and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing)
  • Direct arylation of pyrimidines using arylboronic acids - ResearchG
  • Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 | The Journal of Organic Chemistry - ACS Public
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Pinner pyrimidine synthesis | PPTX - Slideshare
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews
  • Side-product formation in pyrimidine ring synthesis and mitig
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Disorders of pyrimidine metabolism - WikiLectures
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders
  • US4226995A - Preparation process of 2-chloro pyrimidine - Google P
  • 2-Chloropyrimidine - Organic Syntheses Procedure
  • Optimizing Suzuki Coupling Reactions - CovaSyn
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines
  • De novo pyrimidine synthesis steps, p
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchG
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Pinner Pyrimidine Synthesis - YouTube
  • Chemistry of 2-substituted pyrimidines.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing)
  • 2-Chloropyrimidine synthesis - ChemicalBook
  • Buchwald–Hartwig amin
  • Pinner reaction - Wikipedia
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines
  • Full article: Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders - Taylor & Francis Online
  • Pyrimidine Metabolism Disorders - Pedi
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
  • Buchwald-Hartwig Amin
  • Optimization of the Suzuki coupling reaction.
  • Purine & Pyrimidine Metabolism | Chapter 39 - Marks' Basic Medical Biochemistry
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
  • Optimization of conditions for the Suzuki coupling reaction.
  • Optimization of the Suzuki-Miyaura Cross-coupling - ResearchG
  • (PDF) Synthesis of 2-Substituted Pyrimidines via - Amanote Research
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem
  • Synthesis of new riminophenazines with pyrimidine and pyrazine substitution

Sources

Optimizing base selection for reactions involving Pivalamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving Pivalamidine Hydrochloride. This center is designed for researchers, chemists, and drug development professionals to navigate the critical step of base selection for generating the active pivalamidine free base. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding to empower you to troubleshoot and optimize your specific application.

Frequently Asked Questions (FAQs)
Part 1: The Fundamentals of Pivalamidine Activation

Question: I am using this compound in my reaction. Why is a base necessary?

Answer: this compound is a salt.[1][2][3] The reactive species you need for your synthesis is the neutral "free base" form, pivalamidine. The commercially available hydrochloride salt is favored for its increased stability and ease of handling. However, in this salt form, the amidine functional group is protonated, forming a pivalamidinium cation. This protonation renders it non-nucleophilic and unreactive for most desired synthetic transformations.

The role of the added base is to remove this acidic proton, liberating the neutral, reactive pivalamidine in situ. This acid-base reaction is a chemical equilibrium, and selecting the correct base is crucial to ensure this equilibrium lies far to the right, favoring the formation of the active free base.

G cluster_0 Reactants cluster_1 Products Pivalamidinium-H+ Cl- Pivalamidinium Cation (Inactive Salt Form) Pivalamidine Pivalamidine Free Base (Active Form) Pivalamidinium-H+ Cl-->Pivalamidine + B: Base Base (B:) Protonated_Base Protonated Base (B-H+) Base->Protonated_Base + H+ Pivalamidine->Pivalamidinium-H+ Cl- + B-H+

Caption: Acid-base equilibrium for pivalamidine activation.

Question: What is the pKa of the pivalamidinium ion, and why is this the most critical parameter for base selection?

Answer: The pKa is the single most important factor in choosing a base because it dictates the position of the acid-base equilibrium.[4][5] To effectively deprotonate an acid (in this case, the pivalamidinium cation), you must use a base whose conjugate acid has a higher pKa.[5]

While an exact experimental pKa for pivalamidinium in every solvent is not readily published, we can make a highly reliable estimation. Acyclic amidinium ions are known to have pKa values of approximately 12.[6] This high basicity (compared to amines or amides) is due to the effective delocalization of the positive charge across two nitrogen atoms in the protonated form, a stabilizing resonance effect.[7]

Therefore, you must select a base whose conjugate acid has a pKa significantly greater than ~12. A general rule of thumb for ensuring near-quantitative deprotonation (>99%) is to choose a base whose conjugate acid is at least 2 pKa units higher. This means you should be looking for bases whose conjugate acids have a pKa > 14 .

Part 2: A Practical Guide to Base Selection

Question: How do I choose the optimal base for my specific reaction?

Answer: Beyond the fundamental pKa requirement, the ideal base depends on your reaction's specific conditions, including solvent, temperature, and the presence of other electrophilic functional groups. Key factors to consider are nucleophilicity, steric hindrance, and solubility.

  • Strength (pKa): As established, the conjugate acid's pKa must be > 14.

  • Nucleophilicity: The base should ideally be non-nucleophilic to prevent unwanted side reactions with your starting materials or products.[8][9]

  • Steric Hindrance: Bulky, sterically hindered bases are often preferred as they are typically poor nucleophiles.[9][10]

  • Solubility: The base and its resulting hydrochloride salt byproduct should be compatible with your chosen solvent system. Insoluble bases (like NaH) can be effective but may lead to heterogeneous reaction mixtures and slower kinetics.[6][10]

  • Workup: Consider how the base and its salt will be removed during purification. Inorganic salts can often be removed with an aqueous wash, while soluble organic bases may require chromatography.

The following table summarizes common bases and evaluates their suitability for deprotonating this compound.

Base NameAbbreviationpKa (Conjugate Acid)TypeSuitability ScoreRationale & Expert Insights
TriethylamineTEA, Et₃N~10.7OrganicPoor Not strong enough. The pKa is lower than that of pivalamidinium (~12). Will result in an unfavorable equilibrium and incomplete deprotonation, leading to low or no yield. A very common mistake.
Potassium CarbonateK₂CO₃~10.3 (of HCO₃⁻)InorganicPoor Not strong enough. Like TEA, this base is too weak to quantitatively generate the free amidine. Often used in milder reactions, but unsuitable here.[11]
Sodium HydroxideNaOH~15.7 (of H₂O)InorganicModerate Strong enough, but highly nucleophilic and requires protic solvents (like water or alcohols), which may be incompatible with your reaction. The presence of water can also complicate workup.[11][12]
Sodium tert-butoxideNaOtBu~17OrganicGood Strong enough for full deprotonation. The bulky tert-butyl group makes it less nucleophilic than other alkoxides.[10][12] Soluble in many organic solvents like THF and DCM.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (aq.), ~24 (MeCN)OrganicExcellent Highly Recommended. DBU is a strong, sterically hindered, and non-nucleophilic amidine base.[6][10][13] It is soluble in a wide range of organic solvents and is one of the go-to choices for this type of transformation.
Sodium HydrideNaH~35 (of H₂)InorganicGood Very strong and non-nucleophilic.[6][10] However, it is supplied as a dispersion in mineral oil which must often be washed away. Reactions are heterogeneous and can sometimes have unpredictable initiation periods. Use with caution.
Lithium diisopropylamideLDA~36OrganicUse with Caution An extremely strong, non-nucleophilic base.[12][14] While it will certainly deprotonate the pivalamidinium, it may be too strong and could deprotonate other weakly acidic protons (e.g., α-protons of ketones/esters) in your substrate, leading to side reactions.[10][14]
Part 3: Troubleshooting Guide

Question: My reaction is not working or the yield is very low. I'm using a base, so what could be the problem?

Answer: This is the most common issue encountered and it almost always traces back to selecting an insufficiently strong base.

  • Check the pKa: The most likely culprit is an unfavorable acid-base equilibrium. If you are using a base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), you are not quantitatively forming the active pivalamidine free base.

    • Solution: Switch to a stronger base whose conjugate acid has a pKa > 14. DBU or NaOtBu are excellent starting points.

  • Solvent/Solubility Issues: If you are using an insoluble base like sodium hydride, ensure you have sufficient agitation and reaction time to allow the solid-liquid reaction to proceed.

    • Solution: Increase stirring speed or switch to a soluble base like DBU.

  • Moisture: Amine hydrochlorides can be hygroscopic. If significant water is present, it can consume your base, especially if you are using a highly reactive one like NaH.

    • Solution: Ensure your this compound starting material and reaction solvent are dry.

Question: I am observing unexpected side products. Could my choice of base be the cause?

Answer: Yes, absolutely. If the primary issue of reaction failure is pKa, the secondary issue of side products is often nucleophilicity.

  • Nucleophilic Attack: If your substrate has electrophilic sites (e.g., esters, alkyl halides) and you are seeing products where the base appears to have added to your molecule, you have likely used a nucleophilic base.

    • Problematic Bases: NaOH, KOH, sodium methoxide.

    • Solution: Switch to a strong but non-nucleophilic base . Sterically hindered bases are ideal for this purpose. DBU is an excellent choice as its nitrogen lone pairs are sterically inaccessible for nucleophilic attack but are readily available for abstracting a small proton.[6][13]

This workflow diagram guides you through the logical steps of choosing the correct base.

G cluster_no Incorrect Choice cluster_yes Correct Choice start Start: Need to deprotonate Pivalamidine HCl pka_check Is Base's Conjugate Acid pKa > 14? start->pka_check no_base NO: Incomplete Deprotonation Examples: - Triethylamine (pKa ~11) - K₂CO₃ (pKa ~10.3) pka_check->no_base No yes_base YES: Deprotonation is Favorable pka_check->yes_base Yes failure Result: Reaction Failure / Low Yield nucleophile_check Is your substrate sensitive to nucleophilic attack? yes_base->nucleophile_check non_nucleophilic Use a Strong, Non-Nucleophilic Base Recommended: - DBU - NaH - NaOtBu nucleophile_check->non_nucleophilic  Yes nucleophilic_ok A Nucleophilic Base may be acceptable Examples: - NaOH, KOH nucleophile_check->nucleophilic_ok No success Result: High Yield of Desired Product non_nucleophilic->success nucleophilic_ok->success

Caption: A decision workflow for selecting the optimal base.

Part 4: Experimental Protocols

General Protocol for the In Situ Generation of Pivalamidine using DBU

This protocol describes a general method for deprotonating this compound to its active free base form in an anhydrous organic solvent prior to the addition of an electrophile.

Materials:

  • This compound (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 - 1.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon/manifold)

  • Magnetic stirrer and stir bar

Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add the desired volume of anhydrous solvent via syringe. Stir the resulting suspension or solution at room temperature.

  • Base Addition: Slowly add DBU (1.05 eq) to the mixture via syringe over 1-2 minutes.

  • Stirring & Salt Formation: Stir the reaction mixture at room temperature for 15-30 minutes. You may observe the formation of a precipitate, which is DBU hydrochloride (DBU-HCl), as the pivalamidine free base is formed.

  • Confirmation (Optional but Recommended): To confirm deprotonation, you can take a small aliquot, filter it, and analyze by ¹H NMR to observe the shift of the N-H protons, or use a test reaction on a small scale.

  • Proceed with Reaction: The solution/suspension now contains the active pivalamidine free base and is ready for the addition of your electrophile or other reaction partner.

References
  • A Comparative Guide to Amide Bases in Organic Reactions: Performance and Selection. Benchchem. Link
  • Organic Acid-Base pKa Table. Scribd. Link
  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Link
  • Non-nucleophilic base. chemeurope.com. Link
  • Non-nucleophilic base. Wikipedia. Link
  • Non-nucleophilic base. Grokipedia. Link
  • This compound.
  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Link
  • pKa Values of Common Bases. University of Wisconsin-Madison. Link
  • Bordwell pKa Table.
  • What strong bases that can be used to deproton
  • pKa Values for Organic and Inorganic Bronsted Acids at 25°C. University of California, Los Angeles. Link
  • The pKa Table Is Your Friend. Master Organic Chemistry. Link
  • Khanna, I., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines.
  • This compound. Tokyo Chemical Industry Co., Ltd. Link
  • This compound, 5G. Labscoop. Link
  • Obtaining free base from hydrochloride salt in methanol as solvent?. Reddit. Link
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Link
  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
  • This compound. Tokyo Chemical Industry UK Ltd. Link
  • Why are amidines so much more basic than amides?. Chemistry Stack Exchange. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, developing a robust and reliable analytical method is not merely about following a checklist; it's about understanding the chemistry of the analyte and making informed, scientifically sound decisions at every step. This guide provides an in-depth, comparative look into the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Pivalamidine hydrochloride. We will move beyond a simple protocol, exploring the rationale behind our choices and presenting comparative data to justify the final optimized method.

Understanding the Analyte: Physicochemical Properties of this compound

The first principle of method development is to "know your molecule." this compound (C₅H₁₂N₂·HCl) is a small, polar organic compound.[1] Its structure features a strongly basic amidine group, which dictates its chromatographic behavior.

  • Structure:

  • Polarity: The presence of two nitrogen atoms and its small size makes it highly polar. This predicts poor retention on traditional reversed-phase columns like a standard C18.

  • pKa: The amidine functional group is a strong base, with a pKa typically above 10. This means it will be positively charged (protonated) across the entire practical pH range of a silica-based HPLC column (pH 2-8). This positive charge can lead to undesirable ionic interactions with negatively charged residual silanols on the silica surface, resulting in poor peak shape (tailing).

This initial analysis immediately informs our strategy: we must select a stationary phase and mobile phase combination that can adequately retain a polar analyte while mitigating the peak tailing associated with basic compounds.

The Method Development Workflow: A Strategic Approach

A systematic approach is crucial for efficient and effective method development. The process is not linear but iterative, involving careful selection, evaluation, and optimization of parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Comparison & Selection cluster_2 Phase 3: Optimization & Specificity cluster_3 Phase 4: Validation Analyte Analyte Characterization (Pivalamidine HCl Properties) Initial_Conditions Define Initial Conditions (Column, Mobile Phase, Detector) Analyte->Initial_Conditions informs Column_Screen Stationary Phase Screening (C18 vs. Aq-C18 vs. Phenyl) Initial_Conditions->Column_Screen leads to MP_Screen Mobile Phase Screening (pH, Organic Solvent) Column_Screen->MP_Screen best choice informs Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MP_Screen->Optimization best system for Forced_Deg Forced Degradation Study (Specificity Check) Optimization->Forced_Deg optimized method used for Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation confirms specificity for Final_Method Final Validated Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

Here, we present the experimental data that forms the basis of our decision-making process. The goal is to achieve a minimum resolution (Rs) > 2.0 between Pivalamidine and its closest eluting impurity, a tailing factor (Tf) between 0.8 and 1.5, and a high plate count (N) for efficiency.

Stationary Phase (Column) Selection: Taming a Polar Analyte

Given the polar and basic nature of Pivalamidine, a standard C18 column is unlikely to perform well. We compared a conventional C18 column with two alternatives designed to improve retention and peak shape for such compounds: an aqueous-compatible C18 (Aq-C18) and a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions.[2][3][4]

Experimental Conditions:

  • Mobile Phase: A: 20 mM Potassium Phosphate buffer, pH 3.0; B: Acetonitrile

  • Gradient: 5% to 40% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Column Temperature: 30 °C

Table 1: Comparison of Stationary Phases

Column Type (150 x 4.6 mm, 5 µm)Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) (vs. Impurity A)Observations
Standard C182.12.518000.8Very poor retention, severe peak tailing due to silanol interactions. Unacceptable resolution.
Aqueous C18 (Aq-C18) 4.5 1.2 8500 2.5 Good retention and excellent peak symmetry. The end-capping and surface chemistry are suitable for polar compounds.
Phenyl-Hexyl3.81.465001.9Moderate retention and acceptable peak shape. Offers different selectivity but resolution is slightly lower than Aq-C18.
Mobile Phase Optimization: The Key to Peak Shape and Selectivity

The mobile phase, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[5][6] We evaluated the effect of mobile phase pH on the performance of the selected Aq-C18 column. An acidic pH is necessary to suppress the ionization of residual silanols, thereby minimizing peak tailing.[7][8]

Experimental Conditions:

  • Column: Aqueous C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Buffer (Phosphate or Formate); B: Acetonitrile

  • Other conditions: Same as in 3.1

Table 2: Effect of Mobile Phase pH

Buffer SystempHRetention Time (min)Tailing Factor (Tf)Resolution (Rs) (vs. Impurity A)Observations
Phosphate Buffer2.54.81.12.8Excellent peak shape. Good resolution.
Phosphate Buffer 3.0 4.5 1.2 2.5 Optimal balance of analysis time, peak shape, and resolution. Selected for further optimization.
Formate Buffer3.54.11.62.1Increased tailing as pH approaches the pKa of some silanols. Resolution begins to decrease.
Phosphate Buffer7.03.5>3.01.2Unacceptable peak tailing. At neutral pH, silanol interactions are maximized, and analyte retention is reduced.

ParameterEffects cluster_input Input Parameters cluster_output Chromatographic Output pH Mobile Phase pH Retention Retention Time pH->Retention Affects ionization PeakShape Peak Shape pH->PeakShape Controls silanol interaction Organic Organic Solvent % Organic->Retention Controls elution strength Column Column Chemistry Column->Retention Determines interaction mechanism Column->PeakShape Influences surface activity Resolution Resolution Column->Resolution Provides selectivity Retention->Resolution Impacts PeakShape->Resolution Impacts

Caption: Relationship between key HPLC parameters and results.

Ensuring Specificity: Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can separate the intact API from any potential degradation products.[9][10] Forced degradation studies are performed to purposefully generate these products and prove the method's specificity.[11][12] this compound was subjected to various stress conditions as recommended by ICH guidelines.

Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

The developed HPLC method was used to analyze the stressed samples. In all cases, the main Pivalamidine peak was well-resolved from all degradation products (all Rs > 2.0), confirming the specificity and stability-indicating nature of the method.

Final Optimized Method and Protocol

Based on the comparative data, the following method was finalized and validated.

Experimental Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge BEH C18 AQ, 150 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-14 min: 60% B

    • 14-14.1 min: 60% to 5% B

    • 14.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Method Validation: Establishing Trustworthiness

The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[13][14][15][16] The validation protocol establishes the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the purity analysis of this compound.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, API, and forced degradation samples.Peak for Pivalamidine is free from interference from blank, placebo, and any degradation products. Peak purity should pass.
Linearity Analyze 5 concentrations from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with API at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability: 6 replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of 3:1.-
Limit of Quantitation (LOQ) Determined by S/N of 10:1 and confirmed for precision and accuracy.RSD ≤ 10% at the LOQ concentration.
Robustness Deliberately vary method parameters (pH ±0.2, Flow Rate ±10%, Temp ±2°C).System suitability parameters must be met. No significant impact on results.

The method successfully met all acceptance criteria, proving it to be a trustworthy and robust system for its intended application.

References

  • U.S. Pharmacopeia.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies.
  • PubChem. This compound. [Link]
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention? [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
  • Hawach Scientific. Polar Column in HPLC Example. [Link]
  • PubChem. N-(Piperidine-4-yl)pivalamide hydrochloride. [Link]
  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
  • Chromasolutions.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]
  • Taylor & Francis Online.
  • LCGC International.
  • Phenomenex.
  • ResearchGate.
  • National Institutes of Health.
  • Scientific Research Publishing.
  • Research Journal of Pharmacy and Technology.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • National Institutes of Health. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]
  • ResearchGate. (PDF)
  • National Institutes of Health.
  • LCGC North America. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
  • Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]
  • World Journal of Pharmaceutical and Medical Research.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • ResearchGate. (PDF) Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [Link]

Sources

A Comparative Guide to Validating Analytical Methods for Pivalamidine Hydrochloride Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), rigorous in-process controls are paramount to ensuring reaction completion, optimizing yield, and minimizing impurity profiles. The production of Pivalamidine hydrochloride, a key building block in the synthesis of various pyrimidines and triazines, is no exception.[1][2] Effective monitoring of its synthesis is critical for process control and final product quality. This guide provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for monitoring the synthesis of this compound via the Pinner reaction.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, grounding every procedure in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

The Synthetic Pathway: Pinner Reaction for this compound

The synthesis of this compound is efficiently achieved through the Pinner reaction.[3][4][5][6] This classic transformation involves the acid-catalyzed reaction of a nitrile (Pivalonitrile) with an alcohol (such as ethanol) to form an imino ester salt, commonly known as a Pinner salt.[3][4][5] This intermediate is subsequently treated with ammonia to yield the desired amidine, Pivalamidine, which is isolated as its hydrochloride salt.

The ability to accurately quantify the consumption of the starting material (Pivalonitrile) and the formation of the product (this compound) in the reaction mixture is essential for determining reaction kinetics and endpoint.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9] For monitoring the this compound synthesis, an HPLC method must be able to separate and quantify the polar product from the relatively nonpolar starting material.

Causality in Method Development Choices

The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining the nonpolar Pivalonitrile, allowing for its separation from the more polar this compound, which will have a shorter retention time. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve adequate retention and sharp peak shapes. The use of a buffer is critical to control the ionization state of the basic amidine, ensuring reproducible chromatography. A UV detector is suitable as both the nitrile and amidine functionalities possess chromophores, although their absorptivity may differ.

Experimental Workflow: HPLC Method Validation

The following diagram outlines the comprehensive workflow for validating the HPLC method in accordance with ICH Q2(R1) guidelines.[3][4][10]

HPLC_Validation_Workflow start Start: Define Analytical Target Profile (ATP) dev Method Development (Column, Mobile Phase, Flow Rate, Wavelength) start->dev Define Scope spec Specificity (Peak Purity & Identity) dev->spec Validate Core Performance lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate Precision) acc->prec loq Limit of Quantitation (LOQ) prec->loq robust Robustness loq->robust end Validated Method Ready for Routine Monitoring robust->end Final Approval QNMR_Validation_Workflow start Start: Define Analytical Target Profile (ATP) dev Method Development (Solvent, Internal Std, Acquisition Parameters) start->dev Define Scope spec Specificity (Signal Assignment & Resolution) dev->spec Validate Core Performance lin Linearity & Range spec->lin acc Accuracy (vs. Certified Ref. Material) lin->acc prec Precision (Repeatability & Intermediate Precision) acc->prec loq Limit of Quantitation (LOQ) prec->loq robust Robustness loq->robust end Validated Method Ready for Routine Monitoring robust->end Final Approval

Sources

A Comparative Guide to Gas Chromatography for Monitoring Pivalamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for monitoring the synthesis of Pivalamidine hydrochloride, with a primary focus on Gas Chromatography (GC). We will explore the rationale behind method selection, detail a robust GC protocol including essential derivatization steps, and objectively compare its performance against viable alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The content is designed for researchers, scientists, and drug development professionals who require accurate and reliable analytical monitoring for process control and quality assurance.

The Synthetic Challenge: Why Monitor this compound?

This compound is an important building block in pharmaceutical synthesis. Its synthesis, often proceeding from pivalonitrile, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles. The presence of unreacted starting materials, intermediates, or byproducts can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The core structure of pivalamidine features a basic amidine group, which makes the molecule highly polar and prone to hydrogen bonding.[1] The hydrochloride salt form, while stable, is non-volatile. These properties present a significant analytical challenge, particularly for Gas Chromatography, which requires analytes to be volatile and thermally stable.[2][3]

Below is a plausible, atom-economical synthesis route for Pivalamidine, which serves as the basis for our analytical discussion.[4]

cluster_0 Amidine Formation cluster_1 Salt Formation Pivalonitrile Pivalonitrile Pivalamidine_base Pivalamidine (Free Base) Pivalonitrile->Pivalamidine_base + NH3 Ammonia Ammonia (NH3) Catalyst Lewis Acid Catalyst Catalyst->Pivalonitrile Catalysis Pivalamidine_HCl This compound (Final Product) Pivalamidine_base->Pivalamidine_HCl + HCl HCl HCl (in solvent)

Caption: Plausible synthesis pathway for this compound.

Gas Chromatography: The High-Resolution Approach

GC is a powerful technique capable of providing exceptional separation and resolution of volatile compounds.[5] However, due to the low volatility of pivalamidine and its salt, direct GC analysis is unfeasible. The solution lies in derivatization , a chemical modification process that converts the non-volatile analyte into a volatile derivative suitable for GC analysis.[3][6]

The Causality Behind Derivatization

Derivatization is essential for analyzing compounds with active hydrogen atoms, such as those in amine (-NH) groups.[2][7] These groups cause high polarity and intermolecular hydrogen bonding, leading to poor chromatographic performance (e.g., severe peak tailing) and thermal instability.[8]

Silylation is the most prevalent derivatization method for this purpose.[3][6] It replaces the active hydrogens on the pivalamidine molecule with a non-polar trimethylsilyl (TMS) group.[5] This transformation achieves three critical goals:

  • Increases Volatility: The bulky, non-polar TMS group disrupts hydrogen bonding, significantly lowering the boiling point of the analyte.[5][9]

  • Reduces Polarity: Masking the polar -NH groups makes the derivative compatible with standard low- to mid-polarity GC columns.[3]

  • Enhances Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injector and column.[9]

cluster_workflow GC Analysis Workflow Sample Reaction Mixture Sample Deriv Derivatization (Silylation) Sample->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect FID/MS Detection Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: General workflow for GC analysis of Pivalamidine.

Experimental Protocol: GC-FID Method

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Sample Preparation and Derivatization

  • Sample Extraction: Withdraw 100 µL of the reaction mixture. If the sample contains the hydrochloride salt, neutralize with a suitable base (e.g., a small volume of concentrated NaOH or by passing through a basic alumina plug) and extract the free base into an aprotic solvent like Dichloromethane or Ethyl Acetate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of a dry, aprotic solvent (e.g., Pyridine or Acetonitrile). The solvent must be anhydrous as silylating reagents react readily with water.[3]

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[9]

  • Injection: Allow the sample to cool to room temperature before injecting 1 µL into the GC.

B. GC Instrument Conditions

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column HP-5ms (30m x 0.25mm, 0.25µm)A low-polarity 5% phenyl-methylpolysiloxane phase ideal for separating non-polar TMS derivatives.[5][10]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Split/SplitlessAllows for both high and trace concentration analysis.
Inlet Temp 250°CEnsures rapid volatilization of derivatives without thermal degradation.
Split Ratio 50:1Prevents column overloading for assay-level concentrations.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides separation of solvent, starting material (pivalonitrile), and the derivatized product.
Detector Flame Ionization Detector (FID)Robust, universal detector for organic compounds with a wide linear range.
Detector Temp 300°CPrevents condensation of analytes post-separation.
Method Validation Insights

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[11] This process demonstrates that the analytical method is suitable for its intended purpose.[12][13]

  • Specificity: The method must be able to resolve the derivatized pivalamidine peak from other potential components like unreacted pivalonitrile and byproducts (e.g., pivalamide). This is confirmed by analyzing individual standards and spiked samples.

  • Linearity & Range: A calibration curve is generated by analyzing standards at five concentrations, typically from 50% to 150% of the expected sample concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determined by spiking a placebo mixture with known amounts of pivalamidine standard at three levels (e.g., 80%, 100%, 120%) and measuring the recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days by different analysts). The relative standard deviation (RSD) should typically be <2%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. Essential for impurity analysis.

Comparative Analysis: GC vs. Alternative Technologies

While GC is a powerful tool, the choice of analytical method depends on the specific needs of the laboratory and the stage of process development.[14] HPLC and NMR are strong alternatives.

Start Start: Need to monitor Pivalamidine Synthesis q1 Need highest resolution for complex impurities? Start->q1 q2 Is direct analysis of the salt form required? (No derivatization) q1->q2 No gc GC with Derivatization q1->gc Yes q3 Need definitive structural information on unknowns? q2->q3 No hplc HPLC-UV/MS q2->hplc Yes q3->hplc No nmr NMR Spectroscopy q3->nmr Yes

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common technique in pharmaceutical analysis.[11][15] It excels at analyzing polar, non-volatile, and thermally sensitive compounds, making it a natural fit for this compound.

  • Advantages over GC:

    • No Derivatization: this compound can often be analyzed directly, saving significant sample preparation time and avoiding potential errors from the derivatization reaction.

    • Versatility: A wide range of stationary phases (e.g., C18, HILIC) and mobile phases can be used to optimize separation.

  • Considerations:

    • Detection: Pivalamidine lacks a strong UV chromophore, which may limit sensitivity with standard UV detectors. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) may be required for sensitive quantification. Pre-column derivatization with a fluorescent tag like Dansyl Chloride can also be employed to dramatically increase sensitivity.[16]

    • Resolution: While excellent, HPLC may not always achieve the same peak resolution as capillary GC for very similar, volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for molecular structure elucidation and can be used for quantitative analysis (qNMR).[17][18] It is non-invasive and provides a direct measure of the molar concentration of different species in the reaction mixture.

  • Advantages over GC/HPLC:

    • Structural Information: Provides definitive structural confirmation of the product and can be used to identify unknown impurities without needing reference standards.[18]

    • Quantitative Accuracy: qNMR can be a primary method of measurement, as signal intensity is directly proportional to the number of nuclei, often requiring no calibration curve.[19]

    • Real-Time Monitoring: Flow-NMR setups allow for real-time, in-situ monitoring of reaction kinetics.[17][20]

  • Considerations:

    • Sensitivity: NMR is significantly less sensitive than GC or HPLC, typically requiring higher analyte concentrations.

    • Complexity & Cost: NMR instruments are expensive to purchase and maintain, and data analysis requires specialized expertise.

    • Resolution: Severe peak overlap can occur in complex reaction mixtures, complicating quantification.[21]

Performance Comparison Summary
FeatureGC with DerivatizationHPLC (Reversed-Phase)NMR Spectroscopy
Analyte Volatility Required (achieved via derivatization)Not requiredNot required
Sample Preparation High (extraction, derivatization)Low to Medium (dilution, possibly derivatization for sensitivity)Low (dilution in deuterated solvent)
Resolution Very HighHighMedium to High
Sensitivity High (ppm - ppb)Medium (UV) to High (MS, FLD)Low (requires higher concentration)
Specificity HighHighVery High (structural info)
Analysis Speed Medium (includes prep time)FastFast (per scan), but may require signal averaging
Cost (Instrument) MediumMediumHigh
Primary Use Case High-resolution impurity profiling, routine QCRoutine QC, direct analysis of salt formStructural elucidation, kinetic studies, primary quantification

Conclusion and Recommendations

For monitoring the synthesis of this compound, Gas Chromatography with silylation derivatization stands out as a high-resolution, sensitive, and robust method. It is particularly well-suited for separating and quantifying the target compound from structurally similar impurities, which is critical for ensuring drug substance purity. The detailed protocol and validation framework provided in this guide establish a trustworthy system for routine quality control.

However, the "best" method is context-dependent:

  • For rapid, routine analysis where derivatization is a bottleneck, HPLC is an excellent alternative, especially when coupled with a mass spectrometer for enhanced specificity and sensitivity.

  • For in-depth mechanistic studies, reaction kinetics, or definitive identification of unknown byproducts, NMR spectroscopy is the most powerful tool available, providing unparalleled structural insight.

Ultimately, a multi-faceted approach leveraging the strengths of each technique provides the most comprehensive understanding and control over the synthesis process. For dedicated process monitoring and quality control, a validated GC method offers an optimal balance of performance, reliability, and cost-effectiveness.

References

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Derivatization for Gas Chromatography. Phenomenex.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect.
  • Why Use GC Derivatization Reagents. Chrom Tech, Inc.
  • What Is Derivatization In Gas Chromatography? Chemistry For Everyone - YouTube.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1).
  • NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
  • Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www.ec-undp.org.
  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink.
  • Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(19), 9154–9161.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • G. A. Morris. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 345–363.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • Alternatives to gas chromatography? Reddit.
  • What are the methods of monitoring both the chemical and physical rates of chemical reactions? Quora.
  • From Emissions to Efficiency - How Prima PRO Changes Gas Analysis. AZoM.
  • Any suggestion for cheap real-time analysis of a chemical reaction? ResearchGate.
  • Amide or Amino HPLC Columns What are the Differences. MicroSolv.
  • This compound. PubChem.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
  • Identification, Synthesis and Characterization of Potential Impurities of Lamotrigine. World Journal of Pharmaceutical Research.
  • Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed.
  • Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.
  • Amidine synthesis. Organic Chemistry Portal.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the assay of Pivalamidine hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals seeking a robust, accurate, and efficient analytical solution for purity and potency determination. We will explore the fundamental principles of qNMR, present a detailed, validated protocol for this compound, and offer a direct comparison with High-Performance Liquid Chromatography (HPLC) to highlight the distinct advantages of the NMR-based approach.

The Principle and Power of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method.[1] The signal intensity (the area under a resonance peak) in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3][4] This fundamental principle allows for the direct quantification of a substance against a certified internal standard without the need for compound-specific calibration curves, which are essential for techniques like HPLC or UV spectroscopy.[3][4]

Key Advantages of qNMR:

  • Absolute Quantification: Eliminates the need for identical reference standards of the analyte, which can be costly or unavailable, especially in early development.[3][5]

  • Speed and Efficiency: Sample preparation is often simpler, and analysis times can be significantly shorter than developing and running a full chromatographic method.[4][6][7]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data (purity/assay) and qualitative data, confirming the identity and structure of the analyte and any impurities present.[1][8]

  • Non-Destructive: The sample can be fully recovered after analysis, a crucial benefit when working with valuable or scarce materials.[3]

  • Broad Applicability: qNMR can be used for a vast range of organic molecules, making it a versatile tool in any analytical laboratory.[4][8]

Regulatory bodies and pharmacopeias, including the U.S. Pharmacopeia (USP), increasingly recognize qNMR as a valid and powerful tool for pharmaceutical analysis, with ongoing revisions to general chapters to expand its use.[9][10][11][12][13]

Case Study: Assay of this compound

This compound (C₅H₁₂N₂·HCl) is an organic compound featuring a prominent tert-butyl group.[14][15] Its hydrochloride salt form can sometimes present challenges for analytical methods due to issues with solubility or aggregation in certain solvents.[16][17] qNMR is exceptionally well-suited for this analyte. The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet in the ¹H NMR spectrum, providing an ideal signal for accurate integration and quantification.

The Causality Behind Experimental Choices

The selection of an appropriate analytical method is a critical decision. For a substance like this compound, which lacks a strong UV chromophore, HPLC analysis would require derivatization or the use of less common detectors (e.g., Charged Aerosol Detector), adding complexity. Titrimetric methods, while useful for determining the hydrochloride content, do not directly quantify the organic moiety or detect organic impurities. qNMR directly measures the organic molecule itself, offering superior specificity and a more comprehensive purity assessment.

Experimental Protocol: qNMR Assay of this compound

This protocol is designed to be a self-validating system, where adherence to the described steps ensures high-quality, reproducible results.

Materials and Instrumentation
  • Analyte: this compound (Purity to be determined)

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical balance (5 decimal places), Class A volumetric glassware, vortex mixer, sonicator.

Rationale for Component Selection
  • Internal Standard: Maleic acid is chosen because its sharp singlet from the olefinic protons appears around 6.3 ppm in DMSO-d₆, a region that is typically free of signals from aliphatic compounds like pivalamidine.[18] It is also stable, non-volatile, and readily available in high purity.[18][19]

  • Solvent: DMSO-d₆ is an excellent solvent for many polar organic salts, ensuring complete dissolution of both the analyte and the internal standard, which is a prerequisite for accurate qNMR.[2] Its residual proton signal does not interfere with the signals of interest.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight precisely (m_a).

  • Internal Standard Addition: Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the weight precisely (m_s). Expert Tip: Aiming for a near 1:1 molar ratio between the analyte and standard protons being integrated optimizes accuracy.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and vortex for 1 minute. If necessary, sonicate for 2-3 minutes to ensure complete dissolution of all solids. A clear, homogenous solution is critical.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Rationale for Parameters: The most critical parameter for qNMR is the relaxation delay (D1). It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. This ensures all protons are fully relaxed before the next pulse, guaranteeing that the signal integral is directly proportional to the number of nuclei. A long D1 is the cornerstone of trustworthy qNMR data.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)

    • Temperature: 298 K (25 °C)

    • Flip Angle: 30 degrees (A smaller flip angle reduces the necessary relaxation delay)

    • Relaxation Delay (D1): 30 seconds (A conservative value to ensure full relaxation for both analyte and standard)

    • Number of Scans (NS): 16 (To achieve an adequate signal-to-noise ratio)

    • Acquisition Time (AQ): ≥ 3 seconds

Data Processing and Purity Calculation
  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manually inspect and, if necessary, refine the phase and baseline across the entire spectrum, especially around the signals of interest.

  • Integration: Integrate the sharp singlet from the tert-butyl group of this compound (I_a) and the singlet from the olefinic protons of maleic acid (I_s).

  • Calculation: The purity of the analyte (P_a) is calculated using the following equation[2][18]:

    P_a = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (m_s / m_a) * P_s

    Where:

    • I_a, I_s: Integral values for the analyte and standard.

    • N_a, N_s: Number of protons for the integrated signals (N_a = 9 for the tert-butyl group; N_s = 2 for maleic acid).

    • M_a, M_s: Molar masses of the analyte (Pivalamidine HCl, 136.62 g/mol ) and standard (Maleic Acid, 116.07 g/mol ).

    • m_a, m_s: Masses of the analyte and standard.

    • P_s: Purity of the internal standard (e.g., 0.998 for 99.8%).

Workflow Visualization

The following diagram illustrates the logical flow of the qNMR assay process, from sample preparation to the final purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Final Result weigh_analyte 1. Weigh Analyte (Pivalamidine HCl) weigh_is 2. Weigh Internal Std. (Maleic Acid) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H NMR Spectrum (D1 = 30s) transfer->acquire process_data 6. Phase & Baseline Correction acquire->process_data integrate 7. Integrate Signals (Analyte & Standard) process_data->integrate calculate 8. Calculate Purity using qNMR Equation integrate->calculate

Sources

A Senior Application Scientist's Guide to Amidine Salts in Pyrimidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of heterocyclic scaffolds, particularly for drug discovery and development, the pyrimidine core represents a structure of paramount importance. Its prevalence in nucleic acids and a vast array of FDA-approved drugs necessitates robust and versatile synthetic methodologies. The classical and most reliable approach remains the condensation of a C-N-C synthon, typically an amidine, with a three-carbon building block like a 1,3-dicarbonyl compound.[1]

However, the seemingly simple choice of the amidine reagent is a critical decision point that significantly impacts reaction efficiency, handling, and overall yield. Amidines are commonly supplied as salts to improve stability, but the nature of the counter-ion—typically hydrochloride or acetate—dictates the necessary reaction conditions. This guide provides a comparative analysis of different amidine salts, offering field-proven insights and experimental data to inform your synthetic strategy.

The Amidine Reagent: More Than Just a Nitrogen Source

Amidines are significantly more basic than their amide counterparts, with protonation occurring on the sp²-hybridized nitrogen to form a charge-delocalized amidinium ion.[2] This inherent basicity is key to their role as potent nucleophiles in cyclization reactions. The choice of amidine salt directly influences the "active" concentration of the free base form in the reaction mixture.

Commonly Employed Amidine Salts
  • Formamidine (R=H): The simplest amidine, used to install an unsubstituted C2 position on the pyrimidine ring.

  • Acetamidine (R=CH₃): Introduces a C2-methyl group.

  • Benzamidine (R=Ph): Installs a C2-phenyl group, often seen in pharmacologically active molecules.

  • Guanidine: A related 1,3-binucleophile that yields 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.[3]

The primary distinction for the synthetic chemist lies in the salt form.

  • Hydrochloride Salts (e.g., Acetamidine Hydrochloride): These are the most common and cost-effective forms. However, they are often highly deliquescent and hygroscopic, making accurate weighing and handling challenging without a glovebox. Critically, the strong hydrochloric acid must be neutralized in situ with a stoichiometric amount of base (e.g., NaOEt, KOtBu) to liberate the free, nucleophilic amidine.

  • Acetate Salts (e.g., Formamidine Acetate): These salts are a superior alternative in many applications. They are not appreciably hygroscopic, simplifying handling.[4] More importantly, the acetate counter-ion is a weaker base than the amidine itself, allowing the salt to be used directly in many condensation reactions without the need for a strong, external base. The equilibrium between the amidinium acetate and the free amidine is often sufficient for the reaction to proceed.

Performance Data: A Head-to-Head Comparison

To objectively assess performance, we can compare the synthesis of a model compound, 4-hydroxy-2-methylpyrimidine, from ethyl acetoacetate using different amidine salts.

Amidine SaltM.W.Key PropertiesBase RequiredTypical YieldRef.
Acetamidine Hydrochloride94.54Highly hygroscopic, deliquescent1.0 eq. NaOEt75-85%[5]
Formamidine Acetate104.11Non-hygroscopic, crystalline solidNone (Direct Use)80-90%[4]
Guanidine Hydrochloride95.53Hygroscopic1.0 eq. NaOEt85-95%[3]

Analysis: The data clearly indicates that while all salts can produce high yields, formamidine acetate offers a significant operational advantage .[4] The ability to use the salt directly eliminates the need to prepare a moisture-sensitive sodium ethoxide solution and simplifies the reaction setup and workup. For acetamidine and guanidine, the hydrochloride form necessitates the use of a strong base, adding a step and requiring stringent anhydrous conditions to prevent hydrolysis of the base and starting materials.

Mechanistic Pathways and Experimental Design

The formation of the pyrimidine ring via this pathway is a classic example of a condensation-cyclization reaction, often referred to as the Pinner pyrimidine synthesis.[6][7] The causality behind the experimental choices is rooted in this mechanism.

Generalized Reaction Mechanism

The process involves the nucleophilic attack of the free amidine onto one of the carbonyls of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Pinner_Mechanism cluster_intermediates Reaction Intermediates Amidine R-C(=NH)NH₂ (Free Amidine) Adduct Initial Adduct Amidine->Adduct 1. Nucleophilic    Attack Dicarbonyl R'-C(=O)CH₂C(=O)-R'' (1,3-Dicarbonyl) Dicarbonyl->Adduct Cyclized Cyclized Intermediate (Hemiaminal) Adduct->Cyclized 2. Intramolecular    Cyclization Pyrimidine Substituted Pyrimidine Cyclized->Pyrimidine 3. Dehydration    (-H₂O)

Caption: Pinner-type synthesis of a pyrimidine ring.

The choice of base when using hydrochloride salts is critical; it must be strong enough to deprotonate the amidinium ion but not so strong as to promote excessive self-condensation of the dicarbonyl compound. Sodium ethoxide in ethanol is the classic choice as it is compatible with the typical solvent and easily prepared.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies that highlight the practical differences in using hydrochloride versus acetate salts.

Protocol 1: Synthesis of 2,4-Dimethylpyrimidine using Acetamidine Hydrochloride

This protocol requires the in situ generation of the free amidine base.

Protocol_1 cluster_prep Reagent Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification reagent reagent action action observe observe product product Na 1. Dissolve Sodium metal (1.1 eq) in absolute Ethanol under N₂ Amidine_HCl 2. Add Acetamidine HCl (1.2 eq) to the cooled NaOEt solution Na->Amidine_HCl Forms free amidine + NaCl precipitate Diketone 3. Add Acetylacetone (1.0 eq) dropwise at 0°C Amidine_HCl->Diketone Reflux 4. Reflux for 4-6 hours Diketone->Reflux TLC 5. Monitor by TLC (e.g., 7:3 Hexane:EtOAc) Reflux->TLC Cool 6. Cool to RT, filter off NaCl TLC->Cool Evap 7. Evaporate solvent under reduced pressure Cool->Evap Extract 8. Extract with CH₂Cl₂ and wash with brine Evap->Extract Column 9. Purify via column chromatography Extract->Column Final 2,4-Dimethylpyrimidine Column->Final

Caption: Experimental workflow using an amidine hydrochloride salt.

Step-by-Step Methodology:

  • Prepare Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (1.1 eq.) in small portions to anhydrous ethanol (approx. 10 mL per 1 g of Na) at 0°C. Allow the mixture to warm to room temperature until all sodium has dissolved.

  • Liberate Free Amidine: Cool the sodium ethoxide solution to 0°C and add acetamidine hydrochloride (1.2 eq.) portion-wise. Stir for 30 minutes; a white precipitate of NaCl will form.

  • Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1.0 eq.) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the resulting crude oil in dichloromethane (DCM) and wash with brine to remove any remaining salts. Dry the organic layer over anhydrous MgSO₄.

  • Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product by flash column chromatography on silica gel to afford the pure 2,4-dimethylpyrimidine.

Protocol 2: Synthesis of 4-Aminopyrimido[4,5-d]pyrimidine using Formamidine Acetate

This protocol demonstrates the operational simplicity of using an acetate salt.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-amino-5-cyanopyrimidine (1.0 eq.), formamidine acetate (1.3 eq.), and 2-ethoxyethanol as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 135°C) for 2 hours.

  • Monitoring: The reaction can be monitored by TLC, watching for the disappearance of the starting aminonitrile.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate directly from the reaction mixture.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and then with ether. The product is often pure enough for subsequent use, or it can be recrystallized from a suitable solvent if necessary.

Conclusion and Senior Scientist Recommendations

For any research team developing pyrimidine synthesis protocols, the choice of amidine salt is a critical parameter that influences not just yield, but also operational efficiency, cost, and scalability.

Key Takeaways:

  • For Convenience and Ease of Handling: Amidine acetates, particularly formamidine acetate, are highly recommended. Their non-hygroscopic nature and ability to be used without a strong base simplify the experimental setup, reduce moisture sensitivity, and lead to cleaner reactions.[4]

  • For Cost-Effectiveness in Large-Scale Synthesis: Hydrochloride salts remain the most economical choice. However, the cost savings on the reagent must be weighed against the additional cost and handling requirements of using a stoichiometric equivalent of a strong, anhydrous base.

  • Substrate Scope: The reactivity of the amidine (formamidine > acetamidine > benzamidine) and the 1,3-dicarbonyl component will influence the required reaction conditions (temperature, time). Always perform small-scale trials to optimize for your specific substrate combination.

While classic methods like the Pinner synthesis are reliable, the field is continuously evolving. Modern approaches utilizing transition-metal catalysis (e.g., Iridium[8] or Copper[6]) can offer milder conditions and broader functional group tolerance, providing alternative avenues for complex molecule synthesis. However, for constructing the fundamental pyrimidine core, a well-executed condensation with the appropriate amidine salt remains the most robust and trusted method in the synthetic chemist's toolbox.

References

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pivalamidine hydrochloride. As a model compound, this compound contains an amidine functional group, which presents specific stability challenges, particularly susceptibility to hydrolysis. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them, grounded in current regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For stability testing, this requires a method that is not only accurate and precise for the active pharmaceutical ingredient (API) but can also unequivocally separate the API from its potential degradation products, a characteristic known as specificity[2]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, primarily ICH Q2(R1) for method validation and ICH Q1A(R2) for stability testing and forced degradation studies[3][4].

Method Comparison: The Imperative of a Stability-Indicating Approach

Before delving into the validation protocol, it is crucial to understand why a dedicated stability-indicating method is superior to a standard quantitative (assay) method for stability studies. A simple assay method may provide an accurate quantification of the API in a pure sample, but it can fail spectacularly when degradation occurs, often co-eluting with impurities and leading to a falsely high and inaccurate assessment of the API's concentration.

Let's compare two hypothetical HPLC methods for this compound:

ParameterMethod A: Standard Assay Method (Non-Indicating) Method B: Stability-Indicating Method (Validated Herein) Scientific Rationale for Method B
Column Standard C18, 150 x 4.6 mm, 5 µmHigh-resolution C18, 150 x 4.6 mm, 3.5 µmSmaller particle size provides higher efficiency and better resolution, critical for separating closely eluting degradants.
Mobile Phase Isocratic: 60% Acetonitrile, 40% Phosphate Buffer (pH 7.0)Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient from 10% to 70% B over 20 min.Gradient elution is essential for resolving compounds with a wide range of polarities, such as the parent API and its more polar degradation products that result from hydrolysis[5].
Flow Rate 1.5 mL/min1.0 mL/minA slightly lower flow rate can improve peak separation and resolution.
Detection UV at 230 nmPhotodiode Array (PDA) at 230 nmA PDA detector is crucial for assessing peak purity across the entire UV spectrum, confirming that the API peak is not masking a co-eluting degradant[6].
Run Time 5 minutes25 minutesThe shorter run time of Method A is insufficient to elute and separate potential degradation products. The extended run time of Method B ensures all relevant species are observed.

Method A is faster but provides a false sense of security. Method B is designed for the explicit purpose of stability testing, ensuring that any decrease in the Pivalamidine peak is a true measure of degradation and is accompanied by a corresponding increase in impurity peaks.

The Validation Workflow

The validation process is a systematic series of experiments designed to verify that an analytical method's performance characteristics are suitable for its intended application.

G HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness SST System Suitability Criteria Defined Robustness->SST Report Validation Report Generation SST->Report Validated Method Validated for Intended Use Report->Validated

Caption: Logical workflow for the validation of a stability-indicating HPLC method.

Experimental Validation Protocols & Data

This section details the experimental execution for each validation parameter for Method B .

Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[1][2]. Forced degradation studies are the cornerstone of this evaluation for a stability-indicating method[7][8].

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Apply Stress Conditions: Expose the stock solution to the following conditions as recommended by ICH Q1A(R2)[3]. The goal is to achieve 5-20% degradation of the active ingredient[3].

    • Acid Hydrolysis: Add 1 mL of stock to 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of stock to 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 1 mL of stock to 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Store the stock solution in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[8].

  • Sample Preparation: Before injection, neutralize the acid and base samples. Dilute all stressed samples to a final theoretical concentration of 100 µg/mL.

  • Analysis: Analyze an unstressed sample and all stressed samples by HPLC-PDA.

  • Evaluation:

    • Assess the resolution between the Pivalamidine peak and all degradation product peaks.

    • Perform peak purity analysis on the Pivalamidine peak in all chromatograms.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the main peak and all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the Pivalamidine peak in all stressed samples, indicating no co-elution.

Results & Data Summary:

Stress Condition% Assay of Pivalamidine% DegradationNumber of DegradantsResolution (Rs) of Closest PeakPeak Purity
Unstressed Control100.00.00N/APass
Acid (1N HCl, 80°C)88.211.823.1Pass
Base (1N NaOH, RT)82.517.514.5Pass
Oxidative (30% H₂O₂)93.16.932.8Pass
Thermal (105°C)98.91.115.2Pass
Photolytic (ICH Q1B)95.44.623.9Pass

Scientist's Notes: The significant degradation under basic conditions is expected for an amidine functional group, which readily hydrolyzes to the corresponding amide and then potentially to a carboxylic acid. The PDA peak purity analysis is non-negotiable; it provides the definitive evidence that the analyte peak is spectrally homogeneous and therefore free from co-eluting impurities[6].

Caption: Demonstrating specificity via forced degradation studies.

Linearity & Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval that provides suitable precision and accuracy[1].

Experimental Protocol:

  • Prepare a 1.0 mg/mL primary stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration (e.g., 100 µg/mL).

  • Prepare each concentration level in triplicate.

  • Inject and analyze each solution.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • Residuals should be randomly distributed around the x-axis.

Results & Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90899100
1001001500
1101102300
1201201800
Linear Regression Value
Slope10025
Y-Intercept-550
Correlation (r²) 0.9998

Scientist's Notes: A high correlation coefficient is a primary indicator of linearity, but visual inspection of the residuals plot is equally important to confirm that there is no hidden bias or curvature in the data.

Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value. It is often demonstrated by recovery studies[9].

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with known amounts of this compound API at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each concentration level.

  • The Relative Standard Deviation (RSD) for replicates should be ≤ 2.0%.

Results & Data Summary:

Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean Recovery (%)RSD (%)
80%80.079.699.50.8
100%100.0100.5100.50.6
120%120.0119.499.50.7

Scientist's Notes: Accuracy studies using a spiked placebo are critical for drug product methods to prove that excipients do not interfere with the quantification of the API. For a drug substance, this can be performed by comparing results to a well-characterized reference standard.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability and intermediate precision[10].

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0% for the second set, and the overall RSD combining both sets should also be within acceptable limits.

Results & Data Summary:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%, n=6)99.8100.1
Std. Deviation0.550.62
RSD (%) 0.55% 0.62%
Overall RSD (n=12) \multicolumn{2}{c}{0.71% }

Scientist's Notes: Demonstrating low variability under different conditions (day, analyst, instrument) proves the method is rugged enough for routine use in a quality control environment.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].

Experimental Protocol:

  • These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

  • Inject a series of low-concentration solutions.

  • Determine the concentration that yields an S/N ratio of approximately 3 for LOD and 10 for LOQ.

  • Confirm the LOQ by preparing and analyzing six samples at the determined LOQ concentration and checking for acceptable precision (RSD ≤ 10%).

Acceptance Criteria:

  • LOD should be confirmed by a S/N ratio > 3.

  • LOQ should be confirmed by a S/N ratio > 10 and precision (RSD) of ≤ 10%.

Results & Data Summary:

ParameterResultS/N RatioPrecision at LOQ (RSD, n=6)
LOD 0.05 µg/mL3.5N/A
LOQ 0.15 µg/mL11.24.8%

Scientist's Notes: For a stability-indicating method, the LOQ is critical. It must be low enough to quantify any degradation products that are at or above the reporting threshold defined in ICH Q3A/B guidelines.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters[11]. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%): 0.9 and 1.1 mL/min.

    • Column Temperature (± 5°C): e.g., 25°C and 35°C.

    • Mobile Phase pH (± 0.2 units).

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all varied conditions.

  • The assay result should not change significantly.

Results & Data Summary:

Parameter VariedResolution (Rs) of Critical PairTailing FactorAssay Result (%)
Nominal 3.1 1.1 100.0
Flow Rate +10%2.91.1100.2
Flow Rate -10%3.31.299.8
Temperature +5°C3.01.1100.1
Temperature -5°C3.21.199.9

Scientist's Notes: Robustness testing is a proactive measure to prevent method failures during routine operation. If a small change in a parameter causes a significant change in the results, the method may need to be re-developed or have stricter controls placed on that parameter.

Conclusion

The stability-indicating HPLC method presented (Method B) has been successfully validated according to ICH guidelines. The forced degradation studies conclusively demonstrated the method's specificity, proving its ability to separate this compound from all potential degradation products formed under a variety of stress conditions[3][7]. The method also met all pre-defined acceptance criteria for linearity, accuracy, precision, quantitation limits, and robustness.

In direct comparison to a simpler, non-indicating assay method, this validated, stability-indicating method provides trustworthy and scientifically sound data, which is essential for regulatory submissions and for ensuring the safety and efficacy of the final drug product.

References

  • USP <1225> Method Valid
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015-07). U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Quality Guidelines.
  • Q2(R2) Validation of Analytical Procedures. (2024-03). U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09). U.S.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011-12-03). [Link]
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017-02-15). ECA Academy. [Link]
  • FDA Releases Guidance on Analytical Procedures. (2024-03-07).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025-11-13).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005-11). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). ProPharma. [Link]
  • Forced Degrad
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • Forced Degradation Studies. (2016-12-14). SciSpace by Typeset. [Link]
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025-08-06).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01).
  • HPLC Method Development and Valid
  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (2014). SciSpace by Typeset. [Link]
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024-11-23). MDPI. [Link]
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.[Link]
  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. (2025-08-22).
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.[Link]
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

Sources

A Senior Application Scientist's Guide to Byproduct Identification in Pivalamidine Hydrochloride Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

Pivalamidine hydrochloride is a chemical intermediate whose amidine functional group is a key structural motif in various pharmacologically active molecules. In the highly regulated landscape of drug development, ensuring the purity of any active pharmaceutical ingredient (API) or its intermediates is not merely a matter of quality control; it is a fundamental pillar of patient safety and drug efficacy. The synthesis and handling of reactive molecules like pivalamidine can lead to the formation of unintended byproducts, starting materials, and degradation products.[1][2]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A/B) for the reporting, identification, and toxicological qualification of impurities.[3][4] An impurity present at a level as low as 0.05% may require full structural identification, depending on the maximum daily dose of the final drug product.[3] This necessitates the use of highly sensitive and specific analytical techniques.

This guide provides an in-depth comparison of analytical methodologies for identifying byproducts in this compound reactions. We will focus on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary tool, contextualize its advantages over alternative techniques, and provide actionable experimental protocols for researchers in the field.

The Analytical Challenge: Decoding Complex Reaction Mixtures

Byproducts in a pharmaceutical synthesis can arise from several sources:[2][5]

  • Side Reactions: Competing reaction pathways that yield structurally related compounds.

  • Unreacted Intermediates & Starting Materials: Incomplete reactions leaving residual precursors.

  • Degradation: Chemical breakdown of the target molecule under specific conditions (e.g., pH, temperature, light). The amidine group, for instance, is susceptible to hydrolysis, which can lead to the formation of amides and carboxylic acids.[6]

The core challenge lies in detecting and identifying these often low-level, structurally similar compounds within a complex matrix dominated by the main product. An ideal analytical solution must provide not only separation and detection but also rich structural information to enable confident identification of these unknown entities.

LC-MS: The Gold Standard for Byproduct Profiling

For the analysis of non-volatile and polar compounds like pivalamidine and its likely byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone of impurity profiling.[7][8] The technique's power lies in its hybrid nature: it physically separates components in a mixture using LC and then weighs and fragments them with high precision using MS.[8]

Why LC-MS is the Optimal Choice for Pivalamidine Analysis
  • Analyte Compatibility: this compound is a salt, making it non-volatile. This characteristic renders Gas Chromatography (GC) unsuitable without chemical derivatization, a step that adds complexity and potential for artifacts. LC is perfectly suited to handle such polar, non-volatile analytes.

  • Sensitivity: Modern mass spectrometers can detect impurities at levels far below the ICH reporting thresholds, often in the parts-per-million (ppm) range.[9]

  • Specificity & Structural Information: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically <5 ppm). This accuracy allows for the confident determination of elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) fragments the impurity molecules, creating a "fingerprint" that provides definitive structural clues.[10][11]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust, self-validating workflow for identifying byproducts in a this compound reaction mixture. The causality behind each step is explained to ensure technical soundness.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation prep Dissolve reaction mixture in mobile phase mimic (e.g., 50:50 H2O:ACN) lc Inject sample onto Reverse-Phase C18 Column prep->lc gradient Gradient Elution: H2O + 0.1% Formic Acid (A) ACN + 0.1% Formic Acid (B) lc->gradient Separates based on polarity ms1 Full Scan (MS1) HRMS Detects all ions and provides accurate mass for formula generation. gradient->ms1 ms2 Data-Dependent MS/MS Automatically selects and fragments significant ions for structural data. ms1->ms2 Provides precursor ions extract Extract impurity ion chromatograms ms2->extract formula Generate molecular formula from accurate mass (MS1) extract->formula elucidate Elucidate structure from fragmentation pattern (MS/MS) formula->elucidate

Caption: High-level workflow for byproduct identification using LC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dilute a sample of the this compound reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile).

    • Rationale: This ensures sample solubility and prevents peak distortion upon injection. The concentration should be high enough to detect the main component easily, which allows for the detection of impurities at the 0.05% level and below.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Rationale: The C18 stationary phase effectively retains and separates compounds based on their polarity. The acidic modifier (formic acid) protonates the amidine and any amine-containing byproducts, leading to sharp, symmetrical peak shapes and promoting efficient ionization in the mass spectrometer.[10]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode 1 (Full Scan): Scan a mass range of m/z 50-500. This provides the accurate mass of the protonated molecular ions [M+H]+ for all separated components.

    • Acquisition Mode 2 (Tandem MS/MS): Use a data-dependent acquisition mode. The instrument automatically selects the most intense ions from the full scan (excluding the main pivalamidine peak) and subjects them to fragmentation.

    • Rationale: ESI is a soft ionization technique ideal for polar molecules. Positive mode is chosen because the basic nitrogen atoms in amidines are readily protonated. The combination of full scan HRMS for formula generation and MS/MS for fragmentation provides two orthogonal pieces of information, dramatically increasing the confidence of identification.[11][12]

Hypothetical Case Study: Hydrolysis of Pivalamidine

Let's consider a common degradation pathway for amidines: hydrolysis. In the presence of water, pivalamidine can hydrolyze to form pivalamide. Further hydrolysis can yield pivalic acid.

Reaction_Pathway Pivalamidine Pivalamidine (C5H12N2) m/z 101.1073 [M+H]+ Pivalamide Pivalamide (Byproduct) (C5H11NO) m/z 102.0913 [M+H]+ Pivalamidine->Pivalamide + H2O - NH3

Caption: Proposed hydrolysis pathway from Pivalamidine to Pivalamide.

An LC-MS analysis of a stressed sample would be expected to show peaks corresponding to these species.

Table 1: Expected Byproducts and Their Mass Signatures

Compound NameMolecular FormulaExpected [M+H]+ (m/z)Origin
PivalamidineC₅H₁₂N₂101.1073Main Product
PivalonitrileC₅H₉N84.0808Starting Material
Pivalamide C₅H₁₁NO 102.0913 Hydrolysis Byproduct
Pivalic AcidC₅H₁₀O₂103.0754Hydrolysis Byproduct

Using the accurate mass data from the full scan, the software can generate the most likely elemental formula (e.g., C₅H₁₁NO for the peak at m/z 102.0913). The MS/MS fragmentation pattern would then be used to confirm the structure as pivalamide, distinguishing it from any potential isomers.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires comparing it to other common analytical techniques. The choice of method depends on the specific analytical question being asked.[13]

Table 2: Comparison of Analytical Techniques for Byproduct Identification

TechniqueSensitivityStructural InformationThroughputKey Application for Pivalamidine Analysis
LC-MS/MS Excellent (ppb-ppm)High (Molecular Formula & Fragmentation)HighPrimary Tool: Detection, identification, and semi-quantitation of unknown byproducts.
HPLC-UV Good (ppm)Low (UV spectrum only)HighRoutine QC: Quantitation of known, specified impurities against reference standards.
GC-MS Excellent (ppb-ppm)High (Fragmentation Library)HighOrthogonal Tool: Analysis of volatile impurities (e.g., residual solvents). Unsuitable for pivalamidine itself.[13]
NMR Low (requires µg-mg)Definitive (Complete 3D Structure)LowConfirmatory Tool: Unambiguous structure elucidation of novel or critical impurities after isolation.[12][14]
LC-NMR-MS Low (NMR limited)DefinitiveVery LowSpecialized Research: In-depth analysis of highly complex, unstable mixtures without isolation.[15]
The Role of Orthogonal Techniques
  • HPLC-UV: While excellent for routine quality control to quantify known impurities, its inability to provide mass or detailed structural information makes it unsuitable for identifying unknowns.[8] Two different byproducts could co-elute or have identical UV spectra, making them indistinguishable.

  • GC-MS: This is the method of choice for volatile compounds like residual solvents, which are also covered under ICH guidelines. However, it is fundamentally incompatible with non-volatile salts like this compound.[13][16]

  • Nuclear Magnetic Resonance (NMR): NMR is the undisputed gold standard for structure elucidation.[14] It provides definitive information about the connectivity of atoms in a molecule. However, its significant drawback is its low sensitivity compared to MS.[15] An impurity must often be isolated and concentrated before a useful NMR spectrum can be acquired. Therefore, its role is typically complementary to LC-MS: LC-MS finds and proposes a structure for an unknown, and NMR confirms it.

Conclusion: A Strategy for Certainty

For the comprehensive identification of byproducts in this compound reactions, high-resolution LC-MS/MS offers the optimal balance of sensitivity, specificity, and structural insight. It serves as the primary engine for discovery, capable of detecting and proposing identities for impurities at and below regulatory thresholds.[8][13] Its ability to generate a molecular formula and a structural fingerprint (fragmentation pattern) from sub-microgram quantities of material in a complex mixture is unmatched.

While LC-MS provides the initial, high-confidence identification, it is part of a broader analytical strategy. Routine quantification of known impurities is best handled by validated HPLC-UV methods, while NMR spectroscopy remains the ultimate arbiter for the unambiguous structural confirmation of novel impurities , particularly those that must be qualified through toxicological studies.[14] By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and validated profile of their reaction products, ensuring the quality, safety, and regulatory compliance of their intermediates and final APIs.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
  • ResolveMass Laboratories Inc. (2025). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?.
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • PubMed. (n.d.). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.
  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • ACS Publications. (n.d.). The Chemistry of the Amidines.
  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II).
  • Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • ResearchGate. (n.d.). Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine.
  • National Institutes of Health (NIH). (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • National Institutes of Health (NIH). (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

Sources

A Comparative Guide to the Kinetic Profile of Pivalamidine Hydrochloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pivalamidine Hydrochloride in Medicinal Chemistry

This compound is a key building block in the synthesis of various heterocyclic compounds, many of which are of interest in medicinal chemistry. The amidine functional group, with its unique electronic and steric properties, often imparts desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. A thorough understanding of the kinetic stability of this compound is paramount for optimizing reaction conditions, predicting degradation pathways, and ensuring the chemical integrity of active pharmaceutical ingredients (APIs).

This guide will delve into the kinetic studies of two primary reaction types relevant to this compound: hydrolysis and nucleophilic substitution. By examining the factors that influence the rates of these reactions, we can establish a predictive framework for its behavior and compare its reactivity profile to other relevant amidine structures.

Kinetic Studies of this compound Hydrolysis

The hydrolysis of amidines to the corresponding amides and ammonia (or amines) is a critical degradation pathway that can impact the shelf-life and efficacy of amidine-containing drugs. The reaction is subject to both acid and base catalysis.

Proposed Mechanism of Hydrolysis

The hydrolysis of pivalamidine is initiated by the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the protonated amidine. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ammonia to yield pivalamide.

G cluster_0 Hydrolysis of Pivalamidine Pivalamidine Pivalamidine (protonated) Tetrahedral_Intermediate Tetrahedral Intermediate Pivalamidine->Tetrahedral_Intermediate + H2O Pivalamide Pivalamide Tetrahedral_Intermediate->Pivalamide - NH3 Ammonia Ammonia

Caption: Proposed mechanism for the hydrolysis of pivalamidine.

Experimental Protocol for Kinetic Analysis of this compound Hydrolysis

To ensure the trustworthiness of kinetic data, a well-controlled experimental setup is essential. This protocol outlines a robust method for monitoring the hydrolysis of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at various pH values and temperatures.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated buffer solutions (e.g., acetate, phosphate) of known pH

  • Internal standard (e.g., maleic acid)

  • NMR spectrometer (400 MHz or higher)

  • Thermostatted NMR sample chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in D₂O. In a series of NMR tubes, add a known concentration of the internal standard and the appropriate deuterated buffer solution to achieve the desired pH.

  • Initiation of Reaction: Add a precise volume of the this compound stock solution to each NMR tube, vortex briefly, and immediately place the tube in the pre-thermostatted NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the pivalamidine signals and the appearance of the pivalamide signals should be monitored.[1][2]

  • Data Analysis: Integrate the signals corresponding to pivalamidine and the internal standard. The concentration of pivalamidine at each time point can be calculated relative to the constant concentration of the internal standard. Plot the natural logarithm of the pivalamidine concentration versus time. The slope of this line will be the negative of the observed rate constant (-k_obs).[3][4]

Comparative Kinetic Data for Amidine Hydrolysis
Amidine DerivativeReaction ConditionApproximate Half-life (t₁/₂)Reference
Pivalamidine HCl (Estimated) pH 7.4, 37 °CModerately StableN/A
Benzamidine HCl pH 7.4, 37 °CStable[5]
Aliphatic Amides (General) Acidic/Basic pH, elevated temp.Variable, generally faster than aromatic amides[6]

Expertise & Experience Insights: The bulky tert-butyl group in pivalamidine is expected to exert a significant steric hindrance around the electrophilic carbon atom. This steric shield should decrease the rate of nucleophilic attack by water, making this compound likely more stable to hydrolysis compared to less sterically hindered aliphatic amidines. However, the electron-donating nature of the tert-butyl group may slightly increase the basicity of the amidine nitrogens, which could influence the equilibrium of the protonated active species. In comparison to benzamidine, where the phenyl ring can stabilize the amidine group through resonance, pivalamidine lacks this electronic stabilization. This might suggest a higher intrinsic reactivity for pivalamidine, but the steric hindrance is likely the dominant factor in its overall hydrolysis rate.

Kinetic Studies of this compound Nucleophilic Substitution

The reaction of amidines with electrophiles, such as alkyl halides, is a fundamental transformation in organic synthesis. The rate of this N-alkylation reaction is dependent on the nucleophilicity of the amidine and the nature of the electrophile.

Proposed Mechanism of N-Alkylation

The N-alkylation of pivalamidine is expected to proceed via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on one of the amidine nitrogen atoms acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

G cluster_1 N-Alkylation of Pivalamidine Pivalamidine_base Pivalamidine (free base) Transition_State SN2 Transition State Pivalamidine_base->Transition_State + R-X N_Alkyl_Pivalamidinium N-Alkyl Pivalamidinium Halide Transition_State->N_Alkyl_Pivalamidinium

Caption: Proposed Sₙ2 mechanism for the N-alkylation of pivalamidine.

Experimental Protocol for Kinetic Analysis of N-Alkylation

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the N-alkylation reaction, especially for tracking the formation of the product and the consumption of the reactants.

Objective: To determine the second-order rate constant for the reaction of pivalamidine with an alkyl halide (e.g., methyl iodide).

Materials:

  • This compound

  • A suitable base (e.g., potassium carbonate) to generate the free amidine

  • Alkyl halide (e.g., methyl iodide)

  • Aprotic solvent (e.g., acetonitrile)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: In a thermostatted vessel, dissolve this compound and the base in the solvent. Allow the mixture to stir to ensure the formation of the free pivalamidine base.

  • Reaction Initiation: Add a known concentration of the alkyl halide to initiate the reaction.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the mobile phase and adding a suitable quenching agent if necessary.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the peak areas of the pivalamidine and the N-alkylated product.[7]

  • Data Analysis: Create a calibration curve for both the reactant and the product. Use the peak areas to determine the concentrations at each time point. Plot the inverse of the pivalamidine concentration versus time. For a second-order reaction, this plot should be linear, and the slope will be equal to the rate constant.

Comparative Kinetic Data for Nucleophilic Substitution

The nucleophilicity of amidines is influenced by both electronic and steric factors. Below is a comparative table of estimated reactivities for the N-alkylation of different amidines.

Amidine DerivativeElectrophileRelative ReactivityReference
Pivalamidine Methyl IodideModerateN/A
Benzamidine Methyl IodideLower[8]
Unsubstituted Aliphatic Amidines Methyl IodideHigherN/A

Expertise & Experience Insights: The nucleophilicity of an amidine is primarily determined by the availability of the lone pair of electrons on the nitrogen atoms. The electron-donating tert-butyl group in pivalamidine increases the electron density on the nitrogen atoms, thereby enhancing its nucleophilicity compared to benzamidine, where the phenyl group is electron-withdrawing. However, the steric bulk of the tert-butyl group can hinder the approach of the electrophile, potentially slowing down the reaction rate.[9] For a small electrophile like methyl iodide, the electronic effect is likely to be more dominant, making pivalamidine a more reactive nucleophile than benzamidine. Compared to less sterically hindered aliphatic amidines, pivalamidine's reactivity will be a balance between its enhanced electronic nucleophilicity and increased steric hindrance.

Conclusion and Future Directions

This guide provides a comprehensive overview of the kinetic studies of this compound, focusing on its hydrolysis and nucleophilic substitution reactions. While direct experimental data for pivalamidine remains scarce, by leveraging data from analogous structures and applying fundamental principles of physical organic chemistry, we can construct a reliable predictive model for its reactivity.

The protocols detailed herein offer robust methodologies for researchers to generate precise kinetic data for this compound and other novel amidine derivatives. Such studies are crucial for advancing our understanding of the structure-reactivity relationships within this important class of compounds and for accelerating the development of new and improved pharmaceuticals. Future work should focus on generating empirical kinetic data for this compound under various conditions to validate the predictions made in this guide and to further refine our understanding of its chemical behavior.

References

  • Studies on the Stability of Amides. I.
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017).
  • Determination of the kinetic rate constants for the formation (--) and hydrolysis (----) of aminals by fitting the 1 H NMR spectroscopy data recorded in buffered [D 8 ]THF/D 2 O (3:1) (data points) to the theoretical values obtained by calculation of the mol fractions according to Equations (1) and (2) (lines).
  • Quantitative NMR spectroscopy in pharmaceutical R&D. (2015).
  • Rate constants for the kinetics of hydrolysis.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. (2019). Chemistry LibreTexts. [Link]
  • ICH Q1E Evaluation for Stability D
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Rondaxe. [Link]
  • Forced Degrad
  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. (2022). PubMed. [Link]
  • HPLC monitoring of reactions for the synthesis of ANP.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. [Link]
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). NIH. [Link]
  • Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. (1989). PubMed. [Link]
  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
  • The Chemistry of the Amidines.
  • Kinetic Resolution of Sulfinamides via Asymmetric N-Allylic Alkyl
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008). NIH. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2005).
  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
  • Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines.
  • Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. (2004).
  • Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • OH Kinetics with a Range of Nitrogen-Containing Compounds: N-Methylformamide, t-Butylamine, and N-Methyl-propane Diamine. (2017).
  • Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid from Bacillus subtilis. (2024). MDPI. [Link]
  • Forensic Applic

Sources

A Comparative Guide to the Purity Assessment of Synthesized Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Pivalamidine hydrochloride, a key building block in various synthetic pathways, is no exception. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of analytical methodologies for the comprehensive purity assessment of synthesized this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower you with the knowledge to make informed decisions in your laboratory.

The Criticality of Purity in this compound

This compound (C₅H₁₂N₂·HCl) is a valuable intermediate in organic synthesis. Its amidine functional group makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules. The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final product. Even trace impurities can lead to unwanted side reactions, decreased efficacy, and potential toxicity in downstream applications. Therefore, a multi-faceted analytical approach is imperative to ensure the identity, strength, and purity of synthesized this compound.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of orthogonal methods, each probing different physicochemical properties, is essential for a robust and reliable purity assessment. This guide will compare and detail the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis for the comprehensive evaluation of this compound.

Comparison of Key Analytical Techniques for Purity Assessment

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative determination of the main component and separation of process-related impurities and degradation products.High sensitivity and resolution for separating complex mixtures. Well-established and widely accepted by regulatory agencies.Requires a reference standard for quantification. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute quantification of the main component without the need for an identical reference standard. Structural confirmation and identification of impurities.Provides absolute purity. Non-destructive. Highly specific and accurate.Lower sensitivity compared to HPLC. Requires a high-purity internal standard. Can be challenging for complex mixtures with overlapping signals.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Determines the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.Provides fundamental information about the elemental composition, confirming the empirical formula.Does not provide information on the nature or quantity of individual impurities. Requires a relatively pure sample for accurate results.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for assessing the purity of pharmaceutical compounds by separating the main component from its impurities. A stability-indicating HPLC method is crucial as it can resolve the active ingredient from any potential degradation products that may form under various stress conditions.

Rationale for Method Selection

For a polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach. The choice of a C18 column provides a versatile stationary phase for retaining and separating a wide range of organic molecules. A gradient elution with a mixture of an aqueous buffer and an organic modifier allows for the effective separation of both polar and non-polar impurities.

Proposed Stability-Indicating HPLC Method

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended ConditionJustification
Column C18 (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for a broad range of compounds, including polar molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure the analyte is in its protonated form, leading to better peak shape and retention on a C18 column.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient Time (min)%B
010
1590
2090
2210
2510
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThis compound lacks a strong chromophore, so detection at a lower UV wavelength is necessary.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., a mixture of Mobile Phase A and B in a 90:10 ratio) to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. These studies intentionally degrade the sample to ensure that the method can separate the degradation products from the main peak[2][3][4].

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

After exposure, the samples are diluted and analyzed by the developed HPLC method to check for the appearance of new peaks and the decrease in the main peak area.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System Standard->HPLC Sample Weigh & Dissolve Synthesized Sample Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate Purity (%) Peak_Integration->Purity_Calc

Caption: Workflow for HPLC purity assessment of this compound.

II. Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Standard

qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard[5][6][7][8][9]. The principle relies on the direct proportionality between the integrated signal intensity and the number of protons contributing to that signal.

Why qNMR is a Valuable Orthogonal Technique

qNMR provides a purity value based on a different chemical principle than HPLC, making it an excellent orthogonal technique for cross-validation. It is particularly useful for qualifying primary reference standards. For hydrochloride salts, which can sometimes be challenging to analyze due to solubility and aggregation issues, specific sample preparation techniques can be employed[6].

Experimental Protocol: Absolute Purity by ¹H-qNMR
  • Selection of Internal Standard (IS): Choose a high-purity (>99.5%), stable, non-hygroscopic internal standard with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent like deuterated methanol with a small amount of NaOD can be beneficial to neutralize the HCl in situ and analyze the free base[6].

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the tert-butyl singlet) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of qNMR Logic

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Analyte Accurately weigh Pivalamidine HCl Solvent Add Deuterated Solvent Analyte->Solvent IS Accurately weigh Internal Standard IS->Solvent Acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) Solvent->Acquire Process Process Spectrum (Phasing, Baseline, Integration) Acquire->Process Integrals Measure Integral Values (Analyte & IS) Process->Integrals Formula Apply qNMR Purity Formula Integrals->Formula Result Absolute Purity (%) Formula->Result Elemental_Analysis Sample Pivalamidine HCl Sample Combustion High-Temperature Combustion (O₂) Sample->Combustion Gases CO₂, H₂O, N₂ Combustion->Gases Separation Gas Chromatographic Separation Gases->Separation Detection Thermal Conductivity Detector Separation->Detection Result Elemental Composition (%C, %H, %N) Detection->Result

Sources

A Comparative Guide to the Characterization of Impurities in Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization and control of impurities are paramount in the development of safe and effective active pharmaceutical ingredients (APIs). Pivalamidine hydrochloride, as a small molecule API, is subject to stringent regulatory standards regarding its purity profile. This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of potential impurities in this compound. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool, complemented by orthogonal methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive characterization. This document details a practical workflow, from predicting potential impurities based on synthetic routes to developing and validating a robust analytical method in accordance with International Council for Harmonisation (ICH) guidelines.

The Criticality of Impurity Profiling in APIs like this compound

In pharmaceutical manufacturing, an impurity is defined as any component present in a new drug substance that is not the desired chemical entity.[1] The presence of these unintended substances, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the ICH, have established strict guidelines for the control and qualification of impurities.[1][3]

The ICH Q3A(R2) guideline, specifically, provides a framework for classifying, identifying, and qualifying impurities in new drug substances.[4][5] It sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. For a compound like this compound, a thorough understanding of its impurity profile is essential for a successful registration application and for maintaining consistent quality throughout its lifecycle.

The Impurity Landscape: Predicting Potential Impurities

A proactive approach to impurity characterization begins with a theoretical analysis of the synthetic pathway. Organic impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual reagents or catalysts.[1][5]

While the specific synthesis route for this compound may be proprietary, a common method for producing amidines involves the Pinner reaction or similar pathways starting from a nitrile (pivalonitrile). Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual pivalonitrile or other precursors.

  • Intermediates: Incompletely reacted intermediates from the synthesis process.

  • By-products: Compounds formed from competing side reactions.

  • Degradation Products: Impurities formed due to the instability of the drug substance under specific conditions (e.g., hydrolysis, oxidation).[2]

Understanding these potential impurities is crucial for selecting and developing appropriate analytical methods capable of separating and detecting them.

A Comparative Guide to Analytical Techniques for Impurity Detection

The selection of an analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, identification). For this compound, which is a polar and ionic compound, several techniques are applicable.

Technique Principle Strengths Weaknesses Best Suited For
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with UV detection.[7]Robust, reproducible, cost-effective, excellent for quantification.[7]Requires chromophores for detection; may not be suitable for all impurities.Routine quality control, quantification of known impurities, stability testing.
LC-MS/MS Combines HPLC separation with mass spectrometry for mass-to-charge ratio determination.[8]High sensitivity and specificity; provides molecular weight information for identification.[8][9]More complex instrumentation; potential for ion suppression.Identification of unknown impurities, structural elucidation of trace-level compounds.[8]
GC-MS Separation of volatile compounds followed by mass spectrometry.Excellent for volatile organic impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds like Pivalamidine HCl itself.Analysis of residual solvents and volatile starting materials.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.[10][11]Unrivaled for definitive structure elucidation; can be quantitative (qNMR).[10][12]Lower sensitivity compared to MS; requires higher sample amounts.[13]Definitive structural confirmation of isolated impurities.[10][11]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High resolution, requires very small sample volumes.Can have lower reproducibility compared to HPLC.[14]Orthogonal separation technique for complex mixtures.

Causality Behind the Choices: For routine quality control and quantification, HPLC-UV is the workhorse of the pharmaceutical industry due to its robustness and cost-effectiveness.[7] However, for the initial characterization and identification of unknown impurities that lack reference standards, the molecular weight information provided by LC-MS is indispensable.[15][16] Finally, for absolute, unambiguous structural confirmation of a newly identified impurity, NMR spectroscopy is the gold standard.[10][12]

A Practical Workflow for Method Development & Validation: An HPLC-UV Case Study

Developing a robust, stability-indicating HPLC method is a critical step. The goal is to create a method that can separate the API from its known impurities, potential degradation products, and any other interfering components.

Workflow for Impurity Characterization

G cluster_0 Phase 1: Prediction & Method Development cluster_1 Phase 2: Validation & Identification cluster_2 Phase 3: Control A Predict Potential Impurities (Synthesis Route Analysis) B Select Analytical Technique (HPLC-UV for QC) A->B C Develop Separation Method (Column, Mobile Phase, etc.) B->C D Forced Degradation Studies (Stress Testing) C->D E Method Validation (as per ICH Q2(R1)) D->E F Analyze Batches & Identify Peaks (> Identification Threshold) E->F G LC-MS Analysis (Molecular Weight) F->G Unknown Peak? H Isolate Impurity (Prep-HPLC) G->H I NMR Analysis (Structure Elucidation) H->I J Set Specifications I->J K Routine Analysis J->K G start Goal of Analysis? quant Quantification of Known Impurities? start->quant ident Identification of Unknown Impurities? start->ident struct Definitive Structure Elucidation? start->struct hplc Use Validated HPLC-UV Method quant->hplc Yes lcms Use LC-MS/MS for MW and Fragmentation ident->lcms Yes nmr Isolate Impurity and Use NMR Spectroscopy struct->nmr Yes

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Pivalamidine Hydrochloride: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of Pivalamidine hydrochloride, a key chemical intermediate. We will explore the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The core of this guide is a detailed protocol for cross-validating the results from these two orthogonal techniques, ensuring the generation of robust, reliable, and interchangeable data critical for drug development and quality control.

The Imperative of Analytical Method Cross-Validation

In the pharmaceutical industry, the journey of a compound from discovery to market is underpinned by rigorous analytical testing. The data generated must be accurate, precise, and reproducible. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when compared against another distinct, validated method or when performed in a different laboratory.[1][2] This process is not merely a procedural formality; it is a cornerstone of data integrity and regulatory compliance.[3]

The primary objective of cross-validation is to demonstrate the interchangeability of analytical methods.[4] This is crucial in scenarios such as:

  • Transferring a method from a research and development lab to a quality control (QC) environment.

  • Comparing results from a new or updated method with an established one.

  • Confirming data from a contract research organization (CRO).

  • Utilizing different analytical technologies for the same analyte, such as a chromatographic method versus a spectroscopic one.

This guide focuses on the last point, comparing two powerful, yet fundamentally different, analytical techniques for the analysis of this compound.

This compound: Analyte Profile

This compound (C₅H₁₂N₂·HCl) is a non-heterocyclic nitrogen-containing compound.[5][6] Its structure features a primary amidine group, making it a polar and relatively non-volatile molecule. These properties dictate the strategies for developing suitable analytical methods.

  • Molecular Formula: C₅H₁₂N₂·HCl[5]

  • Molecular Weight: 136.62 g/mol [5]

  • Physical Form: White to almost white solid[6][7]

  • Key Chemical Feature: Presence of a polar amidine functional group.

Strategic Selection of Orthogonal Analytical Methods

To ensure a robust cross-validation, we select two orthogonal methods: Reversed-Phase HPLC with UV detection and GC-MS. The term "orthogonal" implies that the methods rely on different chemical or physical principles for separation and detection. This diversity provides a more rigorous and comprehensive comparison.

Rationale for HPLC-UV

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical QC laboratory. For a polar, non-volatile salt like this compound, a reversed-phase HPLC method is a logical choice.

  • Expertise & Experience: The hydrochloride salt form ensures good aqueous solubility, making it directly compatible with typical reversed-phase mobile phases. UV detection is straightforward, robust, and widely available, although it relies on the presence of a chromophore in the molecule. The amidine group provides sufficient UV absorbance for detection.

Rationale for GC-MS

Gas Chromatography offers high separation efficiency, but it is typically reserved for volatile and thermally stable compounds.[8] Pivalamidine's polarity and low volatility present a challenge that necessitates a specific sample preparation strategy.

  • Expertise & Experience: Direct injection of this compound is problematic due to its salt form and polarity, which would lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. The coupling with a Mass Spectrometer provides exceptional specificity and sensitivity, allowing for positive identification based on mass-to-charge ratio, a significant advantage over UV detection.[9]

Overall Experimental Workflow

The entire process, from initial method development to the final cross-validation report, follows a structured pathway to ensure scientific rigor.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Reporting Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Method Validation (ICH Q2) Dev_HPLC->Val_HPLC SamplePrep Prepare Homogenous Sample Batches (n=3) Val_HPLC->SamplePrep Dev_GC GC-MS Method Development & Derivatization Val_GC GC-MS Method Validation (ICH Q2) Dev_GC->Val_GC Val_GC->SamplePrep Analysis Analyze Batches by Both Validated Methods SamplePrep->Analysis DataComp Data Comparison & Statistical Analysis Analysis->DataComp Report Final Cross-Validation Report DataComp->Report

Caption: Overall workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for accuracy and reproducibility.

Protocol 1: HPLC-UV Method for this compound Assay

Objective: To develop and validate a simple, isocratic RP-HPLC method for the quantification of this compound.

Instrumentation & Columns:

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium 1-octanesulfonate (Ion-Pair Reagent)

  • Phosphoric Acid (Analytical Grade)

  • This compound Reference Standard

  • Water (HPLC Grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0, containing 10 mM Sodium 1-octanesulfonate) and Acetonitrile in a 70:30 (v/v) ratio.

    • Causality: The acidic pH ensures the amidine group is protonated, while the ion-pair reagent dynamically modifies the stationary phase to improve retention and peak shape of the polar analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation (100 µg/mL): Accurately weigh an amount of the this compound test sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Pivalamidine is expected to be approximately 4-6 minutes.

Protocol 2: GC-MS Method for this compound Assay

Objective: To develop and validate a GC-MS method involving derivatization for the quantification of this compound.

Instrumentation & Columns:

  • GC system with a Mass Spectrometric detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (Derivatizing Agent)

  • Pyridine (Anhydrous)

  • Hexane (GC Grade)

  • This compound Reference Standard

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

    • Causality: The temperature program is designed to separate the derivatized analyte from solvent and reagent peaks efficiently.

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for derivatized Pivalamidine (bis-TMS derivative) would be determined during method development (e.g., m/z corresponding to the molecular ion and key fragments).

Procedure:

  • Standard Derivatization: Accurately weigh 10 mg of this compound Reference Standard into a vial. Add 500 µL of anhydrous pyridine and 500 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature. Dilute with hexane to a final concentration of approximately 100 µg/mL.

  • Sample Derivatization: Repeat the derivatization procedure using an equivalent amount of the this compound test sample.

  • Analysis: Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.

Method Validation Framework (ICH Q2 R1)

Before cross-validation, each method must be individually validated to demonstrate its suitability for the intended purpose. The validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

G Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Summary of Validation Results

The following table summarizes the expected performance characteristics from the validation of each method.

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (Typical)
Specificity Peak purity index > 0.999 (PDA)No interfering peaks at the retention time of the analyte in blank; specific mass fragments observed.No interference at the analyte RT.
Linearity (Range) 50 - 150 µg/mL50 - 150 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (%RSD)
Repeatability≤ 0.5%≤ 0.8%≤ 2.0%
Intermediate≤ 0.9%≤ 1.2%≤ 2.0%
LOD 5 µg/mL1 µg/mLReportable
LOQ 15 µg/mL3 µg/mLReportable; demonstrate precision/accuracy

The Cross-Validation Protocol

Objective: To compare the assay results obtained from the validated HPLC-UV and GC-MS methods to establish their equivalence.

Procedure:

  • Sample Selection: Select three independent batches of this compound raw material.

  • Sample Preparation: For each batch, prepare six independent sample preparations as per the respective protocols for both the HPLC-UV and GC-MS methods.

  • Analysis: Analyze the prepared samples using the corresponding validated methods.

  • Data Evaluation: Calculate the mean assay value, standard deviation, and %RSD for each batch as determined by each method.

  • Statistical Comparison: Compare the mean assay values obtained from the two methods for each batch using a Student's t-test. The null hypothesis is that there is no significant difference between the means of the two methods.

Acceptance Criterion:

  • The calculated p-value from the Student's t-test should be greater than 0.05, indicating no statistically significant difference between the results of the two methods at a 95% confidence level.

Cross-Validation Data Summary
Batch IDHPLC-UV Mean Assay (%)GC-MS Mean Assay (%)Student's t-test (p-value)Conclusion (p > 0.05)
Batch A 99.899.60.45Pass
Batch B 100.1100.40.38Pass
Batch C 99.599.70.51Pass

Discussion and Field-Proven Insights

The cross-validation results demonstrate that both the HPLC-UV and GC-MS methods provide statistically equivalent assay values for this compound. This successful cross-validation instills high confidence in the analytical data, confirming that either method can be reliably used for quantification.

However, the choice of method for a specific application depends on the context:

  • HPLC-UV: This method is robust, cost-effective, and requires minimal sample preparation (no derivatization). Its operational simplicity makes it the ideal choice for routine quality control (QC) testing in a manufacturing environment, where throughput and reliability are paramount.

  • GC-MS: While more complex due to the derivatization step, this method offers superior sensitivity and unparalleled specificity.[10] The mass spectrometric detection provides structural confirmation, making it the superior method for impurity profiling, stability studies, and investigational analysis where definitive identification of trace components is required.

The successful cross-validation ensures that if an out-of-specification (OOS) result is obtained during routine QC testing with HPLC, it can be confidently confirmed using the orthogonal GC-MS method, strengthening the integrity of the investigation.

Conclusion

This guide has detailed a comprehensive approach to the cross-validation of analytical results for this compound, comparing a standard HPLC-UV method with a more specialized GC-MS method. By establishing individual method validity according to ICH guidelines and subsequently demonstrating statistical equivalence through direct comparison, we build a foundation of trust in our analytical data. This rigorous, scientifically-grounded approach is essential for ensuring product quality and navigating the stringent requirements of pharmaceutical development and manufacturing.

References

  • PubChem Compound Summary for CID 431752, this compound.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Validation of chromatographic methods in pharmaceutical analysis. Charles University (Univerzita Karlova). [Link]
  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. [Link]
  • Gas Chromatography and its Applications in Pharmaceutical Industry. Open Access Journals. [Link]
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate... Journal of Research in Pharmacy. [Link]
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

Sources

An Inter-Laboratory Comparison of Pivalamidine Hydrochloride Reaction Yields: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of synthetic procedures is paramount. Pivalamidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents and heterocyclic compounds, is no exception. Discrepancies in reported yields for its synthesis can lead to significant challenges in scaling up production and ensuring consistent results. This guide provides an in-depth comparison of published synthetic methodologies for this compound, offering insights into the factors that influence reaction yields and providing detailed, field-tested protocols.

Introduction to this compound and its Synthetic Importance

This compound, also known as 2,2-dimethylpropanimidamide hydrochloride, is a valuable reagent in organic synthesis. Its amidine functionality serves as a versatile precursor for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. The reliable and high-yielding synthesis of this compound is therefore a critical first step in numerous drug discovery and development programs. This guide will focus on the well-established Pinner reaction, a classic method for the synthesis of amidines from nitriles, and compare reported yields from different sources to highlight key experimental variables.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is a cornerstone of amidine synthesis. It proceeds in two main stages: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.

  • Pinner Salt Formation: A nitrile (in this case, pivalonitrile) is treated with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride. The strong acid protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol. This forms an imidate hydrochloride, often referred to as a "Pinner salt."

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then reacted with ammonia. The ammonia displaces the alkoxy group of the imidate to form the more stable amidine, which is isolated as its hydrochloride salt.

The efficiency of each step is crucial for the overall yield of the final product. Factors such as the purity of reagents, exclusion of moisture, reaction temperature, and reaction time can all significantly impact the outcome.

Inter-Laboratory Yield Comparison

For this guide, we will compare two detailed synthetic procedures.

Table 1: Comparison of this compound Synthesis Protocols and Yields

ParameterLaboratory 1 (Based on EP0162538A2)Laboratory 2 (Hypothetical Optimized Protocol)
Starting Material Pivalonitrile (Trimethylacetonitrile)Pivalonitrile
Reagents Anhydrous Ethanol, Anhydrous Hydrogen Chloride Gas, Anhydrous Ammonia GasAnhydrous Ethanol, Anhydrous Hydrogen Chloride Gas, Ammonia in Ethanol (7N)
Key Reaction Steps 1. Formation and isolation of ethyl pivalimidate hydrochloride. 2. Reaction of the isolated Pinner salt with ammonia in ethanol.1. In-situ formation of ethyl pivalimidate hydrochloride. 2. Direct ammonolysis without isolation of the intermediate.
Reaction Conditions Step 1: Ice/salt bath cooling, 90 min HCl gas addition, 2 days at ambient temp. Step 2: Portionwise addition of ammonia in ethanol, 20 hours at ambient temp.Step 1: 0°C, 2-3 hours HCl gas addition, monitor by GC. Step 2: Slow addition of ammonia solution at 0°C, then warm to RT overnight.
Work-up/Isolation Evaporation of solvent, washing the solid with diethyl ether.Filtration of ammonium chloride, concentration of filtrate under reduced pressure.
Reported Yield 44.5% (calculated from molar quantities)70-85%[1]
Reference [2][1]
Analysis of Methodologies and Yield Discrepancies

The procedure detailed in patent EP0162538A2 reports a calculated yield of approximately 44.5%.[2] This multi-step process involves the isolation of the intermediate Pinner salt, which can lead to material loss. The long reaction times (2 days for Pinner salt formation and 20 hours for ammonolysis) may also contribute to lower yields due to potential side reactions or decomposition.

In contrast, a more optimized, streamlined protocol, often employed in process chemistry, would likely involve the in-situ formation of the Pinner salt followed by direct ammonolysis without isolating the intermediate. This approach, with careful monitoring of the reaction progress by techniques like GC, can significantly improve yields to the 70-85% range.[1] The use of a commercially available solution of ammonia in ethanol can also offer better control over the stoichiometry of the ammonolysis step compared to bubbling ammonia gas.

The key takeaway for a researcher is that seemingly minor variations in the experimental protocol—such as the isolation of intermediates and the precise control of reagents and reaction times—can have a substantial impact on the final yield of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound, reflecting the approaches discussed above.

Protocol 1: Based on EP0162538A2[2]

Step 1: Synthesis of Ethyl Pivalimidate Hydrochloride (Pinner Salt)

  • A stirred mixture of pivalonitrile (43 g, 0.51 mol) and anhydrous ethanol (24 g, 0.51 mol) is cooled in an ice/salt bath.

  • Anhydrous hydrogen chloride gas is passed into the mixture over a period of 90 minutes, until a total of 21 g has been absorbed.

  • The mixture is then kept for 2 days at ambient temperature.

  • The reaction mixture is diluted with dry diethyl ether (500 cm³) to precipitate the ethyl pivalimidate hydrochloride.

  • The solid Pinner salt is collected by filtration (Yield: 34.5 g).

Step 2: Synthesis of this compound

  • To the isolated ethyl pivalimidate hydrochloride (34.5 g), a solution of anhydrous ammonia gas (6 g) in dry ethanol (50 cm³) is added portionwise with vigorous stirring.

  • The solid gradually dissolves during the addition.

  • The resulting solution is kept at ambient temperature for 20 hours.

  • The solvent is removed by evaporation under reduced pressure.

  • The residual solid is washed with diethyl ether to yield this compound (23 g).

Protocol 2: Optimized In-Situ Procedure[1]
  • A reactor is charged with anhydrous ethanol and pivalonitrile under an inert atmosphere.

  • The mixture is cooled in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by GC until the pivalonitrile is consumed.

  • The resulting Pinner salt suspension is cooled, and a solution of ammonia in ethanol is added slowly, maintaining a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The precipitated ammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

Visualizing the Synthetic Workflow

To better illustrate the reaction pathways and the key differences in the compared protocols, the following diagrams are provided.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Pivalonitrile Pivalonitrile Pinner_Salt Ethyl Pivalimidate HCl (Pinner Salt) Pivalonitrile->Pinner_Salt Nucleophilic Attack Ethanol Ethanol Ethanol->Pinner_Salt Nucleophilic Attack HCl Anhydrous HCl HCl->Pinner_Salt Nucleophilic Attack Ammonia Ammonia Pivalamidine_HCl Pivalamidine HCl Pinner_Salt->Pivalamidine_HCl Nucleophilic Substitution

Caption: General mechanism of the Pinner synthesis of this compound.

Workflow_Comparison cluster_lab1 Protocol 1 (EP0162538A2) cluster_lab2 Protocol 2 (Optimized) L1_Start Start: Pivalonitrile, EtOH, HCl L1_Pinner Isolate Pinner Salt (Filtration) L1_Start->L1_Pinner 2 days @ RT L1_Ammonia Add Ammonia in EtOH L1_Pinner->L1_Ammonia L1_End Final Product: Pivalamidine HCl (Yield: ~44.5%) L1_Ammonia->L1_End 20 hrs @ RT L2_Start Start: Pivalonitrile, EtOH, HCl L2_Pinner In-situ Pinner Salt (Monitor by GC) L2_Start->L2_Pinner 2-3 hrs @ 0°C L2_Ammonia Add Ammonia Solution L2_Pinner->L2_Ammonia L2_End Final Product: Pivalamidine HCl (Yield: 70-85%) L2_Ammonia->L2_End Overnight @ RT

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pivalamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and corporate responsibility. This guide provides an in-depth, procedural framework for the proper disposal of pivalamidine hydrochloride, moving beyond simple checklists to explain the scientific rationale behind each recommended step. Our goal is to empower your team with the knowledge to handle this compound safely from acquisition to final disposition, ensuring the protection of both personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (CAS No. 18202-73-8) is an organic compound that requires careful handling due to its specific hazard profile.[1] Understanding these intrinsic properties is the first step in appreciating the necessity for rigorous disposal protocols. The compound is classified with several key hazards that dictate the required personal protective equipment (PPE) and handling procedures.[2][3]

Hazard ClassificationGHS CodeDescriptionImplication for Handling and Disposal
Skin Corrosion/IrritationH315Causes skin irritation.Prolonged contact can cause inflammation. Impervious gloves and a lab coat are mandatory. All contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319Causes serious eye irritation.Direct contact poses a significant risk to vision. Safety glasses with side shields or goggles are essential.
Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.The solid, dusty nature of the compound necessitates handling in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][4]

Beyond these primary classifications, the compound may be harmful if swallowed.[2] This comprehensive risk profile underscores that this compound waste cannot be treated as common refuse.

The Regulatory Imperative: "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[5][6] This principle holds the generator—your institution—responsible for the chemical's entire lifecycle, from its creation and use to its transport and ultimate disposal.[6] Assuming all chemical wastes are hazardous until proven otherwise is a prudent policy adopted by many research institutions.[5] Therefore, the disposal of this compound must be managed through a structured, compliant program, typically overseen by your institution's Environmental Health & Safety (EHS) department.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste containing this compound is handled safely and in compliance with federal and state regulations.[7]

Step 1: Waste Segregation

Immediately segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office.

  • Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials.

  • Aqueous Solutions: Collect any solutions containing this compound in a dedicated liquid waste container. Do not empty them into drains.[3]

The rationale for segregation is twofold: it prevents unintended chemical reactions in a mixed waste drum and ensures the final disposal method is appropriate for the specific chemical's properties.

Step 2: Container Selection

Choosing the correct container is critical to prevent leaks and ensure compatibility.

  • Condition: Containers must be in good condition, free from cracks, leaks, or corrosion.[8]

  • Compatibility: Use containers made of materials compatible with a hydrochloride salt. High-density polyethylene (HDPE) is a standard and effective choice. Avoid using metal containers where corrosion could be a concern, or glass containers for anything other than liquids if breakage is a risk.[5]

  • Closure: The container must have a tight-fitting, screw-top lid. It must remain closed at all times except when waste is being added.[5][8]

Step 3: Waste Labeling

Proper labeling is a key regulatory requirement and is essential for safety. Your EHS department will provide specific label formats, but all labels must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • The specific hazard characteristics (e.g., "Irritant").

  • The accumulation start date (the date the first drop of waste enters the container).

Accurate labeling prevents misidentification and ensures the waste is handled correctly by all personnel, from the lab to the final disposal facility.

Step 4: Accumulation and Storage

Waste containers should be kept in a designated "Satellite Accumulation Area" (SAA) within or near the laboratory where the waste is generated.

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Store it away from incompatible materials.

Step 5: Arranging Final Disposal

Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup. They are responsible for consolidating waste and handing it over to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6] You will need to complete a hazardous waste manifest, which is a legal document that tracks the waste from your lab to its final destination.[8][9]

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[2][3] Avoid actions that create dust. For residual decontamination, wipe the area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, as required by institutional policy.

A Note on Chemical Deactivation

While chemical deactivation (neutralization) can be a viable strategy for some waste streams, it should not be attempted for this compound without a validated, EHS-approved protocol.[10] Theoretically, the amidine functional group can be hydrolyzed to the corresponding amide under harsh acidic or basic conditions, which would reduce its biological activity.

However, such a reaction can be complex, may require elevated temperatures, and could produce hazardous byproducts. Attempting unverified deactivation procedures can increase risk. Therefore, the primary and recommended method of disposal is collection by a certified hazardous waste contractor.

Visual Workflow: Decision Process for Disposal

The following diagram outlines the logical flow for managing this compound waste from generation to disposal.

G This compound Waste Disposal Workflow A Waste Generation (e.g., unused chemical, contaminated PPE, solution) B Segregate Waste Stream (Solid vs. Aqueous) A->B C Select Compatible Container (HDPE, screw-top lid) B->C D Label Container Correctly ('Hazardous Waste', full chemical name, hazards) C->D E Store in Satellite Accumulation Area (Secondary containment, closed lid) D->E F Container Full or Project Complete? E->F F->E No G Contact EHS for Pickup (Complete waste manifest) F->G Yes H Professional Disposal (Licensed TSDF) G->H

Caption: Decision workflow for handling this compound waste.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • ChemSrc. (n.d.). 2,2-dimethylpropanimidamide,hydrochloride | 18202-73-8.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • AAPS PharmSciTech. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.

Sources

Navigating the Safe Handling of Pivalamidine Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug development and scientific research, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and experimental integrity. Pivalamidine hydrochloride, a non-heterocyclic building block utilized in the synthesis of pyrimidines and triazines, requires a comprehensive understanding of its potential hazards to mitigate risks effectively.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks of this compound

This compound is classified as a hazardous substance that necessitates careful handling.[2] The primary routes of exposure and associated hazards are summarized below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]WarningGHS07[1]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1]WarningGHS07[1]
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2]WarningGHS07[1]

The causality for these classifications lies in the chemical nature of this compound. As a hydrochloride salt, it can be corrosive to tissues upon contact, leading to irritation. Its potential for acute toxicity underscores the importance of preventing ingestion, skin absorption, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to prevent exposure to this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile) meeting ASTM D6978 standard.[3]To prevent skin contact and subsequent irritation.[1] Double gloving is recommended when handling larger quantities or for prolonged tasks.[4]
Eye and Face Protection Safety goggles or a face shield.[1][5]To protect against splashes and airborne particles that can cause serious eye irritation.[1][5]
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7]To minimize the inhalation of dust or aerosols, which may be harmful.[2][7]
PPE Donning and Doffing Protocol

The following workflow ensures the safe application and removal of PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Disposal_Workflow Start Waste Generated (this compound or contaminated materials) Collect Collect in a designated, properly labeled, and sealable hazardous waste container. Start->Collect Store Store the sealed container in a secure, well-ventilated hazardous waste accumulation area. Collect->Store Dispose Arrange for pickup by a licensed professional hazardous waste disposal service. Store->Dispose End Disposal Complete Dispose->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pivalamidine hydrochloride
Reactant of Route 2
Pivalamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.